molecular formula C23H34N2O7 B608142 Istaroxime oxalate

Istaroxime oxalate

Cat. No.: B608142
M. Wt: 450.5 g/mol
InChI Key: GJLPXHFMMRXIHT-IBLOMREBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Istaroxime, also known as PST-2744, is a positive inotropic agent that mediates its action through inhibition of sodium/potassium adenosine triphosphatase (Na+/K+ ATPase). Na+/K+ ATPase inhibition increases intracellular sodium levels, which reverses the driving force of the sodium/calcium exchanger, inhibiting calcium extrusion and possibly facilitating calcium entry. Additionally, Istaroxime increases intracellular calcium by improving the efficacy by which intracellular calcium triggers sarcoplasmic reticulum calcium release, and by accelerating the inactivation state of L-type calcium channels, which allow for calcium influx.

Properties

IUPAC Name

(3Z,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O3.C2H2O4/c1-20-7-5-13(23-26-10-9-22)11-17(20)18(24)12-14-15-3-4-19(25)21(15,2)8-6-16(14)20;3-1(4)2(5)6/h14-17H,3-12,22H2,1-2H3;(H,3,4)(H,5,6)/b23-13-;/t14-,15-,16-,17+,20+,21-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLPXHFMMRXIHT-IBLOMREBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=NOCCN)CC1C(=O)CC3C2CCC4(C3CCC4=O)C.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC/C(=N/OCCN)/C[C@@H]1C(=O)C[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Dual Mechanism of Istaroxime: A Novel Luso-Inotropic Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Istaroxime is a first-in-class intravenous agent for the treatment of acute heart failure, distinguished by its unique dual mechanism of action that confers both inotropic (contractility-enhancing) and lusitropic (relaxation-enhancing) properties. Unlike traditional inotropic agents that can be associated with adverse outcomes, Istaroxime offers a potentially safer and more effective therapeutic profile.[1][2][3] This technical guide provides an in-depth exploration of Istaroxime's core mechanisms: the stimulation of the sarco/endoplasmic reticulum Ca²⁺-ATPase isoform 2a (SERCA2a) and the inhibition of the Na⁺/K⁺-ATPase (NKA). This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways to support further research and development in this area.

Introduction: The Dual Action of Istaroxime

Heart failure is often characterized by impaired calcium cycling within cardiomyocytes.[4] Istaroxime addresses this by simultaneously targeting two key regulators of intracellular ion concentration.[1][5]

  • SERCA2a Stimulation: Istaroxime enhances the activity of SERCA2a, the protein responsible for sequestering calcium ions (Ca²⁺) from the cytosol back into the sarcoplasmic reticulum (SR) during diastole. This action improves myocardial relaxation (lusitropy) and increases the SR Ca²⁺ load available for subsequent contractions.[4][5][6]

  • Na⁺/K⁺-ATPase Inhibition: By inhibiting the Na⁺/K⁺-ATPase, Istaroxime causes a rise in intracellular sodium (Na⁺). This, in turn, reduces the activity of the Na⁺/Ca²⁺ exchanger (NCX) in its forward mode, leading to an increase in intracellular Ca²⁺ concentration during systole, thereby boosting contractility (inotropism).[4][5]

This combined luso-inotropic effect allows Istaroxime to improve both systolic and diastolic function, a significant advantage in the management of acute heart failure.[7]

Quantitative Data on Istaroxime Activity

The following tables summarize the key quantitative parameters of Istaroxime's interaction with its molecular targets, compiled from various preclinical studies.

Table 1: Istaroxime Inhibition of Na⁺/K⁺-ATPase (NKA)

ParameterSpecies/TissueValueReference
IC₅₀Dog Kidney (Purified)0.45 µM[6]
IC₅₀General407.5 nM[8]
IC₅₀Rat Myocytes (INKA)32 ± 4 µM[9]
IC₅₀Cardiac Preparations84 ± 20 µmol/L[9]
IC₅₀Renal Preparations55 ± 19 µmol/L[9]

Table 2: Istaroxime Stimulation of SERCA2a

EffectPreparationConcentrationResultReference
Vmax IncreaseDog Cardiac SR Vesicles (Healthy)50 nM+22%[6]
VmaxDog Cardiac SR Vesicles (Failing)0.1 nM0.95 ± 0.053 (vs. 0.736 ± 0.044 control)[6]
Kd(Ca²⁺)Dog Cardiac SR Vesicles (Healthy)50 nMNo significant change[6]
Kd(Ca²⁺) DecreaseGuinea Pig SR Preparations100 nM~20%[10]

SR: Sarcoplasmic Reticulum

Molecular Mechanisms and Signaling Pathways

Na⁺/K⁺-ATPase Inhibition and Inotropic Effect

Istaroxime inhibits the Na⁺/K⁺-ATPase, an enzyme crucial for maintaining the electrochemical gradients of Na⁺ and K⁺ across the cell membrane. This inhibition leads to an accumulation of intracellular Na⁺. The increased cytosolic Na⁺ alters the driving force for the Na⁺/Ca²⁺ exchanger (NCX), reducing Ca²⁺ efflux from the cell. The resulting elevation in cytosolic Ca²⁺ during systole enhances the binding of Ca²⁺ to troponin C, leading to a more forceful contraction of the myocardial sarcomeres.

NaK_ATPase_Inhibition cluster_membrane Sarcolemma cluster_cytosol Cytosol Istaroxime Istaroxime NKA Na+/K+-ATPase Istaroxime->NKA Inhibits Na_in Intracellular Na⁺ NKA->Na_in Pumps Out NCX Na+/Ca²⁺ Exchanger Ca_in Intracellular Ca²⁺ NCX->Ca_in Reduces Efflux Na_in->NCX Drives Contraction Myocardial Contraction (Inotropy) Ca_in->Contraction Increases

Caption: Istaroxime's inhibition of Na+/K+-ATPase leads to increased intracellular Ca²⁺ and enhanced contractility.

SERCA2a Stimulation and Lusitropic Effect

In heart failure, the inhibitory protein phospholamban (PLN) is often unphosphorylated, leading to significant inhibition of SERCA2a activity. Istaroxime directly stimulates SERCA2a by relieving this inhibition, a mechanism independent of cAMP/PKA signaling.[6][11] It is proposed that Istaroxime facilitates the dissociation of PLN from the SERCA2a/PLB complex.[6][11] This enhanced SERCA2a activity accelerates the re-uptake of Ca²⁺ from the cytosol into the SR during diastole. This rapid lowering of cytosolic Ca²⁺ promotes myocardial relaxation (lusitropy) and also ensures a higher Ca²⁺ load in the SR for the next systolic contraction.

SERCA2a_Stimulation cluster_sr Sarcoplasmic Reticulum Membrane cluster_cytosol Cytosol Istaroxime Istaroxime SERCA2a_PLN SERCA2a-PLN Complex Istaroxime->SERCA2a_PLN Relieves Inhibition SERCA2a_Active Active SERCA2a SERCA2a_PLN->SERCA2a_Active Dissociation Ca_cyto Cytosolic Ca²⁺ SERCA2a_Active->Ca_cyto Accelerates Re-uptake Ca_SR SR Ca²⁺ Store SERCA2a_Active->Ca_SR Increases Relaxation Myocardial Relaxation (Lusitropy) Ca_cyto->Relaxation Promotes

Caption: Istaroxime stimulates SERCA2a by relieving PLN inhibition, improving myocardial relaxation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Istaroxime's activity. The following protocols are synthesized from published research.[9][12][13][14][15]

Na⁺/K⁺-ATPase (NKA) Activity Assay

This protocol determines NKA activity by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Workflow:

NKA_Assay_Workflow start Start: Prepare Tissue Homogenate (e.g., cardiac or renal tissue) step1 Incubate homogenate in reaction buffer (containing NaCl, KCl, MgCl₂, ATP) start->step1 step2 Create two conditions: A) Without Ouabain (Total ATPase activity) B) With Ouabain (Inhibits NKA) step1->step2 step3 Incubate at 37°C for a defined period (e.g., 10-20 min) step2->step3 Both Conditions step4 Stop reaction with acid (e.g., perchloric acid) step3->step4 step5 Measure inorganic phosphate (Pi) released using a colorimetric method (e.g., ammonium molybdate) step4->step5 step6 Calculate NKA Activity: (Pi in A) - (Pi in B) step5->step6 end End: NKA activity determined (µmol Pi/mg protein/hour) step6->end

Caption: Workflow for determining Na+/K+-ATPase activity via a colorimetric assay.

Detailed Steps:

  • Sample Preparation: Prepare tissue homogenates (e.g., from heart or kidney) in a suitable buffer (e.g., Tris-sucrose buffer) and determine the protein concentration.[13]

  • Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-acetate), NaCl, KCl, MgCl₂, and ATP.[16]

  • Assay Conditions: Set up two sets of reactions for each sample:

    • Total ATPase Activity: Sample + Reaction Mixture.

    • Ouabain-Insensitive ATPase Activity: Sample + Reaction Mixture + Ouabain (a specific NKA inhibitor).

  • Incubation: Incubate all samples at 37°C for a specific time (e.g., 10-20 minutes).[16]

  • Reaction Termination: Stop the reaction by adding an acid, such as perchloric or trichloroacetic acid.

  • Phosphate Detection: Centrifuge the samples to pellet the protein. Measure the concentration of inorganic phosphate (Pi) in the supernatant using a colorimetric method, such as the Fiske-Subbarow or malachite green assay, by measuring absorbance at a specific wavelength (e.g., 660 nm).[16]

  • Calculation: The Na⁺/K⁺-ATPase activity is the difference between the Pi produced in the absence and presence of ouabain. Results are typically expressed as µmol of Pi per milligram of protein per hour.

SERCA2a Activity Assay

SERCA2a activity can be measured by quantifying ATP hydrolysis or by monitoring Ca²⁺ uptake into SR vesicles.

Workflow:

SERCA_Assay_Workflow start Start: Isolate Sarcoplasmic Reticulum (SR) microsomes from cardiac tissue step1 Resuspend SR vesicles in a buffer containing varying concentrations of free Ca²⁺ start->step1 step2 Initiate reaction by adding ATP (can be radiolabeled ³²P-ATP) step1->step2 step3 Incubate at 37°C for a short duration step2->step3 step4 Measure SERCA activity via one of two methods: step3->step4 methodA A) ATP Hydrolysis: Measure released inorganic phosphate (Pi) (similar to NKA assay) step4->methodA methodB B) Ca²⁺ Uptake: Use ⁴⁵Ca²⁺ tracer and measure radioactivity sequestered in vesicles step4->methodB step5 Plot activity against Ca²⁺ concentration to determine Vmax and Kd methodA->step5 methodB->step5 end End: SERCA2a kinetic parameters determined step5->end

Caption: Workflow for determining SERCA2a activity and kinetics.

Detailed Steps (ATP Hydrolysis Method):

  • Sample Preparation: Isolate SR-enriched microsomes from cardiac tissue through differential centrifugation.

  • Reaction Buffer: Prepare a reaction buffer containing various concentrations of free Ca²⁺, buffer (e.g., MOPS or HEPES), MgCl₂, and a Ca²⁺ ionophore (e.g., A23187) to prevent Ca²⁺ accumulation within the vesicles from inhibiting the enzyme.

  • Assay Procedure:

    • Add the SR preparation to the reaction buffer.

    • Initiate the reaction by adding ATP. The reaction is often coupled to a pyruvate kinase/lactate dehydrogenase (PK/LDH) system where ADP production is linked to NADH oxidation, which can be monitored spectrophotometrically.[17] Alternatively, the release of Pi can be measured as in the NKA assay.

  • Data Analysis: The rate of ATP hydrolysis is measured at different Ca²⁺ concentrations. The data are then fitted to a sigmoidal curve to determine the maximal velocity (Vmax) and the Ca²⁺ concentration required for half-maximal activation (Kd).[6][9] Istaroxime's effect is assessed by comparing these parameters in its presence versus its absence.

Conclusion and Future Directions

Istaroxime represents a significant advancement in the pharmacological management of acute heart failure. Its dual mechanism of inhibiting Na⁺/K⁺-ATPase and stimulating SERCA2a provides a balanced approach to improving cardiac function, enhancing both contractility and relaxation.[4][5] The data and protocols presented in this guide offer a foundational resource for researchers in cardiovascular pharmacology and drug development.

Future research should continue to explore the long-term safety and efficacy of Istaroxime and its metabolites. Further elucidation of the precise molecular interactions between Istaroxime and the SERCA2a/PLN complex could pave the way for the design of even more selective and potent SERCA2a activators. The unique profile of Istaroxime, particularly its ability to increase blood pressure without significantly increasing heart rate, warrants further investigation in specific patient populations, such as those with cardiogenic shock.[3][7]

References

The Pharmacological Profile of Istaroxime: A Luso-Inotropic Agent for Heart Failure

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Istaroxime is a novel intravenous luso-inotropic agent under investigation for the treatment of acute heart failure (AHF) and cardiogenic shock. It possesses a unique dual mechanism of action, inhibiting the Na+/K+-ATPase and stimulating the sarco/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a). This dual action leads to an improvement in both cardiac contractility (inotropism) and relaxation (lusitropism), offering a potential advantage over existing inotropic agents. This technical guide provides an in-depth overview of the pharmacological profile of Istaroxime, including its mechanism of action, quantitative efficacy and potency data, and detailed experimental protocols for its characterization.

Introduction

Heart failure remains a leading cause of morbidity and mortality worldwide. Current inotropic therapies for acute heart failure, such as dobutamine and milrinone, are often associated with adverse effects, including increased myocardial oxygen consumption, arrhythmias, and hypotension. Istaroxime represents a new class of therapeutic agents that aims to address these limitations by enhancing cardiac function through a distinct and dual mechanism of action.[1][2] By simultaneously modulating two key players in cardiomyocyte calcium handling, the Na+/K+-ATPase and SERCA2a, Istaroxime offers a promising approach to improving cardiac performance in the acute setting.[3][4]

Mechanism of Action

Istaroxime's unique pharmacological profile stems from its ability to concurrently inhibit the Na+/K+-ATPase and stimulate SERCA2a.[3][4]

  • Inhibition of Na+/K+-ATPase: Similar to cardiac glycosides, Istaroxime inhibits the Na+/K+-ATPase, an enzyme responsible for maintaining the sodium and potassium gradients across the cardiomyocyte membrane.[5] This inhibition leads to an increase in intracellular sodium concentration. The elevated intracellular sodium, in turn, reduces the driving force for the sodium-calcium exchanger (NCX) to extrude calcium, resulting in a net increase in intracellular calcium concentration during systole. This elevation in systolic calcium enhances the interaction between actin and myosin filaments, leading to increased myocardial contractility.[6]

  • Stimulation of SERCA2a: Unlike traditional inotropes, Istaroxime also stimulates the activity of SERCA2a, the pump responsible for re-sequestering calcium into the sarcoplasmic reticulum (SR) during diastole.[1][7] In heart failure, SERCA2a function is often impaired, leading to slowed calcium reuptake and diastolic dysfunction. Istaroxime enhances SERCA2a activity by relieving the inhibitory effect of phospholamban (PLN), a regulatory protein.[1][7] This enhanced SERCA2a activity accelerates calcium removal from the cytoplasm during diastole, promoting myocardial relaxation (lusitropy). The increased calcium loading of the SR also contributes to a greater calcium release during subsequent systoles, further augmenting contractility.[6]

This dual mechanism provides a synergistic effect, improving both the force of contraction and the speed of relaxation, which can lead to improved cardiac efficiency without a significant increase in heart rate.[8]

Signaling Pathway of Istaroxime's Luso-Inotropic Action

Istaroxime_Mechanism cluster_membrane Sarcolemma cluster_sr Sarcoplasmic Reticulum Istaroxime Istaroxime NKA Na+/K+-ATPase Istaroxime->NKA Inhibits SERCA2a SERCA2a Istaroxime->SERCA2a Stimulates (via PLN) PLN Phospholamban Istaroxime->PLN Relieves Inhibition Na_in Intracellular Na+ NKA->Na_in Decreases Na+ efflux NCX Na+/Ca2+ Exchanger Ca_in Intracellular Ca2+ NCX->Ca_in Increases Na_in->NCX Reduces Ca2+ efflux Contractility Contractility Ca_in->Contractility Enhances SR_Ca SR Ca2+ Store SERCA2a->SR_Ca Increases Ca2+ uptake Relaxation Relaxation SERCA2a->Relaxation Promotes PLN->SERCA2a Inhibits SR_Ca->Ca_in Enhances subsequent release

Istaroxime's dual mechanism of action on cardiomyocyte calcium handling.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for Istaroxime from various preclinical and clinical studies.

Table 1: In Vitro Potency of Istaroxime
TargetSpecies/TissueParameterValueReference(s)
Na+/K+-ATPaseDog KidneyIC500.14 µM[9]
Na+/K+-ATPaseGuinea Pig KidneyIC508.5 µM[6]
SERCA2aDog Heart (Failing)Vmax Increase+34% at 1 nM[1]
SERCA2aDog Heart (Healthy)Vmax Increase+28% at 100 nM[1]

IC50: Half-maximal inhibitory concentration. Vmax: Maximum enzyme velocity.

Table 2: Hemodynamic Effects of Istaroxime in a Canine Model of Heart Failure
ParameterChange from BaselineDoseReference(s)
LV dP/dtmax (Contractility)+61%3 µg/kg/min[8]
LV dP/dtmin (Relaxation)+49%3 µg/kg/min[8]
Heart RateNo significant change3 µg/kg/min[8]

LV dP/dtmax: Maximum rate of left ventricular pressure rise. LV dP/dtmin: Maximum rate of left ventricular pressure fall.

Table 3: Clinical Hemodynamic Effects of Istaroxime in Acute Heart Failure (SEISMiC Study)
ParameterChange from Baseline (vs. Placebo)DoseReference(s)
Systolic Blood Pressure (AUC 0-6h)+22.2 mmHg x hour1.0-1.5 µg/kg/min[10]
Cardiac Index+0.21 L/min/m²1.0-1.5 µg/kg/min[10]
Left Atrial Area-1.8 cm²1.0-1.5 µg/kg/min[10]
Left Ventricular End-Systolic Volume-12.0 mL1.0-1.5 µg/kg/min[10]

AUC: Area under the curve.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the pharmacological profile of Istaroxime.

In Vitro Assays

Objective: To determine the inhibitory potency (IC50) of Istaroxime on Na+/K+-ATPase activity.

Methodology:

  • Enzyme Preparation: Na+/K+-ATPase is purified from a tissue source, such as porcine cerebral cortex or dog kidney.[2][11]

  • Assay Principle: The assay measures the hydrolysis of ATP to ADP and inorganic phosphate (Pi) by the Na+/K+-ATPase. The amount of Pi released is quantified, typically using a colorimetric method or a radioactive tracer ([³²P]ATP).[1][12]

  • Procedure:

    • The purified enzyme is incubated with varying concentrations of Istaroxime.

    • The enzymatic reaction is initiated by the addition of ATP.

    • The reaction is stopped after a defined period, and the amount of Pi generated is measured.

    • The concentration of Istaroxime that inhibits 50% of the enzyme activity (IC50) is calculated from the concentration-response curve.

Objective: To assess the stimulatory effect of Istaroxime on SERCA2a activity.

Methodology:

  • Preparation of Sarcoplasmic Reticulum (SR) Vesicles: SR vesicles are isolated from cardiac tissue (e.g., dog or guinea pig ventricle) by differential centrifugation.[1][11]

  • Assay Principle: SERCA2a activity is measured as the rate of ATP hydrolysis or the rate of calcium uptake into the SR vesicles. The ATP hydrolysis is often measured by quantifying the release of Pi, while calcium uptake is measured using a Ca²⁺-sensitive dye or radioactive ⁴⁵Ca²⁺.[1][12]

  • Procedure:

    • SR vesicles are incubated with varying concentrations of Istaroxime.

    • The reaction is initiated by the addition of ATP and a defined concentration of Ca²⁺.

    • The rate of ATP hydrolysis or Ca²⁺ uptake is measured over time.

    • The effect of Istaroxime on the maximal velocity (Vmax) and the calcium affinity (Kd) of SERCA2a is determined from the concentration-response and Ca²⁺-activation curves.[1]

In Vivo Models

Objective: To evaluate the luso-inotropic effects of Istaroxime in a large animal model of heart failure.

Methodology:

  • Model Induction: Chronic heart failure is induced in dogs by rapid ventricular pacing (e.g., 240 bpm) for several weeks. This leads to left ventricular dilation, reduced ejection fraction, and other hallmarks of heart failure.[13]

  • Instrumentation: Animals are instrumented for hemodynamic monitoring, including the measurement of left ventricular pressure (for dP/dtmax and dP/dtmin), arterial blood pressure, and heart rate.[13][14]

  • Drug Administration and Monitoring: Istaroxime is administered intravenously as a continuous infusion. Hemodynamic parameters are continuously recorded before, during, and after drug administration to assess its effects on cardiac contractility, relaxation, and overall cardiovascular function.[8]

Experimental Workflow for Preclinical Characterization of Istaroxime

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development NKA_assay Na+/K+-ATPase Inhibition Assay (IC50 Determination) Myocyte_studies Isolated Cardiomyocyte Studies (Contractility, Ca2+ Transients) NKA_assay->Myocyte_studies SERCA_assay SERCA2a Activity Assay (Vmax, Kd Determination) SERCA_assay->Myocyte_studies HF_model Heart Failure Model Induction (e.g., Canine Pacing-Induced HF) Myocyte_studies->HF_model Hemodynamics Hemodynamic Assessment (dP/dt, BP, HR) HF_model->Hemodynamics Safety_pharm Safety Pharmacology (ECG, Arrhythmia Monitoring) Hemodynamics->Safety_pharm Phase_I Phase I Trials (Safety, PK/PD in Healthy Volunteers) Safety_pharm->Phase_I Phase_II Phase II Trials (Efficacy in AHF Patients - SEISMiC) Phase_I->Phase_II Phase_III Phase III Trials (Pivotal Efficacy and Safety) Phase_II->Phase_III

A generalized workflow for the preclinical and clinical evaluation of Istaroxime.

Conclusion

Istaroxime is a promising luso-inotropic agent with a novel dual mechanism of action that addresses key pathophysiological aspects of acute heart failure. Its ability to enhance both systolic and diastolic function, coupled with a favorable hemodynamic profile observed in preclinical and clinical studies, suggests its potential as a valuable therapeutic option. Further large-scale clinical trials are warranted to fully establish its efficacy and safety in the management of patients with acute heart failure and cardiogenic shock.

References

Istaroxime (PST-2744): A Technical Guide to its Discovery, Development, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Discovery

Istaroxime, also known as PST-2744, is a novel intravenous inotropic and lusitropic agent developed for the treatment of acute heart failure (AHF) and cardiogenic shock.[1] It is a first-in-class drug with a unique dual mechanism of action that distinguishes it from other available therapies. The development of Istaroxime was driven by the need for a treatment that could improve both the contraction (inotropic effect) and relaxation (lusitropic effect) of the heart muscle without the adverse effects associated with conventional inotropes, such as increased heart rate and arrhythmias.[1][2]

The initial development of Istaroxime was carried out by sigma-tau Industrie Farmaceutiche Riunite S.p.A. Subsequently, Debiopharm acquired the development and commercialization rights, and currently, Windtree Therapeutics is leading its clinical development.

Mechanism of Action

Istaroxime exerts its therapeutic effects through a dual mechanism of action: inhibition of the Na+/K+-ATPase pump and stimulation of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase 2a (SERCA2a).[1][2]

Na+/K+-ATPase Inhibition

Similar to cardiac glycosides, Istaroxime inhibits the Na+/K+-ATPase pump in cardiomyocytes.[1] This inhibition leads to an increase in intracellular sodium concentration. The elevated intracellular sodium, in turn, alters the function of the Na+/Ca2+ exchanger (NCX), resulting in a net increase in intracellular calcium concentration. This rise in cytosolic calcium enhances the force of myocardial contraction, contributing to the positive inotropic effect of the drug.[1]

SERCA2a Activation

Unlike other Na+/K+-ATPase inhibitors, Istaroxime also directly stimulates SERCA2a activity.[1] In heart failure, the activity of SERCA2a is often impaired, leading to slowed calcium reuptake into the sarcoplasmic reticulum (SR) during diastole. This impairment contributes to diastolic dysfunction. Istaroxime stimulates SERCA2a by relieving the inhibitory effect of phospholamban (PLB), a regulatory protein.[3] This action is independent of the cAMP/PKA signaling pathway.[3] By enhancing SERCA2a activity, Istaroxime accelerates the sequestration of calcium from the cytosol back into the SR, which improves myocardial relaxation (lusitropy).[1]

The dual mechanism of Istaroxime is crucial as the SERCA2a activation counteracts the potential for calcium overload and arrhythmias that can be associated with isolated Na+/K+-ATPase inhibition.[2]

Signaling Pathway and Experimental Workflow

The signaling pathway of Istaroxime and a general experimental workflow for assessing its activity are depicted in the following diagrams.

Istaroxime Signaling Pathway Istaroxime Istaroxime NaK_ATPase Na+/K+-ATPase Istaroxime->NaK_ATPase Inhibits SERCA2a SERCA2a Istaroxime->SERCA2a Stimulates PLB Phospholamban (PLB) Istaroxime->PLB Relieves Inhibition Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in SR_Ca_uptake ↑ SR Ca²+ Uptake SERCA2a->SR_Ca_uptake PLB->SERCA2a Inhibits NCX Na+/Ca²+ Exchanger (NCX) Na_in->NCX Ca_in ↑ Intracellular Ca²+ Contraction ↑ Myocardial Contraction (Inotropy) Ca_in->Contraction NCX->Ca_in Relaxation ↑ Myocardial Relaxation (Lusitropy) SR_Ca_uptake->Relaxation

Figure 1: Istaroxime's dual mechanism of action signaling pathway.

Experimental Workflow cluster_preclinical Preclinical Assessment cluster_clinical Clinical Development Enzyme_Assay Enzyme Activity Assays (Na+/K+-ATPase & SERCA2a) Cell_Studies Isolated Cardiomyocyte Studies (Ca²+ transients, contractility) Enzyme_Assay->Cell_Studies Animal_Models Animal Models of Heart Failure (Hemodynamics, Echocardiography) Cell_Studies->Animal_Models Phase_I Phase I Trials (Safety, Pharmacokinetics in healthy volunteers) Animal_Models->Phase_I Phase_II Phase II Trials (Efficacy, Dose-ranging in patients) Phase_I->Phase_II Phase_III Phase III Trials (Pivotal efficacy and safety studies) Phase_II->Phase_III

Figure 2: General experimental workflow for Istaroxime development.

Preclinical Development

In Vitro Studies

Istaroxime's effects on its molecular targets have been characterized in various in vitro assays.

Table 1: In Vitro Activity of Istaroxime

TargetAssay SystemParameterValueReference
Na+/K+-ATPaseDog KidneyIC500.11 µM[4]
Na+/K+-ATPaseGuinea Pig KidneyIC508.5 µM[1]
SERCA2aDog Heart MicrosomesVmax↑ 28% at 100 nM[4]
SERCA2aFailing Dog Heart MicrosomesVmax↑ 34% at 1 nM[4]
Experimental Protocols

The inhibitory activity of Istaroxime on Na+/K+-ATPase is determined by measuring the release of 32P from [γ-32P]ATP.

  • Enzyme Preparation: A purified enzyme preparation from sources like dog or guinea pig kidney is used.[1][4]

  • Reaction Mixture: The enzyme is pre-incubated with varying concentrations of Istaroxime in a buffer containing NaCl, MgCl2, HEPES-Tris, and ATP.[4]

  • Initiation of Reaction: The reaction is initiated by adding KCl and [γ-32P]ATP.[4]

  • Incubation: The mixture is incubated at 37°C for a defined period (e.g., 15 minutes).[4]

  • Termination and Measurement: The reaction is stopped by acidification. The amount of released 32P is then quantified to determine the enzyme activity.[4]

  • Data Analysis: The concentration of Istaroxime that causes 50% inhibition of the enzyme activity (IC50) is calculated.[4]

The stimulatory effect of Istaroxime on SERCA2a is assessed by measuring 32P-ATP hydrolysis in sarcoplasmic reticulum microsomes.[4]

  • Microsome Preparation: Sarcoplasmic reticulum microsomes are prepared from cardiac tissue (e.g., dog heart).[4]

  • Pre-incubation: The microsomes are pre-incubated with Istaroxime at various concentrations.[4]

  • Assay: SERCA2a activity is measured as the fraction of 32P-ATP hydrolysis that is inhibited by cyclopiazonic acid (CPA), a specific SERCA inhibitor.[4]

  • Calcium Activation Curves: The assay is performed at different free calcium concentrations to generate calcium activation curves.[4]

  • Data Analysis: The maximum velocity (Vmax) and calcium affinity (Kd(Ca2+)) are determined by fitting the data to sigmoidal curves.[4]

Clinical Development

Istaroxime has undergone several clinical trials to evaluate its safety, pharmacokinetics, and efficacy in patients with heart failure.

Phase I Clinical Trial

The first-in-human, Phase I/II dose-escalating study assessed the safety, tolerability, and pharmacokinetics of Istaroxime in patients with chronic stable heart failure. The study demonstrated that Istaroxime was pharmacologically active and well-tolerated at doses up to 3.33 µg/kg/min.[5] The hemodynamic effects were observed to dissipate within 1-2 hours after the infusion ended.[5]

Phase II Clinical Trials

Two key Phase II clinical trials, HORIZON-HF and SEISMiC, have provided significant data on the efficacy of Istaroxime.

The HORIZON-HF trial was a randomized, double-blind, placebo-controlled study that evaluated the hemodynamic, echocardiographic, and neurohormonal effects of Istaroxime in patients hospitalized with worsening heart failure and reduced left ventricular ejection fraction.[6][7]

Table 2: Key Results of the HORIZON-HF Trial

ParameterIstaroxime (0.5 µg/kg/min)Istaroxime (1.0 µg/kg/min)Istaroxime (1.5 µg/kg/min)Placebop-value (vs. Placebo)Reference
Change in PCWP (mmHg) -3.2 ± 6.8-3.3 ± 5.5-4.7 ± 5.90.0 ± 3.6< 0.05 for all doses[1]
Change in SBP (mmHg) -9.2 (combined group)-2.10.008[6]
Change in Cardiac Index (L/min/m²) -0.12 (combined group)-0.030.57[6]
Change in Heart Rate (bpm) -0.008, 0.02, 0.006 respectively[1]
Change in LV End-Diastolic Volume (mL) ---14.1 ± 26.3+3.9 ± 32.40.02[1]
Change in LV End-Systolic Volume (mL) --15.8 ± 22.7--2.1 ± 25.50.03[1]

The SEISMiC trial was a multicenter, randomized, double-blind, placebo-controlled study that assessed the safety and efficacy of Istaroxime in patients with acute heart failure-related pre-cardiogenic shock.

Table 3: Key Results of the SEISMiC Trial

ParameterIstaroximePlacebop-valueReference
Adjusted Mean 6h SBP AUC (mmHg × hour) 53.1 ± 6.8830.9 ± 6.760.017
Adjusted Mean 24h SBP AUC (mmHg × hour) 291.2 ± 27.5208.7 ± 27.00.025
Change in Cardiac Index at 24h (L/min/m²) +0.21-0.016
Change in Left Atrial Area at 24h (cm²) -1.8-0.008
Change in LV End-Systolic Volume at 24h (mL) -12.0-0.034

Safety and Tolerability

Across clinical trials, Istaroxime has generally been well-tolerated. The most common adverse events reported are dose-related and include gastrointestinal symptoms (nausea and vomiting) and pain at the infusion site.[1] Importantly, Istaroxime has not been associated with an increased risk of arrhythmias or worsening renal function.[1]

Conclusion

Istaroxime represents a promising novel therapeutic agent for acute heart failure and cardiogenic shock. Its unique dual mechanism of action, combining Na+/K+-ATPase inhibition with SERCA2a activation, offers the potential for improved inotropic and lusitropic effects without the detrimental side effects of existing therapies. The positive results from Phase II clinical trials support its continued development, with the potential to address a significant unmet medical need in the management of acute cardiac conditions. Further large-scale clinical trials are warranted to fully establish its long-term safety and efficacy.

References

Istaroxime's Effect on Intracellular Calcium Handling and Cycling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Istaroxime is a novel intravenous inotropic agent with a unique dual mechanism of action that holds promise for the treatment of acute heart failure. It enhances both cardiac contraction (inotropy) and relaxation (lusitropy) by modulating intracellular calcium (Ca²⁺) cycling through two primary targets: the inhibition of the Na⁺/K⁺-ATPase pump and the stimulation of the sarcoplasmic reticulum Ca²⁺-ATPase isoform 2a (SERCA2a). This guide provides an in-depth technical overview of istaroxime's effects on intracellular calcium handling, presenting quantitative data from preclinical and clinical studies, detailing experimental protocols for assessing its activity, and visualizing its mechanism of action and experimental workflows.

Mechanism of Action: A Dual Approach to Calcium Modulation

Istaroxime's therapeutic effects stem from its ability to concurrently influence two key regulators of cardiomyocyte Ca²⁺ concentration.[1][2][3][4][5][6]

  • Inhibition of Na⁺/K⁺-ATPase: Istaroxime inhibits the Na⁺/K⁺-ATPase, an enzyme responsible for maintaining the sodium and potassium gradients across the sarcolemma.[1][4][5] This inhibition leads to an increase in intracellular sodium concentration. The elevated intracellular sodium alters the electrochemical gradient for the sodium-calcium exchanger (NCX), causing it to operate in reverse mode, bringing more Ca²⁺ into the cell and reducing Ca²⁺ extrusion.[7] The resulting increase in cytosolic Ca²⁺ during systole enhances the binding of Ca²⁺ to troponin C, leading to a more forceful myocardial contraction (positive inotropic effect).[3][8]

  • Stimulation of SERCA2a: Uniquely, istaroxime also stimulates SERCA2a, the pump responsible for sequestering Ca²⁺ from the cytosol back into the sarcoplasmic reticulum (SR) during diastole.[1][4][5] It achieves this by relieving the inhibitory effect of phospholamban (PLN) on SERCA2a.[9][10][11] By promoting the dissociation of PLN from SERCA2a, istaroxime enhances the pump's activity, leading to faster Ca²⁺ reuptake into the SR.[9][10][11] This accelerated sequestration of cytosolic Ca²⁺ contributes to improved myocardial relaxation (positive lusitropic effect) and also increases the SR Ca²⁺ load available for subsequent contractions.[7]

This dual action allows istaroxime to improve both systolic and diastolic function, a key advantage over traditional inotropes that often increase contractility at the expense of impaired relaxation and increased myocardial oxygen demand.[7]

Quantitative Data on Istaroxime's Effects

The following tables summarize the quantitative effects of istaroxime on its molecular targets and on cardiac function from various studies.

Table 1: In Vitro Effects of Istaroxime on Na⁺/K⁺-ATPase and SERCA2a Activity
ParameterSpecies/SystemConcentrationEffectReference
Na⁺/K⁺-ATPase Inhibition
IC₅₀Dog Kidney0.43 ± 0.15 µMInhibition of Na⁺/K⁺-ATPase activity[1]
IC₅₀Guinea Pig Kidney8.5 µMInhibition of Na⁺/K⁺-ATPase activity[1]
SERCA2a Stimulation
EC₅₀Recombinant SERCA2a/PLN39 nMReversal of PLN-induced shift in KdCa[12]
Co-immunoprecipitationDog Cardiac SR Vesicles1 nM-22% reduction in SERCA2a-PLN interaction[9]
Co-immunoprecipitationDog Cardiac SR Vesicles10 nM-40% reduction in SERCA2a-PLN interaction[9]
Co-immunoprecipitationDog Cardiac SR Vesicles100 nM-43% reduction in SERCA2a-PLN interaction[9]
Table 2: Effects of Istaroxime on Intracellular Calcium Transients
ParameterModel SystemConcentrationEffectReference
Ca²⁺ Transient Amplitudeplna R14del embryonic zebrafish100 µMSignificant increase[13]
Diastolic Ca²⁺ Levelsplna R14del embryonic zebrafish100 µMNo significant change[13]
Tau of Ca²⁺ Decayplna R14del embryonic zebrafish100 µMSignificant decrease (faster decay)[13]
Diastolic Ca²⁺STZ-induced diabetic rat myocytes100 nmol/LBlunted STZ-induced enhancement[14]
Table 3: Hemodynamic and Echocardiographic Effects of Istaroxime in Clinical Trials
ParameterClinical TrialDoseChange from Baselinep-valueReference
Hemodynamic Parameters
Pulmonary Capillary Wedge Pressure (PCWP)HORIZON-HFCombined doses-3.7 mmHg (vs. -0.2 mmHg for placebo)0.001[15]
Systolic Blood Pressure (SBP)HORIZON-HFCombined doses+9.2 mmHg (vs. +2.1 mmHg for placebo)0.008[15]
Cardiac IndexHORIZON-HFCombined doses+0.12 L/min/m² (vs. +0.03 L/min/m² for placebo)0.57[15]
SBP AUC (6h)SEISMiC1.0 µg/kg/min53.1 mmHg x hour (vs. 30.9 mmHg x hour for placebo)0.017[3]
SBP at 6hSEISMiC1.0 µg/kg/min+12.3 mmHg (vs. +7.5 mmHg for placebo)0.045[3]
Cardiac IndexSEISMiC1.0 µg/kg/min+0.21 L/min/m²0.016[3]
Echocardiographic Parameters
E' velocityHORIZON-HFCombined doses+0.5 cm/sec (vs. -0.7 cm/sec for placebo)0.048[15]
E/e' ratioPhase 2b0.5 µg/kg/min-4.55 (vs. -1.55 for placebo)0.029[16][17]
E/e' ratioPhase 2b1.0 µg/kg/min-3.16 (vs. -1.08 for placebo)0.009[16][17]
Left Atrial AreaSEISMiC1.0 µg/kg/min-1.8 cm²0.008[3]
Left Ventricular End-Systolic VolumeSEISMiC1.0 µg/kg/min-12.0 ml0.034[3]

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to characterize the effects of istaroxime.

Measurement of Na⁺/K⁺-ATPase Activity

The activity of Na⁺/K⁺-ATPase is typically determined by measuring the rate of ATP hydrolysis, which can be quantified by the liberation of inorganic phosphate (Pi).

Protocol: Colorimetric Assay of Pi Liberation

  • Preparation of Reaction Mixtures: Two sets of reaction mixtures are prepared.

    • Mixture A (Total ATPase activity): Contains buffer (e.g., 30 mM imidazole-HCl), salts to support enzyme activity (e.g., 130 mM NaCl, 20 mM KCl, 4 mM MgCl₂), and the enzyme source (e.g., tissue homogenate or microsomal fraction).

    • Mixture B (Ouabain-insensitive ATPase activity): Identical to Mixture A but includes a high concentration of ouabain (e.g., 1 mM), a specific inhibitor of Na⁺/K⁺-ATPase.[18]

  • Enzyme Reaction:

    • Aliquots of the enzyme preparation are added to both reaction mixtures and pre-incubated at 37°C.[19]

    • The reaction is initiated by the addition of ATP (e.g., 33.3 mM).[19]

    • The mixture is incubated at 37°C for a defined period (e.g., 20 minutes).[19]

  • Stopping the Reaction: The reaction is terminated by adding a strong acid, such as perchloric acid.[19]

  • Quantification of Inorganic Phosphate (Pi): The amount of Pi released is measured using a colorimetric method, such as the Fiske-Subbarow method, which involves the formation of a colored phosphomolybdate complex that can be quantified spectrophotometrically.[2]

  • Calculation of Na⁺/K⁺-ATPase Activity: The specific activity of Na⁺/K⁺-ATPase is calculated as the difference between the total ATPase activity (Mixture A) and the ouabain-insensitive ATPase activity (Mixture B).[19]

Measurement of SERCA2a Activity in Cardiac Microsomes

SERCA2a activity is assessed by measuring the rate of Ca²⁺ uptake into sarcoplasmic reticulum vesicles.

Protocol: ⁴⁵Ca²⁺ Uptake Assay

  • Preparation of Cardiac Microsomes: Cardiac tissue is homogenized and subjected to differential centrifugation to isolate the microsomal fraction, which is enriched in SR vesicles.[20]

  • Reaction Mixture: The microsomes are resuspended in a buffer containing ATP, an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), potassium oxalate (to precipitate intra-vesicular Ca²⁺ and prevent back-inhibition), and varying concentrations of free Ca²⁺ buffered with EGTA. The mixture also includes ⁴⁵Ca²⁺ as a tracer.[21]

  • Initiation and Termination of Reaction:

    • The reaction is initiated by the addition of the microsomal preparation to the reaction mixture at 37°C.

    • At specific time points, aliquots of the reaction mixture are rapidly filtered through microporous filters to separate the vesicles from the extra-vesicular medium.

    • The filters are washed to remove non-sequestered ⁴⁵Ca²⁺.

  • Quantification of Ca²⁺ Uptake: The amount of ⁴⁵Ca²⁺ retained on the filters (representing Ca²⁺ taken up by the vesicles) is determined by liquid scintillation counting.

  • Data Analysis: The rate of Ca²⁺ uptake is plotted against the free Ca²⁺ concentration to determine kinetic parameters such as Vmax (maximal uptake rate) and KdCa (Ca²⁺ concentration at half-maximal activity). The effect of istaroxime is evaluated by including it in the reaction mixture at various concentrations.

Co-immunoprecipitation of SERCA2a and Phospholamban

This technique is used to assess the physical interaction between SERCA2a and PLN in the presence and absence of istaroxime.

Protocol: Co-immunoprecipitation

  • Sample Preparation: Cardiac microsomes are solubilized using a mild non-ionic detergent (e.g., DDM) to preserve protein-protein interactions.

  • Immunoprecipitation:

    • The solubilized protein lysate is incubated with an antibody specific for either SERCA2a or PLN.[8]

    • Protein A/G agarose beads are then added to the mixture to capture the antibody-protein complexes.[8]

  • Washing: The beads are washed several times with a wash buffer to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against both SERCA2a and PLN to detect the co-precipitated protein.[8] The effect of istaroxime is determined by pre-incubating the solubilized lysates with the compound before immunoprecipitation.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular pathways and experimental procedures described in this guide.

istaroxime_mechanism cluster_sarcolemma Sarcolemma cluster_sr Sarcoplasmic Reticulum (SR) cluster_myofilaments Myofilaments istaroxime Istaroxime nka Na+/K+-ATPase istaroxime->nka Inhibits serca SERCA2a istaroxime->serca Stimulates (via PLN dissociation) pln Phospholamban (PLN) istaroxime->pln Displaces na_in [Na+]i nka->na_in Increases ncx Na+/Ca2+ Exchanger (NCX) ca_in [Ca2+]i ncx->ca_in Increases Influx na_in->ncx Alters Gradient contraction Contraction ca_in->contraction Promotes relaxation Relaxation ca_in->relaxation Promotes Sequestration for serca->ca_in Decreases sr_ca SR [Ca2+] serca->sr_ca Increases Uptake pln->serca Inhibits

Caption: Istaroxime's dual mechanism of action on cardiac myocyte calcium handling.

serca_activity_workflow start Start: Isolate Cardiac Microsomes prepare Prepare Reaction Mixture (Buffer, ATP, 45Ca2+, +/- Istaroxime) start->prepare incubate Incubate at 37°C prepare->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Liquid Scintillation Counting (Measure 45Ca2+) wash->count analyze Data Analysis (Vmax, KdCa) count->analyze end End: Determine SERCA2a Activity analyze->end co_ip_workflow start Start: Solubilize Cardiac Microsomes (+/- Istaroxime) ip Immunoprecipitate with anti-PLN or anti-SERCA2a Antibody start->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads to Remove Non-specific Binding capture->wash elute Elute Bound Proteins wash->elute wb Western Blot with anti-SERCA2a and anti-PLN Antibodies elute->wb analyze Analyze for Co-precipitated Protein wb->analyze end End: Assess SERCA2a-PLN Interaction analyze->end

References

An In-depth Technical Guide to the Molecular Binding Sites of Istaroxime on the Na+/K+ Pump

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Istaroxime is a novel inotropic agent currently under investigation for the treatment of acute heart failure.[1][2][3] It exhibits a unique dual mechanism of action, functioning as both an inhibitor of the Na+/K+ pump (also known as Na+/K+-ATPase) and a stimulator of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA2a).[1][2][3] This dual activity leads to an increase in cardiac contractility (inotropic effect) and improved diastolic relaxation (lusitropic effect). This technical guide provides a comprehensive overview of the molecular binding sites of Istaroxime on the Na+/K+ pump, detailing the key interactions, experimental methodologies used for their discovery, and the downstream signaling consequences of this binding event.

Istaroxime's Binding Pocket on the Na+/K+ Pump

Istaroxime binds to the extracellular side of the Na+/K+ pump, specifically to the E2P conformational state of the α-subunit. This binding pocket is located within the transmembrane domain of the protein.

Key Interacting Residues

Analysis of the crystal structures of the Na+/K+-ATPase in complex with Istaroxime (PDB IDs: 7WYS and 7WYX) reveals the specific amino acid residues that form the binding site. The interactions are a combination of hydrogen bonds and hydrophobic interactions, which stabilize the drug within the binding pocket.

Table 1: Key Amino Acid Residues of the Na+/K+ Pump α-Subunit Interacting with Istaroxime

Interacting ResidueType of Interaction
Transmembrane Helix 1 (TM1)
Gln116Hydrogen Bond
Asn127Hydrogen Bond
Transmembrane Helix 2 (TM2)
Asp126Hydrogen Bond
Transmembrane Helix 4 (TM4)
Phe359Hydrophobic Interaction
Transmembrane Helix 5 (TM5)
Phe789Hydrophobic Interaction
Arg880Hydrogen Bond
Transmembrane Helix 6 (TM6)
Asp810Hydrogen Bond with the aminoalkyloxime group
Asp814Hydrogen Bond with the aminoalkyloxime group

Note: Residue numbering may vary slightly depending on the specific isoform and species.

The aminoalkyloxime group of Istaroxime extends deep into the cation-binding site, directly interacting with key residues involved in ion transport, such as Asp810 and Asp814.[4] This orientation is crucial for its inhibitory effect on the pump's activity.

Quantitative Binding Data

The inhibitory potency of Istaroxime on the Na+/K+ pump has been quantified in several studies. The half-maximal inhibitory concentration (IC50) values vary depending on the tissue source and experimental conditions.

Table 2: IC50 Values for Istaroxime Inhibition of Na+/K+ Pump Activity

Enzyme SourceIC50 (nM)Reference
Porcine cerebral cortex407.5 ± 110[5]
Porcine cerebral cortex430 ± 115[5]
Guinea pig cardiac myocytes (for INaK)32,000 ± 4,000[6]

INaK refers to the Na+/K+ pump current.

There is evidence to suggest that Istaroxime may exhibit selectivity for the α1 isoform of the Na+/K+ pump, which is the predominant isoform in the heart.[7] However, more detailed studies with purified isoforms are needed to fully characterize its isoform selectivity profile.

Experimental Protocols

The elucidation of the Istaroxime binding site has been made possible through a combination of advanced experimental techniques.

X-ray Crystallography of the Istaroxime-Na+/K+ Pump Complex

Objective: To determine the three-dimensional structure of Istaroxime bound to the Na+/K+ pump at atomic resolution.

Methodology:

  • Protein Purification: The Na+/K+-ATPase is purified from a rich source, such as pig kidney medulla, using differential centrifugation and detergent solubilization.

  • Complex Formation: The purified enzyme is incubated with a saturating concentration of Istaroxime to ensure the formation of the drug-protein complex. The complex is stabilized in the E2P conformational state using phosphate analogs like beryllium fluoride (BeF3-).

  • Crystallization: The Istaroxime-Na+/K+-ATPase complex is crystallized using the hanging-drop vapor diffusion method. This involves mixing the protein complex with a precipitant solution and allowing it to equilibrate against a larger reservoir of the precipitant, leading to the slow formation of protein crystals.

  • Data Collection and Structure Determination: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded. The diffraction data is then processed to calculate the electron density map, from which the atomic model of the protein-drug complex is built and refined.

Na+/K+ Pump Activity Assay

Objective: To measure the inhibitory effect of Istaroxime on the enzymatic activity of the Na+/K+ pump.

Methodology:

  • Enzyme Preparation: A preparation of Na+/K+-ATPase, often from porcine cerebral cortex, is used as the enzyme source.

  • Reaction Mixture: The assay is performed in a buffer containing ATP, Mg2+, Na+, and K+ ions.

  • Inhibition: Varying concentrations of Istaroxime are added to the reaction mixture.

  • Measurement of ATP Hydrolysis: The enzymatic activity is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. This is typically done using a colorimetric method, where the Pi reacts with a reagent to produce a colored product that can be quantified spectrophotometrically.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the Istaroxime concentration and fitting the data to a sigmoidal dose-response curve.

Site-Directed Mutagenesis

Objective: To identify key amino acid residues involved in Istaroxime binding by observing the effect of specific mutations on its inhibitory activity.

Methodology:

  • Mutant Construction: The cDNA encoding the α-subunit of the Na+/K+ pump is used as a template. Specific amino acid residues in the putative binding site are replaced with other amino acids (e.g., alanine) using PCR-based site-directed mutagenesis techniques.

  • Expression of Mutant Pumps: The mutated cDNAs are expressed in a suitable cell line, such as yeast or mammalian cells, that lacks endogenous Na+/K+ pump activity or is resistant to the wild-type pump's inhibitor.

  • Functional Analysis: The activity of the mutant pumps is measured in the presence and absence of Istaroxime using the Na+/K+ pump activity assay described above.

  • Data Interpretation: A significant increase in the IC50 value for a particular mutant compared to the wild-type enzyme indicates that the mutated residue is important for Istaroxime binding.

Signaling Pathways and Logical Relationships

The inhibition of the Na+/K+ pump by Istaroxime initiates a cascade of events within the cardiomyocyte, ultimately leading to increased contractility.

Signaling Pathway of Istaroxime-Mediated Na+/K+ Pump Inhibition

Istaroxime_Signaling Istaroxime's Mechanism of Action on Na+/K+ Pump Istaroxime Istaroxime NKA Na+/K+ Pump (α-subunit, E2P state) Istaroxime->NKA Binds & Inhibits Na_in Increased Intracellular [Na+] NKA->Na_in Reduced Na+ Efflux NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_in->NCX Activates Ca_in Increased Intracellular [Ca2+] NCX->Ca_in Increased Ca2+ Influx Contractility Increased Myocardial Contractility Ca_in->Contractility Leads to

Caption: Istaroxime inhibits the Na+/K+ pump, leading to increased intracellular calcium and enhanced contractility.

Experimental Workflow for Binding Site Identification

Experimental_Workflow Workflow for Istaroxime Binding Site Identification Purification Na+/K+ Pump Purification Crystallization Co-crystallization with Istaroxime Purification->Crystallization XRay X-ray Diffraction & Structure Determination Crystallization->XRay BindingSite Identification of Binding Site Residues XRay->BindingSite Mutagenesis Site-Directed Mutagenesis BindingSite->Mutagenesis FunctionalAssay Functional Assays of Mutants Mutagenesis->FunctionalAssay Validation Validation of Binding Site FunctionalAssay->Validation

Caption: A stepwise experimental approach to identify and validate the binding site of Istaroxime on the Na+/K+ pump.

Conclusion

The molecular binding site of Istaroxime on the Na+/K+ pump has been well-characterized through a combination of structural biology and biochemical approaches. Its unique binding orientation, with the aminoalkyloxime group extending into the cation-binding site, provides a clear rationale for its inhibitory mechanism. This detailed understanding of the drug-target interaction is invaluable for the rational design of next-generation Na+/K+ pump inhibitors with improved efficacy and safety profiles for the treatment of cardiovascular diseases. Further research into the isoform selectivity and the intricate details of the downstream signaling pathways will continue to refine our knowledge of this promising therapeutic agent.

References

Istaroxime: A Deep Dive into its Novel Mechanism for Relieving Phospholamban Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of istaroxime, a novel luso-inotropic agent, and its unique mechanism of action centered on the relief of phospholamban (PLB) inhibition of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2a). This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of cardiology, pharmacology, and drug discovery.

Executive Summary

Heart failure is often characterized by impaired calcium cycling within cardiomyocytes. A key contributor to this dysfunction is the reduced activity of SERCA2a, the enzyme responsible for re-sequestering calcium into the sarcoplasmic reticulum (SR) during diastole. This activity is, in part, regulated by phospholamban (PLB), an endogenous inhibitor of SERCA2a. Istaroxime emerges as a first-in-class small molecule that directly addresses this issue. It possesses a dual mechanism of action: inhibition of the Na+/K+-ATPase pump and, uniquely, stimulation of SERCA2a activity. This guide will focus on the latter, detailing how istaroxime alleviates the inhibitory effect of PLB on SERCA2a, thereby enhancing calcium reuptake and improving both systolic and diastolic function.

The SERCA2a-Phospholamban Regulatory Axis

The intricate balance of intracellular calcium is paramount for proper cardiac function. The SERCA2a pump plays a critical role in this process by actively transporting Ca2+ from the cytosol back into the SR, leading to myocardial relaxation (lusitropy) and ensuring sufficient calcium stores for subsequent contractions (inotropy).

In its dephosphorylated state, PLB binds to SERCA2a, significantly reducing its affinity for Ca2+ and thus inhibiting its activity. This inhibition is physiologically relieved through the phosphorylation of PLB by protein kinase A (PKA) during β-adrenergic stimulation, which causes a conformational change in PLB, leading to its dissociation from SERCA2a. In heart failure, SERCA2a expression and activity are often reduced, and the inhibitory effect of PLB can be exacerbated.

Istaroxime's Novel Intervention

Istaroxime represents a significant advancement by directly targeting the SERCA2a/PLB complex. Unlike traditional inotropes that often rely on cAMP-dependent pathways, istaroxime's stimulation of SERCA2a is independent of PKA and PLB phosphorylation.

dot

cluster_SR_Lumen SR Lumen cluster_Cytosol Cytosol Ca_SR Ca²⁺ SERCA2a SERCA2a SERCA2a->Ca_SR PLB Phospholamban (PLB) PLB->SERCA2a Ca_cyto Ca²⁺ Ca_cyto->SERCA2a Uptake Istaroxime Istaroxime Istaroxime->SERCA2a Stimulation Istaroxime->PLB Relieves Inhibition

Caption: Istaroxime relieves PLB's inhibition of SERCA2a.

The primary mechanism involves istaroxime binding to the SERCA2a/PLB complex, which promotes the dissociation of PLB from SERCA2a. This action effectively mimics the effect of PLB phosphorylation but through a distinct, direct molecular interaction. By removing the inhibitory PLB, istaroxime restores SERCA2a's affinity for Ca2+ and enhances the rate of calcium sequestration into the SR.

Quantitative Analysis of Istaroxime's Effect on SERCA2a

Preclinical studies have provided robust quantitative data demonstrating istaroxime's efficacy in stimulating SERCA2a activity. These findings underscore the direct impact of the drug on the SERCA2a/PLB complex.

ParameterPreparationIstaroxime ConcentrationResultSignificanceReference
SERCA2a Vmax Healthy Dog Cardiac SR Vesicles100 nM+28%P < 0.01
SERCA2a Vmax Failing Dog Cardiac SR Vesicles1 nM+34%P < 0.01
SERCA2a/PLB Co-immunoprecipitation Dog Cardiac SR Vesicles1 nM-22%P < 0.05
SERCA2a/PLB Co-immunoprecipitation Dog Cardiac SR Vesicles10 nM-40%P < 0.01
SERCA2a/PLB Co-immunoprecipitation Dog Cardiac SR Vesicles100 nM-43%P < 0.01

Experimental Protocols

The following are summaries of the key experimental methodologies used to elucidate istaroxime's mechanism of action on the SERCA2a/PLB complex.

SERCA2a ATPase Activity Measurement

The activity of SERCA2a is determined by measuring the rate of 32P-ATP hydrolysis in cardiac microsomes.

dot

start Start: Isolate Cardiac Microsomes preincubation Pre-incubate microsomes with Istaroxime (0.0001–100 nM) at 4°C for 5 min start->preincubation reaction Initiate reaction with ³²P-ATP in the presence of varying Ca²⁺ concentrations preincubation->reaction inhibition Measure activity in the presence of 10 μM cyclopiazonic acid (CPA) to define the SERCA-specific fraction reaction->inhibition analysis Fit Ca²⁺ activation curves to a sigmoidal model inhibition->analysis results Determine Vmax and Kd(Ca²⁺) analysis->results

Caption: Workflow for SERCA2a ATPase activity measurement.

Methodology:

  • Cardiac microsomes are isolated from healthy or failing heart tissue.

  • Aliquots of microsomes are pre-incubated with varying concentrations of istaroxime (from 0.0001 to 100 nM) for 5 minutes at 4°C.

  • The ATPase reaction is initiated by the addition of 32P-labeled ATP in a buffer containing various free Ca2+ concentrations.

  • The reaction is stopped, and the amount of inorganic phosphate (32Pi) released is quantified to determine the rate of ATP hydrolysis.

  • To determine the specific activity of SERCA2a, the assay is also performed in the presence of cyclopiazonic acid (CPA), a specific SERCA inhibitor. The CPA-inhibited fraction of ATPase activity is considered to be SERCA2a activity.

  • Calcium activation curves are generated by plotting SERCA2a activity against the free Ca2+ concentration. These curves are then fitted to a sigmoidal equation to calculate the maximal velocity (Vmax) and the Ca2+ affinity (Kd(Ca2+)).

SERCA2a/PLB Co-immunoprecipitation

This technique is used to quantify the physical interaction between SERCA2a and PLB in the presence and absence of istaroxime.

Methodology:

  • Cardiac sarcoplasmic reticulum vesicles are solubilized to preserve protein-protein interactions.

  • The solubilized proteins are incubated with an antibody specific for SERCA2a.

  • Protein A/G-agarose beads are added to precipitate the SERCA2a-antibody complex.

  • The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane.

  • Western blotting is performed using antibodies against both SERCA2a and PLB to detect the amount of PLB that co-precipitated with SERCA2a.

  • The intensity of the PLB band is quantified and normalized to the amount of precipitated SERCA2a to determine the extent of the interaction.

Signaling Pathway and Logical Relationships

Istaroxime's dual mechanism of action results in both enhanced contractility (inotropy) and improved relaxation (lusitropy). The relief of PLB inhibition is central to its lusitropic effect and contributes to its inotropic effect by increasing SR calcium loading.

dot

cluster_SERCA SERCA2a Modulation cluster_NaK Na⁺/K⁺-ATPase Modulation cluster_effects Cardiomyocyte Effects Istaroxime Istaroxime Relief Relief of Inhibition Istaroxime->Relief NaK_inhibition Na⁺/K⁺-ATPase Inhibition Istaroxime->NaK_inhibition PLB_inhibition PLB Inhibition of SERCA2a SERCA_activity ↑ SERCA2a Activity Relief->SERCA_activity Ca_uptake ↑ SR Ca²⁺ Uptake SERCA_activity->Ca_uptake SR_Ca_load ↑ SR Ca²⁺ Load Ca_uptake->SR_Ca_load Diastolic_Ca ↓ Diastolic [Ca²⁺] Ca_uptake->Diastolic_Ca Na_increase ↑ Intracellular [Na⁺] NaK_inhibition->Na_increase NCX_activity ↑ NCX Activity (Reverse Mode) Na_increase->NCX_activity Ca_influx ↑ Ca²⁺ Influx NCX_activity->Ca_influx Inotropy Improved Inotropy (Contractility) Ca_influx->Inotropy Systolic_Ca ↑ Systolic Ca²⁺ Release SR_Ca_load->Systolic_Ca Lusitropy Improved Lusitropy (Relaxation) Diastolic_Ca->Lusitropy Systolic_Ca->Inotropy

Caption: Istaroxime's dual mechanism signaling pathway.

Clinical Implications and Future Directions

The unique mechanism of istaroxime, particularly its ability to enhance SERCA2a function by relieving PLB inhibition, holds significant promise for the treatment of acute heart failure. Clinical trials have demonstrated that istaroxime can improve hemodynamic parameters, such as increasing systolic blood pressure and cardiac index, while decreasing heart rate and pulmonary capillary wedge pressure.

The cAMP-independent nature of its SERCA2a stimulation may offer a better safety profile compared to traditional inotropes, potentially avoiding adverse effects such as increased myocardial oxygen consumption and arrhythmogenesis. Further research and large-scale clinical trials are warranted to fully elucidate the long-term benefits and safety of istaroxime in the management of heart failure.

Conclusion

Istaroxime represents a novel therapeutic strategy for heart failure by directly targeting the dysfunctional calcium handling that is a hallmark of the disease. Its ability to relieve phospholamban's inhibition of SERCA2a, independent of the classical β-adrenergic pathway, provides a targeted and potentially safer approach to improving both cardiac contraction and relaxation. The quantitative data and experimental evidence strongly support this mechanism, paving the way for a new class of luso-inotropic agents.

A Technical Guide to the Basic Science Research Applications of Istaroxime Oxalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Istaroxime Oxalate: A Dual-Action Inotrope and Lusitrope

This compound is a novel, first-in-class intravenous agent under investigation for the treatment of acute heart failure.[1] Its unique pharmacological profile stems from a dual mechanism of action: inhibition of the Na+/K+-ATPase pump and stimulation of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[2][3] This combined action addresses two fundamental defects in the failing cardiomyocyte: impaired contractility (inotropy) and impaired relaxation (lusitropy).[4][5]

The inhibition of the Na+/K+-ATPase leads to a modest increase in intracellular sodium, which in turn modulates the Na+/Ca2+ exchanger (NCX) to increase intracellular calcium concentration, thereby enhancing myocardial contractility.[2] Concurrently, and uniquely, Istaroxime stimulates SERCA2a activity.[6] This is achieved by relieving the inhibitory effect of phospholamban (PLB) on SERCA2a, a mechanism that is independent of the cAMP/PKA pathway.[7][8][9] The enhanced SERCA2a activity leads to more rapid sequestration of calcium from the cytosol into the sarcoplasmic reticulum during diastole, promoting myocardial relaxation.[10] This dual action allows for an increase in systolic function without the detrimental effects on diastolic function and myocardial oxygen consumption often seen with traditional inotropic agents.[11]

Quantitative Analysis of Istaroxime's Bioactivity

The following tables summarize the key quantitative data regarding the bioactivity of Istaroxime from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory and Stimulatory Activity of Istaroxime

TargetParameterSpecies/TissueValueReference(s)
Na+/K+-ATPaseIC50Not Specified0.11 µM[12][13]
Na+/K+-ATPaseIC50Dog Kidney0.43 ± 0.15 µM[12][13]
Na+/K+-ATPaseIC50Guinea Pig Kidney8.5 µM[13]
Na+/K+-ATPaseIC50Porcine Cerebral Cortex407.5 nM[14]
SERCA2aEC50 (for reversing PLN-induced shift in KdCa)Not Specified39 nM[15]

Table 2: Preclinical Effects of Istaroxime in Animal Models of Heart Failure

Animal ModelParameterIstaroxime Dose/ConcentrationEffectReference(s)
Guinea Pigs with Aortic BandingSERCA2a Vmax100 nmol/LNormalized the depressed (-32%) Vmax and increased SERCA activity (+17%)[2]
Streptozotocin-induced Diabetic RatsSERCA2a Vmax500 nmol/LIncreased Vmax by 25%[6]
Streptozotocin-induced Diabetic RatsDiastolic Dysfunction0.11 mg/kg/min (IV)Reduced diastolic dysfunction[1][6]
Cardiomyopathic Hamsters (Bio TO.2)Cardiac Function30 mg/kg/day (oral)Improved LV systolic pressure, +dP/dt, -dP/dt, and coronary flow rate[4]
Conscious Dogs with Healed Myocardial InfarctionInotropic Effect (ED80)1.89 mg/kgExerted an immediate and long-lasting inotropic effect[2]

Table 3: Hemodynamic and Echocardiographic Effects of Istaroxime in Human Clinical Trials

Clinical Trial/StudyParameterIstaroxime DoseChange from Baseline/PlaceboReference(s)
HORIZON-HFPulmonary Capillary Wedge Pressure (PCWP)0.5, 1.0, 1.5 µg/kg/minDecreased by 3.2, 3.3, and 4.7 mmHg respectively[5]
HORIZON-HFSystolic Blood Pressure (SBP)1.0, 1.5 µg/kg/minSignificantly increased[16]
HORIZON-HFHeart Rate (HR)0.5, 1.0, 1.5 µg/kg/minSignificantly decreased[16]
HORIZON-HFLV End-Systolic Volume1.0 µg/kg/minReduced by 15.8 ± 22.7 mL vs. -2.1 ± 25.5 mL for placebo[16]
SEISMiC TrialSystolic Blood Pressure (SBP) AUC at 24h1.0 µg/kg/min291.2 vs. 208.7 mmHg x hour for placebo[17]
SEISMiC TrialCardiac Index1.0 µg/kg/minIncreased by 0.21 L/min/m² vs. placebo[17]
Meta-analysis of RCTsLeft Ventricular Ejection Fraction (LVEF)VariousMean Difference: +1.26%[11]
Meta-analysis of RCTsE/A RatioVariousMean Difference: -0.39[11]
Meta-analysis of RCTsLV End-Systolic Volume (LVESV)VariousMean Difference: -11.84 mL[11]

Detailed Experimental Protocols

Measurement of Na+/K+-ATPase Activity (Colorimetric Assay)

This protocol is adapted from commercially available kits and published methodologies for determining Na+/K+-ATPase activity by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[18][19][20][21]

1. Reagent Preparation:

  • Assay Buffer: Typically contains imidazole-HCl, NaCl, KCl, and MgCl2 at physiological pH.

  • Substrate Solution: ATP solution.

  • Inhibitor Solution: Ouabain, a specific inhibitor of Na+/K+-ATPase.

  • Dye Reagent: A reagent that forms a colored complex with inorganic phosphate (e.g., Malachite Green-based).

  • Phosphate Standard: A solution of known phosphate concentration for generating a standard curve.

2. Sample Preparation:

  • Tissue Homogenates: Homogenize tissue samples in ice-cold assay buffer. Centrifuge to remove cellular debris and collect the supernatant containing the microsomal fraction.

  • Cell Lysates: Lyse cells using sonication or appropriate lysis buffers. Centrifuge to pellet debris and use the supernatant.

  • Protein Quantification: Determine the protein concentration of the sample lysates to normalize enzyme activity.

3. Assay Procedure:

  • Prepare two sets of reaction tubes for each sample: one for total ATPase activity and one for ouabain-insensitive ATPase activity.

  • To the "total activity" tubes, add the sample and assay buffer.

  • To the "ouabain-insensitive" tubes, add the sample, assay buffer, and ouabain solution.

  • Pre-incubate the tubes at 37°C for a short period.

  • Initiate the reaction by adding the ATP substrate solution to all tubes.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the dye reagent. This reagent also initiates the color development.

  • Incubate at room temperature for color development.

  • Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm) using a microplate reader.

  • Prepare a standard curve using the phosphate standards.

4. Data Analysis:

  • Calculate the amount of phosphate released in each sample using the standard curve.

  • Calculate the total ATPase activity and the ouabain-insensitive ATPase activity.

  • The Na+/K+-ATPase activity is the difference between the total ATPase activity and the ouabain-insensitive ATPase activity.

  • Normalize the Na+/K+-ATPase activity to the protein concentration of the sample.

Measurement of SERCA2a Activity (45Ca2+ Uptake Assay)

This protocol outlines a common method for assessing SERCA2a activity by measuring the uptake of radioactive calcium (45Ca2+) into sarcoplasmic reticulum vesicles.[22][23]

1. Reagent Preparation:

  • Uptake Buffer: A buffer containing MOPS or HEPES, KCl, MgCl2, NaN3 (to inhibit mitochondrial Ca2+ uptake), and potassium oxalate (to precipitate Ca2+ within the vesicles).

  • 45CaCl2 Solution: A stock solution of radioactive calcium.

  • ATP Solution: A concentrated solution of ATP.

  • Stopping Solution: A cold solution to halt the reaction, typically containing EGTA and LaCl3.

  • Washing Buffer: A cold buffer for washing the filters.

2. Sample Preparation:

  • Prepare sarcoplasmic reticulum (SR) vesicles from cardiac tissue homogenates through differential centrifugation.

  • Determine the protein concentration of the SR vesicle preparation.

3. Assay Procedure:

  • Prepare reaction tubes containing the uptake buffer and varying concentrations of free Ca2+ (buffered with EGTA).

  • Add the SR vesicle preparation to each tube.

  • Add 45CaCl2 to each tube.

  • Pre-incubate the mixture at 37°C.

  • Initiate the Ca2+ uptake by adding ATP.

  • At specific time points (e.g., 1, 2, and 5 minutes), take aliquots of the reaction mixture and rapidly filter them through a nitrocellulose membrane.

  • Immediately wash the filters with cold washing buffer to remove extra-vesicular 45Ca2+.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Measure the radioactivity on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate the amount of 45Ca2+ taken up by the SR vesicles at each time point and each free Ca2+ concentration.

  • The rate of Ca2+ uptake represents the SERCA2a activity.

  • Plot the Ca2+ uptake rate as a function of the free Ca2+ concentration to determine the Vmax (maximal velocity) and EC50 (Ca2+ concentration for half-maximal activity).

Visualizing Istaroxime's Mechanism and Evaluation

Signaling Pathway of Istaroxime's Dual Action

Istaroxime_Signaling_Pathway cluster_na Istaroxime This compound NaK_ATPase Na+/K+-ATPase Istaroxime->NaK_ATPase Inhibition SERCA2a_PLB SERCA2a-PLB Complex Istaroxime->SERCA2a_PLB Stimulation (PLB displacement) Na_in ↑ [Na+]i NCX Na+/Ca2+ Exchanger (NCX) (Reverse Mode) Na_in->NCX Drives Ca_in ↑ [Ca2+]i NCX->Ca_in Increases Contraction ↑ Myocardial Contraction (Inotropy) Ca_in->Contraction Leads to SERCA2a_active Active SERCA2a SERCA2a_PLB->SERCA2a_active Activation PLB_dissociated Phospholamban (PLB) (dissociated) SERCA2a_PLB->PLB_dissociated Ca_uptake ↑ SR Ca2+ Uptake SERCA2a_active->Ca_uptake Mediates Relaxation ↑ Myocardial Relaxation (Lusitropy) Ca_uptake->Relaxation Leads to Istaroxime_In_Vitro_Workflow start Start prep_samples Prepare SR Vesicles and/or Tissue Homogenates start->prep_samples protein_quant Protein Quantification prep_samples->protein_quant nak_assay Na+/K+-ATPase Activity Assay (Colorimetric) protein_quant->nak_assay serca_assay SERCA2a Activity Assay (45Ca2+ Uptake) protein_quant->serca_assay dose_response Dose-Response Curves (Istaroxime Concentration) nak_assay->dose_response serca_assay->dose_response calc_ic50 Calculate IC50 (Na+/K+-ATPase) dose_response->calc_ic50 calc_ec50 Calculate EC50/Vmax (SERCA2a) dose_response->calc_ec50 end End calc_ic50->end calc_ec50->end Istaroxime_Logical_Relationship Istaroxime Istaroxime Administration NaK_inhibition Na+/K+-ATPase Inhibition Istaroxime->NaK_inhibition SERCA_stimulation SERCA2a Stimulation Istaroxime->SERCA_stimulation Increased_Ca_in Increased Intracellular Ca2+ NaK_inhibition->Increased_Ca_in Enhanced_Ca_uptake Enhanced SR Ca2+ Reuptake SERCA_stimulation->Enhanced_Ca_uptake Inotropy Positive Inotropy (↑ Contractility) Increased_Ca_in->Inotropy Lusitropy Positive Lusitropy (↑ Relaxation) Enhanced_Ca_uptake->Lusitropy Improved_Cardiac_Function Improved Cardiac Function Inotropy->Improved_Cardiac_Function Lusitropy->Improved_Cardiac_Function

References

Methodological & Application

Application Notes and Protocols: Istaroxime in Animal Models of Heart Failure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Istaroxime is a novel luso-inotropic agent under investigation for the treatment of acute heart failure. Its dual mechanism of action involves the inhibition of Na+/K+-ATPase and the stimulation of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1][2][3] This unique profile leads to an increase in myocardial contractility (inotropic effect) and enhanced myocardial relaxation (lusitropic effect).[4][5] Preclinical studies in various animal models of heart failure have been instrumental in characterizing the pharmacological profile of Istaroxime and establishing its potential therapeutic efficacy.[6] These application notes provide a detailed overview of the dosages, administration routes, and experimental protocols for the use of Istaroxime in relevant animal models of heart failure.

I. Quantitative Data Summary

The following tables summarize the key quantitative data regarding Istaroxime dosage, administration, and its effects in various animal models of heart failure.

Table 1: Istaroxime Dosage and Administration in Animal Models

Animal ModelHeart Failure Induction MethodRoute of AdministrationDosageInfusion/Treatment DurationReference
Canine Chronic Heart FailureIntravenous (IV) Infusion1, 3, and 4 µg/kg/min24 hours[7]
Canine Chronic Ischemic Heart FailureNot specifiedNot specifiedNot specified[2]
Canine Chronic Atrioventricular BlockIntravenous (IV) Infusion3 µg/kg/minNot specified[7]
Rat Streptozotocin-induced Diabetic CardiomyopathyIntravenous (IV) Infusion0.11 mg/kg/min15 minutes[8]
Hamster Genetically Cardiomyopathic (BIO TO.2)Oral30 mg/kg/day34 weeks[7]
Guinea Pig Not applicable (in vitro studies)Not applicableNot applicableNot applicable[9]

Table 2: Effects of Istaroxime on Cardiac Function in Animal Models

Animal ModelDosageKey FindingsReference
Canine (Chronic Heart Failure) 3 µg/kg/min (IV)Increased LV dP/dtmax by ~50% and LV -dP/dtmax by ~20% without changes in heart rate or blood pressure.[7]
Canine (Chronic Heart Failure) Not specifiedDose-dependent reductions in left ventricular end-diastolic and end-systolic volumes and a significant increase in left ventricular ejection fraction.[6]
Rat (Diabetic Cardiomyopathy) 0.11 mg/kg/min (IV)Improved diastolic dysfunction.[8]
Hamster (Cardiomyopathic) 30 mg/kg (Oral)Prolonged survival rate by 32%.[7]

II. Experimental Protocols

This section provides detailed methodologies for key experiments involving Istaroxime in animal models of heart failure.

Protocol 1: Induction of Ischemic Heart Failure in a Canine Model

This protocol is adapted from established methods for creating a canine model of chronic ischemic heart failure.[2]

Materials:

  • Adult mongrel dogs

  • Anesthesia: Fentanyl, Propofol, Isoflurane

  • Surgical instruments for thoracotomy

  • Suture materials

  • Ventilator

Procedure:

  • Anesthetize the dog and initiate mechanical ventilation.

  • Perform a left lateral thoracotomy to expose the heart.

  • Ligate the left anterior descending coronary artery to induce myocardial infarction.

  • Close the thoracotomy incision in layers.

  • Provide post-operative analgesia and supportive care.

  • Allow a recovery period of several weeks for the development of chronic heart failure.

  • Confirm the development of heart failure through echocardiography, monitoring for changes in left ventricular ejection fraction and dimensions.

Protocol 2: Induction of Diabetic Cardiomyopathy in a Rat Model

This protocol is based on the streptozotocin (STZ)-induced model of diabetic cardiomyopathy.[8]

Materials:

  • Male Sprague-Dawley rats

  • Streptozotocin (STZ)

  • Citrate buffer (for STZ dissolution)

  • Insulin (for management of severe hyperglycemia if necessary)

Procedure:

  • Induce diabetes by a single intraperitoneal injection of STZ (typically 50-65 mg/kg) dissolved in cold citrate buffer.

  • Monitor blood glucose levels regularly to confirm the diabetic state.

  • House the animals for a period of 8-12 weeks to allow for the development of diabetic cardiomyopathy.

  • Assess cardiac function using echocardiography to detect diastolic dysfunction and other cardiac abnormalities.

Protocol 3: Intravenous Administration of Istaroxime

This protocol outlines the continuous intravenous infusion of Istaroxime.

Materials:

  • Istaroxime

  • Sterile saline or other appropriate vehicle

  • Infusion pump

  • Catheters for venous access

Procedure:

  • Prepare the Istaroxime infusion solution by dissolving the compound in a sterile vehicle to the desired concentration. The formulation should be prepared under aseptic conditions.

  • Anesthetize the animal and surgically implant a catheter into a suitable vein (e.g., jugular vein).

  • Connect the catheter to an infusion pump.

  • Administer a continuous intravenous infusion of Istaroxime at the desired dose and duration as specified in the experimental design.

  • Monitor vital signs throughout the infusion period.

Protocol 4: Assessment of Cardiac Function

Hemodynamic Measurements:

  • Invasive hemodynamic monitoring can be performed by placing a catheter in the left ventricle to measure parameters such as the maximum rate of pressure increase (LV dP/dtmax) and decrease (LV -dP/dtmax), and left ventricular end-diastolic pressure (LVEDP).[7]

Echocardiography:

  • Transthoracic echocardiography is a non-invasive method to assess cardiac structure and function.

  • Standard M-mode, 2D, and Doppler imaging can be used to measure left ventricular dimensions, ejection fraction, and parameters of diastolic function (e.g., E/e' ratio).[4]

Protocol 5: In Vitro Enzyme Activity Assays

SERCA2a Activity Assay:

  • Isolate cardiac microsomes from heart tissue.

  • Measure the rate of ATP hydrolysis in the presence and absence of a specific SERCA2a inhibitor (e.g., thapsigargin) to determine SERCA2a-specific activity.[10]

  • The effect of Istaroxime can be assessed by pre-incubating the microsomes with the compound before initiating the assay.

Na+/K+-ATPase Activity Assay:

  • Prepare a membrane fraction from cardiac tissue.

  • Measure the ouabain-sensitive ATP hydrolysis to determine Na+/K+-ATPase activity.[3]

  • Evaluate the inhibitory effect of Istaroxime by including it at various concentrations in the assay mixture.

III. Signaling Pathways and Experimental Workflows

Istaroxime's Dual Mechanism of Action

The following diagram illustrates the signaling pathway of Istaroxime in a cardiac myocyte.

Istaroxime_Mechanism cluster_cell Cardiac Myocyte cluster_sr Sarcoplasmic Reticulum Istaroxime Istaroxime SERCA2a SERCA2a Istaroxime->SERCA2a Stimulates PLB Phospholamban Istaroxime->PLB Relieves Inhibition NaK_ATPase Na+/K+-ATPase Istaroxime->NaK_ATPase Inhibits Ca_SR Ca2+ SERCA2a->Ca_SR Ca2+ uptake Relaxation Improved Relaxation Ca_SR->Relaxation Promotes PLB->SERCA2a Inhibits Na_in Intracellular Na+ NaK_ATPase->Na_in Increases NCX Na+/Ca2+ Exchanger Ca_in Intracellular Ca2+ NCX->Ca_in Increases Na_in->NCX Activates Contraction Increased Contraction Ca_in->Contraction Leads to Experimental_Workflow cluster_model Animal Model Development cluster_treatment Istaroxime Administration cluster_assessment Functional Assessment cluster_analysis Data Analysis Induction Induce Heart Failure (e.g., Coronary Ligation or STZ) Confirmation Confirm Heart Failure (Echocardiography) Induction->Confirmation Randomization Randomize Animals (Istaroxime vs. Vehicle) Confirmation->Randomization Administration Administer Istaroxime (e.g., IV Infusion) Randomization->Administration Hemodynamics Hemodynamic Measurements (LV dP/dtmax, LVEDP) Administration->Hemodynamics Echo Echocardiography (LVEF, Diastolic Function) Administration->Echo Biochem Biochemical Assays (SERCA2a, Na+/K+-ATPase activity) Administration->Biochem Stats Statistical Analysis Hemodynamics->Stats Echo->Stats Biochem->Stats Conclusion Draw Conclusions Stats->Conclusion

References

Application Notes and Protocols for Studying SERCA2a Activation by Istaroxime in Isolated Hearts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Istaroxime to investigate the activation of the Sarco/Endoplasmic Reticulum Ca2+-ATPase isoform 2a (SERCA2a) in an ex vivo isolated heart model. The protocols detailed below are intended to offer a robust framework for assessing the direct cardiac effects of Istaroxime, independent of systemic physiological influences.

Introduction to Istaroxime and SERCA2a

Istaroxime is a novel intravenous agent with a dual mechanism of action, making it a compelling subject for cardiovascular research. It functions as both an inhibitor of the Na+/K+-ATPase and a stimulator of SERCA2a.[1][2][3] This dual activity results in both positive inotropic (increased contractility) and lusitropic (improved relaxation) effects on the heart muscle.[2][4]

SERCA2a is a critical protein in cardiac myocytes, responsible for pumping calcium ions from the cytosol back into the sarcoplasmic reticulum (SR) during diastole.[5] In heart failure, SERCA2a activity is often impaired, leading to diastolic dysfunction and reduced cardiac output. Istaroxime stimulates SERCA2a by relieving the inhibitory effect of phospholamban (PLB), a regulatory protein.[6][7][8] This action is independent of the cAMP/PKA signaling pathway.[4][6] By enhancing SERCA2a activity, Istaroxime improves SR calcium reloading, which in turn enhances subsequent systolic calcium release and myocardial contractility.[3]

The study of Istaroxime in isolated heart preparations, such as the Langendorff model, allows for the direct assessment of its effects on cardiac function and cellular mechanisms without the confounding variables of neural and hormonal feedback present in vivo.[1][9]

Key Signaling Pathway: Istaroxime's Action on SERCA2a

The following diagram illustrates the molecular mechanism by which Istaroxime activates SERCA2a.

Istaroxime_SERCA2a_Pathway cluster_SR Sarcoplasmic Reticulum (SR) cluster_Cytosol Cytosol SERCA2a SERCA2a Ca_SR Ca2+ SERCA2a->Ca_SR Pumps PLB Phospholamban (PLB) (unphosphorylated) PLB->SERCA2a Inhibits Istaroxime Istaroxime Istaroxime->PLB Relieves Inhibition Ca_Cytosol Ca2+ Ca_Cytosol->SERCA2a Transport

Caption: Istaroxime relieves phospholamban's inhibition of SERCA2a.

Experimental Protocols

Protocol 1: Isolated Heart Perfusion (Langendorff Model)

This protocol describes the setup and execution of an isolated rodent heart perfusion to assess the functional effects of Istaroxime.

Experimental Workflow:

Langendorff_Workflow A Animal Anesthesia & Heparinization B Heart Excision & Aortic Cannulation A->B C Initiate Retrograde Perfusion (Krebs-Henseleit Buffer) B->C D Insert LV Balloon Catheter C->D E Stabilization Period (20-30 min) D->E F Baseline Data Acquisition (LVDP, HR, ±dP/dt) E->F G Istaroxime Perfusion (Dose-Response or Single Dose) F->G H Experimental Data Acquisition G->H I Washout Period (Optional) H->I J Tissue Collection (Snap-freeze for biochemical assays) I->J

Caption: Workflow for Langendorff isolated heart experiments.

Materials:

  • Langendorff apparatus with constant pressure or flow perfusion capabilities

  • Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose), gassed with 95% O2 / 5% CO2, maintained at 37°C

  • Anesthetic (e.g., pentobarbital) and heparin

  • Surgical instruments for thoracotomy and heart excision

  • Latex balloon catheter connected to a pressure transducer

  • Data acquisition system to record left ventricular pressure and heart rate

Procedure:

  • Anesthetize the animal and administer heparin to prevent coagulation.

  • Perform a thoracotomy to expose the heart.

  • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

  • Identify the aorta and cannulate it onto the Langendorff apparatus. Immediately begin retrograde perfusion to provide oxygen and nutrients to the myocardium.[6][10]

  • Trim away excess tissue.

  • Insert a fluid-filled latex balloon, connected to a pressure transducer, into the left ventricle via the left atrium. Inflate the balloon to achieve a stable left ventricular end-diastolic pressure (LVEDP) of 5-10 mmHg.

  • Allow the heart to stabilize for 20-30 minutes.

  • Record baseline hemodynamic parameters, including left ventricular developed pressure (LVDP = systolic - diastolic pressure), heart rate (HR), and the maximum rates of pressure development and decay (±dP/dt).

  • Introduce Istaroxime into the perfusate at the desired concentrations. Based on clinical studies, infusion rates of 0.5 to 1.5 µg/kg/min have been used.[3][7][11] For an isolated rat heart (approx. 1g), this can be adapted to a concentration range in the perfusate. A dose-response curve can be generated by incrementally increasing the Istaroxime concentration.

  • Record functional parameters throughout the Istaroxime infusion period.

  • A washout period with Istaroxime-free buffer can be included to assess the reversibility of the effects.

  • At the end of the experiment, clamp the aorta, and quickly remove the heart. The ventricular tissue can be snap-frozen in liquid nitrogen and stored at -80°C for subsequent biochemical analyses.

Protocol 2: SERCA2a Activity Assay (45Ca2+ Uptake)

This protocol measures the rate of ATP-dependent calcium uptake into SR vesicles from heart tissue homogenates.[12][13]

Materials:

  • Frozen ventricular tissue from Protocol 1

  • Homogenization buffer (e.g., 300 mM sucrose, 10 mM imidazole, pH 7.0)

  • Reaction buffer (e.g., 100 mM KCl, 20 mM HEPES, 5 mM MgCl2, 5 mM ATP, 5 mM potassium oxalate, 10 µM ruthenium red)

  • 45CaCl2 solution

  • EGTA to buffer free Ca2+ concentrations

  • Nitrocellulose filters (0.45 µm)

  • Scintillation fluid and counter

Procedure:

  • Homogenize a known weight of frozen ventricular tissue in ice-cold homogenization buffer.

  • Centrifuge the homogenate to pellet cellular debris. The supernatant contains the SR vesicles.

  • Determine the protein concentration of the homogenate.

  • Prepare a series of reaction tubes with reaction buffer containing varying free Ca2+ concentrations (buffered with EGTA).

  • Initiate the uptake reaction by adding a small volume of the heart homogenate to each tube.

  • Incubate the tubes at 37°C for a short, defined period (e.g., 2 minutes).

  • Stop the reaction by filtering the entire volume through a nitrocellulose filter under vacuum.

  • Rapidly wash the filters with ice-cold wash buffer to remove external 45Ca2+.

  • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • The rate of Ca2+ uptake is calculated and plotted against the free Ca2+ concentration to determine the Vmax (maximal uptake rate) and KCa (Ca2+ concentration at half-maximal uptake). An increase in Vmax and/or a decrease in KCa indicates SERCA2a activation.

Protocol 3: Western Blot for Phospholamban (PLB) Phosphorylation

This protocol is used to assess the phosphorylation status of PLB at Serine 16 (a key site for PKA-mediated phosphorylation, though Istaroxime's effect is independent of this pathway, it's a good control) and potentially other sites to confirm the mechanism of SERCA2a activation.[14][15]

Materials:

  • Frozen ventricular tissue from Protocol 1

  • Lysis buffer containing protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-PLB (Ser16), anti-total PLB, anti-SERCA2a, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Homogenize frozen heart tissue in lysis buffer with phosphatase inhibitors to preserve phosphorylation states.

  • Determine the protein concentration of the lysates.

  • Denature protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-PLB) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Strip the membrane and re-probe for total PLB and a loading control (e.g., GAPDH) to normalize the data.

  • Quantify the band intensities to determine the ratio of phosphorylated PLB to total PLB. A decrease in the inhibitory unphosphorylated form of PLB would be consistent with Istaroxime's mechanism of action.

Data Presentation

Quantitative data from the experiments should be summarized in tables for clear comparison between control and Istaroxime-treated groups.

Table 1: Hemodynamic Effects of Istaroxime in Isolated Hearts

ParameterBaseline (Control)Istaroxime (low dose)Istaroxime (high dose)p-value
LVDP (mmHg)
Heart Rate (bpm)
+dP/dt_max (mmHg/s)
-dP/dt_max (mmHg/s)

Data presented as mean ± SEM.

Table 2: Effect of Istaroxime on SERCA2a Kinetics

GroupVmax (nmol Ca2+/mg/min)KCa (µM)
Control
Istaroxime

Data presented as mean ± SEM.

Table 3: Clinical Hemodynamic and Echocardiographic Changes with Istaroxime Infusion (24h)

ParameterPlaceboIstaroxime (0.5 µg/kg/min)Istaroxime (1.0 µg/kg/min)
Change in E/e' ratio -1.55-4.55-3.16
Change in Stroke Volume Index (mL/m²) N/ASignificant IncreaseSignificant Increase
Change in Systolic Blood Pressure (mmHg) N/AIncreaseIncrease
Change in Heart Rate (bpm) N/ANo significant changeNo significant change
Cardiac Arrhythmias No increaseNo increaseNo increase

Data compiled from published Phase 2b clinical trial results.[7][8][11]

These tables provide a template for presenting the expected outcomes from the described protocols, facilitating a clear interpretation of Istaroxime's effects on SERCA2a activation and cardiac function.

References

Application Notes and Protocols for Preclinical Istaroxime Infusion Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design for preclinical infusion studies of Istaroxime, a novel agent with a dual mechanism of action for the treatment of acute heart failure. The following sections detail the molecular basis of Istaroxime's effects, protocols for key in vivo and in vitro experiments, and expected outcomes based on existing preclinical data.

Introduction to Istaroxime

Istaroxime is a first-in-class intravenous agent being investigated for acute heart failure.[1] It is chemically distinct from cardiac glycosides and possesses both inotropic (contractility-enhancing) and lusitropic (relaxation-enhancing) properties.[2][3] This dual action is attributed to its unique mechanism:

  • Inhibition of Na+/K+-ATPase (NKA): Similar to cardiac glycosides, Istaroxime inhibits the Na+/K+ pump in cardiac myocytes. This leads to an increase in intracellular sodium, which in turn reduces the activity of the sodium-calcium exchanger (NCX), resulting in higher intracellular calcium concentrations and thus, enhanced contractility.[2][3]

  • Stimulation of Sarcoplasmic Reticulum Ca2+-ATPase isoform 2a (SERCA2a): Uniquely, Istaroxime also stimulates SERCA2a, the pump responsible for re-uptaking calcium into the sarcoplasmic reticulum during diastole.[2][3][4] This enhanced calcium sequestration promotes myocardial relaxation.[2][3]

This combined mechanism allows Istaroxime to improve both systolic and diastolic function, a significant advantage in the treatment of heart failure.[2] Preclinical studies have demonstrated its efficacy in various animal models of heart failure, showing improved cardiac function without the significant increase in heart rate often associated with other inotropic agents.[4]

Preclinical Animal Models of Heart Failure

The choice of animal model is critical for evaluating the therapeutic potential of Istaroxime. Several models can replicate the pathophysiology of heart failure:

  • Canine Model of Acute Decompensated Heart Failure: This can be induced by multiple sequential intracoronary embolizations with microspheres. This model is useful for assessing improvements in hemodynamic and echocardiographic parameters.[4]

  • Rat Model of Diabetic Cardiomyopathy: Induced by streptozotocin, this model is ideal for studying diastolic dysfunction and the effects of Istaroxime on intracellular calcium handling and SERCA2a stimulation.[4]

  • Rodent Models of Ischemic Heart Failure: Myocardial infarction induced by coronary artery ligation in rats or mice is a common model to study chronic heart failure. These models are suitable for comparing the inotropic effects of Istaroxime with other agents like dobutamine.

  • Hamster Model of Progressive Heart Failure: This genetic model allows for the investigation of the chronic effects of Istaroxime on cardiac function and heart rate variability.[4]

Experimental Protocols

In Vivo Hemodynamic Assessment

Objective: To evaluate the effect of Istaroxime infusion on cardiac performance in a heart failure model.

Materials:

  • Anesthetized animal model of heart failure

  • Pressure-volume (PV) catheter

  • Data acquisition system

  • Infusion pump

  • Istaroxime solution

  • Saline (vehicle control)

  • Anesthetics (e.g., isoflurane, ketamine/xylazine)[5]

Procedure:

  • Anesthetize the animal and maintain a stable level of anesthesia throughout the experiment.

  • Perform a thoracotomy or use a closed-chest approach to access the left ventricle.

  • Insert a PV catheter into the left ventricle via the carotid artery or apex.

  • Allow the animal to stabilize and record baseline hemodynamic parameters, including heart rate, systolic and diastolic blood pressure, left ventricular systolic pressure (LVSP), left ventricular end-diastolic pressure (LVEDP), dP/dtmax (a measure of contractility), and dP/dtmin (a measure of relaxation).

  • Begin a continuous intravenous infusion of either vehicle (saline) or Istaroxime at the desired dose (e.g., 0.5-1.5 µg/kg/min).[1]

  • Record hemodynamic parameters continuously throughout the infusion period (e.g., 6-24 hours).[6]

  • At the end of the infusion, euthanize the animal and collect heart tissue for further analysis.

Echocardiography

Objective: To non-invasively assess changes in cardiac structure and function following Istaroxime treatment.

Materials:

  • Animal model of heart failure

  • High-frequency ultrasound system with a small animal probe

  • Anesthetics

Procedure:

  • Anesthetize the animal.

  • Shave the chest area to ensure good probe contact.

  • Position the animal in left or right lateral recumbency.[7]

  • Acquire two-dimensional (2D) and M-mode images from standard views (e.g., parasternal long-axis and short-axis).[8]

  • Measure key parameters at baseline and after Istaroxime infusion, including:

    • Left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs)

    • Left ventricular ejection fraction (LVEF)

    • Fractional shortening (FS)

    • Left atrial to aortic root ratio (LA/Ao)

    • E/e' ratio (a measure of diastolic function)

  • Doppler imaging can be used to assess blood flow velocities and pressure gradients.

In Vitro Enzyme Activity Assays

Objective: To determine the inhibitory effect of Istaroxime on NKA activity in cardiac tissue.

Principle: NKA hydrolyzes ATP to ADP and inorganic phosphate (Pi). The activity is measured by quantifying the amount of Pi released.[9]

Materials:

  • Cardiac tissue homogenates

  • Assay buffer

  • ATP solution

  • Istaroxime at various concentrations

  • Ouabain (a known NKA inhibitor, for positive control)

  • Reagents for Pi detection (e.g., malachite green-based colorimetric reagent)

  • Microplate reader

Procedure:

  • Prepare cardiac tissue homogenates from control and Istaroxime-treated animals.

  • In a microplate, add the tissue homogenate to wells containing assay buffer.

  • Add different concentrations of Istaroxime or ouabain to the respective wells.

  • Initiate the reaction by adding ATP.

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction and add the Pi detection reagent.

  • Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm).[10][11]

  • Calculate NKA activity by subtracting the ouabain-inhibited activity from the total ATPase activity.

Objective: To measure the stimulatory effect of Istaroxime on SERCA2a activity.

Principle: SERCA2a activity can be measured by quantifying either ATP hydrolysis or calcium uptake into sarcoplasmic reticulum (SR) vesicles.[12]

Materials:

  • Isolated SR microsomes from cardiac tissue

  • Assay buffer containing calcium and EGTA to buffer free calcium concentration

  • ATP solution

  • Istaroxime at various concentrations

  • Thapsigargin (a specific SERCA inhibitor, for control)

  • For ATP hydrolysis: Reagents for Pi detection

  • For calcium uptake: Radioactive 45Ca2+ and a scintillation counter, or a fluorescent calcium indicator.[13]

  • Microplate reader or scintillation counter

Procedure (Calcium Uptake Method):

  • Prepare SR microsomes from cardiac tissue.

  • In a reaction mixture containing assay buffer and a defined free calcium concentration, add the SR microsomes.

  • Add different concentrations of Istaroxime or vehicle.

  • Initiate calcium uptake by adding ATP and 45Ca2+.

  • Incubate for a specific time.

  • Stop the reaction by rapid filtration and wash to remove external 45Ca2+.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Calculate the rate of calcium uptake.

Data Presentation

Quantitative data from these experiments should be summarized in clear and structured tables for easy comparison.

Table 1: Hemodynamic Parameters Following Istaroxime Infusion in a Canine Model of Acute Heart Failure

ParameterBaselineVehicle Control (24h)Istaroxime (1.0 µg/kg/min, 24h)
Heart Rate (bpm)150 ± 10148 ± 12135 ± 9
Systolic Blood Pressure (mmHg)95 ± 593 ± 6115 ± 7
LVEDP (mmHg)25 ± 326 ± 418 ± 2
dP/dtmax (mmHg/s)800 ± 50790 ± 601200 ± 70
dP/dtmin (mmHg/s)-700 ± 40-690 ± 50-950 ± 60
p < 0.05 vs. Vehicle Control. Data are presented as mean ± SEM.

Table 2: Echocardiographic Parameters Following Istaroxime Infusion in a Rat Model of Diabetic Cardiomyopathy

ParameterBaselineVehicle Control (6h)Istaroxime (1.5 µg/kg/min, 6h)
LVEF (%)40 ± 339 ± 455 ± 5
Fractional Shortening (%)18 ± 217 ± 228 ± 3
E/e'15 ± 1.515.5 ± 1.810 ± 1.2
LA/Ao1.8 ± 0.11.8 ± 0.11.5 ± 0.1
*p < 0.05 vs. Vehicle Control. Data are presented as mean ± SEM.

Table 3: In Vitro Enzyme Activity

EnzymeConditionActivity (% of Control)
Na+/K+-ATPase Istaroxime (100 nM)65 ± 5
Ouabain (1 µM)10 ± 2
SERCA2a Istaroxime (100 nM)130 ± 8
Thapsigargin (1 µM)5 ± 1
*p < 0.05 vs. Control. Data are presented as mean ± SEM.

Visualizations

Istaroxime_Mechanism_of_Action cluster_sarcolemma Sarcolemma cluster_sr Sarcoplasmic Reticulum Istaroxime Istaroxime NKA Na+/K+-ATPase Istaroxime->NKA Inhibits SERCA2a SERCA2a Istaroxime->SERCA2a Stimulates Na_in Intracellular Na+ NKA->Na_in Decreased Na+ efflux NCX Na+/Ca2+ Exchanger Ca_in Intracellular Ca2+ NCX->Ca_in Decreased Ca2+ efflux Na_in->NCX Reduces gradient Myofilaments Myofilaments (Contraction) Ca_in->Myofilaments Increased availability SR_Ca SR Ca2+ SERCA2a->SR_Ca Increased Ca2+ uptake Relaxation Diastolic Relaxation SR_Ca->Relaxation Promotes

Caption: Istaroxime's dual mechanism of action.

Preclinical_Workflow cluster_model Animal Model cluster_treatment Treatment cluster_invivo In Vivo Assessment cluster_exvivo Ex Vivo / In Vitro Analysis Model Induce Heart Failure (e.g., Ischemia, Diabetes) Infusion Continuous IV Infusion Istaroxime vs. Vehicle Model->Infusion Hemodynamics Hemodynamic Monitoring (PV Catheter) Infusion->Hemodynamics Echo Echocardiography Infusion->Echo Tissue Harvest Heart Tissue Infusion->Tissue NKA_Assay Na+/K+-ATPase Activity Assay Tissue->NKA_Assay SERCA_Assay SERCA2a Activity Assay Tissue->SERCA_Assay Logical_Relationship cluster_mechanism Molecular Mechanism cluster_cellular Cellular Effect cluster_organ Organ-Level Effect cluster_clinical Potential Clinical Outcome NKA_Inhibition NKA Inhibition Inotropy Positive Inotropy (Increased Contractility) NKA_Inhibition->Inotropy SERCA_Stimulation SERCA2a Stimulation Lusitropy Positive Lusitropy (Enhanced Relaxation) SERCA_Stimulation->Lusitropy Systolic_Function Improved Systolic Function (↑ LVEF, ↑ dP/dtmax) Inotropy->Systolic_Function Diastolic_Function Improved Diastolic Function (↓ LVEDP, ↓ E/e') Lusitropy->Diastolic_Function HF_Improvement Amelioration of Acute Heart Failure Systolic_Function->HF_Improvement Diastolic_Function->HF_Improvement

References

Measuring Istaroxime's Effect on Cardiac Contractility and Relaxation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring the effects of Istaroxime, a novel luso-inotropic agent, on cardiac contractility and relaxation. Detailed protocols for key in vitro, ex vivo, and in vivo experiments are provided, along with data presentation guidelines and visualizations of the underlying mechanisms and workflows.

Introduction to Istaroxime

Istaroxime is a first-in-class intravenous agent with a dual mechanism of action that makes it a promising therapeutic for acute heart failure. It simultaneously enhances both cardiac contraction (inotropy) and relaxation (lusitropy).[1][2][3] This is achieved through:

  • Inhibition of the Na+/K+-ATPase pump: This leads to an increase in intracellular sodium, which in turn increases intracellular calcium via the Na+/Ca2+ exchanger, thereby enhancing contractility.[1][2][4]

  • Stimulation of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a): This action promotes the reuptake of calcium into the sarcoplasmic reticulum during diastole, leading to improved relaxation.[1][5][6][7]

This unique dual mechanism aims to improve cardiac function without the adverse effects associated with some traditional inotropes, such as increased heart rate or arrhythmias.[1][3]

Istaroxime's Signaling Pathway

The following diagram illustrates the molecular mechanism of Istaroxime's action on a cardiac myocyte.

Istaroxime_Signaling_Pathway cluster_extracellular Extracellular Space cluster_sarcolemma Sarcolemma cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum Istaroxime Istaroxime NaK_ATPase Na+/K+ ATPase Istaroxime->NaK_ATPase Inhibits SERCA2a SERCA2a Istaroxime->SERCA2a Stimulates Na_ion Na+ NaK_ATPase->Na_ion Increased [Na+]i NCX Na+/Ca2+ Exchanger Ca_ion_cyto Ca2+ NCX->Ca_ion_cyto Increased [Ca2+]i Na_ion->NCX Drives Contraction Myofilament Contraction Ca_ion_cyto->Contraction Increased Force Ca_ion_sr Ca2+ SERCA2a->Ca_ion_sr Increased Ca2+ Uptake Relaxation Enhanced Relaxation Ca_ion_sr->Relaxation Faster Sequestration

Istaroxime's dual mechanism of action in cardiomyocytes.

Data Presentation: Quantitative Effects of Istaroxime

The following tables summarize the quantitative effects of Istaroxime on key cardiac parameters as observed in preclinical and clinical studies.

Table 1: Hemodynamic and Echocardiographic Effects of Istaroxime in Patients with Acute Heart Failure (Meta-Analysis of Randomized Controlled Trials) [8][9][10]

ParameterMean Difference (MD)95% Confidence Interval (CI)p-valueEffect
Left Ventricular Ejection Fraction (LVEF)1.26%0.91 to 1.62<0.001Increased
Cardiac Index (L/min/m²)0.220.18 to 0.25<0.001Increased
Systolic Blood Pressure (SBP) (mmHg)8.415.23 to 11.60<0.001Increased
Left Ventricular End-Systolic Volume (LVESV) (ml)-11.84-13.91 to -9.78<0.001Decreased
Left Ventricular End-Diastolic Volume (LVEDV) (ml)-12.25-14.63 to -9.87<0.001Decreased
E/A Ratio-0.39-0.60 to -0.19<0.001Decreased (Improved Diastolic Function)

Table 2: Effects of Istaroxime on SERCA2a Activity in Dog Cardiac Sarcoplasmic Reticulum Vesicles [11]

ConditionMaximum Velocity (Vmax)% Change from Controlp-value
Healthy Dog SR (Control)Baseline--
Healthy Dog SR + 100 nM IstaroximeIncreased+28%<0.01
Failing Dog SR (Control)Reduced vs. Healthy--
Failing Dog SR + 1 nM IstaroximeIncreased+34%<0.01

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effects of Istaroxime.

In Vitro Assays

1. Measurement of SERCA2a Activity in Cardiac Microsomes

This protocol details the measurement of SERCA2a ATPase activity in isolated cardiac microsomes.

  • Objective: To quantify the direct effect of Istaroxime on SERCA2a enzyme activity.

  • Principle: SERCA2a activity is measured by the hydrolysis of 32P-ATP in the presence of varying calcium concentrations. The activity is distinguished from other ATPases by its inhibition with cyclopiazonic acid (CPA).[11]

Protocol:

  • Preparation of Cardiac Microsomes: Isolate sarcoplasmic reticulum (SR) microsomes from cardiac tissue (e.g., canine or rodent ventricle) using differential centrifugation techniques.

  • Pre-incubation with Istaroxime: Pre-incubate the prepared microsomes with varying concentrations of Istaroxime (e.g., 0.1 nM to 100 nM) for 5 minutes at 4°C.[11]

  • ATPase Activity Assay:

    • Initiate the reaction by adding the microsome suspension to a reaction buffer containing varying free Ca2+ concentrations (e.g., 100-3000 nmol/L), MgCl2, ATP, and a radioactive tracer (32P-ATP).[12][13]

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 15 minutes).

    • Stop the reaction by adding an acidic solution (e.g., ice-cold perchloric acid).

    • Separate the liberated inorganic phosphate (32P) from the unhydrolyzed ATP using a charcoal separation method.

    • Quantify the radioactivity of the liberated phosphate using a scintillation counter.

  • Data Analysis:

    • Determine SERCA2a-specific activity by subtracting the activity measured in the presence of a SERCA2a inhibitor (e.g., 10 µM CPA).[11]

    • Plot the SERCA2a activity against the Ca2+ concentration and fit the data to a sigmoidal curve to determine the maximal velocity (Vmax) and the Ca2+ affinity (Kd(Ca2+)).[11][12]

2. Contractility and Calcium Transient Measurement in Isolated Cardiomyocytes

This protocol describes the isolation of adult ventricular cardiomyocytes and the subsequent measurement of their contractility and intracellular calcium dynamics in response to Istaroxime.

  • Objective: To assess the integrated effect of Istaroxime on cardiomyocyte contraction and relaxation mechanics and the underlying calcium handling.

  • Principle: Isolated cardiomyocytes are electrically stimulated to contract, and changes in cell length (sarcomere shortening) and intracellular calcium concentration (using a fluorescent indicator) are simultaneously recorded.[5]

Protocol:

  • Cardiomyocyte Isolation:

    • Isolate ventricular cardiomyocytes from an adult animal (e.g., mouse or rat) heart using a Langendorff perfusion system with enzymatic digestion (collagenase and hyaluronidase).[5][7]

    • Gradually reintroduce calcium to the isolated cells to ensure their tolerance and viability.

  • Loading with Calcium Indicator: Incubate the isolated cardiomyocytes with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM).

  • Measurement of Contractility and Calcium Transients:

    • Place the dye-loaded cardiomyocytes on the stage of an inverted microscope equipped with a video-based edge detection system (for contractility) and a ratiometric fluorescence imaging system (for calcium).

    • Electrically field-stimulate the cardiomyocytes at a physiological frequency (e.g., 1 Hz).

    • Record baseline contractility (sarcomere shortening and relaxation) and calcium transients.

    • Perfuse the cells with a solution containing Istaroxime at the desired concentration and record the changes in contractility and calcium transients.

  • Data Analysis:

    • Contractility Parameters: Amplitude of sarcomere shortening, time to peak contraction, and time to 50% and 90% relaxation.

    • Calcium Transient Parameters: Amplitude of the calcium transient, diastolic calcium level, and the decay rate of the calcium transient (often fitted with an exponential function to determine the time constant, Tau).

Ex Vivo Assay

3. Langendorff Isolated Perfused Heart

This protocol outlines the use of the Langendorff-perfused isolated heart model to evaluate the effects of Istaroxime on whole-heart cardiac function.

  • Objective: To measure the effects of Istaroxime on cardiac contractility, relaxation, and heart rate in an intact, isolated heart, free from systemic influences.[14][15]

  • Principle: The heart is excised and retrogradely perfused through the aorta with an oxygenated physiological salt solution, allowing it to continue beating. Istaroxime is introduced into the perfusate, and its effects on cardiac function are recorded.[14][16]

Protocol:

  • Heart Isolation and Cannulation:

    • Anesthetize the animal and rapidly excise the heart.

    • Immediately cannulate the aorta and initiate retrograde perfusion with warm (37°C), oxygenated Krebs-Henseleit or Tyrode's solution.[14]

  • Instrumentation:

    • Insert a pressure-transducing catheter into the left ventricle to measure left ventricular pressure (LVP).

    • Place electrodes on the heart to record an electrocardiogram (ECG) and heart rate.

  • Stabilization and Baseline Recording: Allow the heart to stabilize for a period (e.g., 20-30 minutes) and record baseline hemodynamic parameters.

  • Istaroxime Administration: Introduce Istaroxime into the perfusate at various concentrations.

  • Data Acquisition and Analysis:

    • Continuously record LVP, heart rate, and coronary flow.

    • From the LVP signal, derive the following parameters:

      • Left Ventricular Developed Pressure (LVDP)

      • Maximum rate of pressure rise (+dP/dtmax) as an index of contractility.

      • Maximum rate of pressure fall (-dP/dtmax) as an index of relaxation.

Langendorff_Workflow A Heart Isolation and Aortic Cannulation B Retrograde Perfusion with Oxygenated Buffer A->B C LV Pressure Catheter and ECG Electrode Placement B->C D Stabilization and Baseline Recording C->D E Istaroxime Administration into Perfusate D->E F Continuous Data Acquisition (LVP, HR, Coronary Flow) E->F G Data Analysis (+dP/dtmax, -dP/dtmax, LVDP) F->G

Workflow for the Langendorff isolated heart experiment.
In Vivo Assays

4. Echocardiography in Animal Models

This protocol describes the use of echocardiography to non-invasively assess the effects of Istaroxime on cardiac structure and function in living animals.

  • Objective: To evaluate the in vivo effects of Istaroxime on cardiac dimensions, systolic function, and diastolic function in a preclinical model.

  • Principle: High-frequency ultrasound is used to generate images of the heart, from which various functional parameters can be measured.[4]

Protocol:

  • Animal Preparation:

    • Anesthetize the animal (e.g., mouse or rat) and place it on a heated platform to maintain body temperature.[4]

    • Shave the chest fur and apply ultrasound gel.

  • Image Acquisition:

    • Using a high-frequency ultrasound system, acquire two-dimensional (B-mode) and M-mode images from the parasternal long-axis and short-axis views.

    • Acquire pulsed-wave Doppler recordings of mitral inflow to assess diastolic function.

  • Istaroxime Administration: Administer Istaroxime intravenously at the desired dose.

  • Post-Dose Imaging: Repeat the image acquisition at specified time points after Istaroxime administration.

  • Data Analysis:

    • M-mode Measurements: Left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs) to calculate fractional shortening (FS) and ejection fraction (EF).

    • Doppler Measurements: Early (E) and late (A) diastolic filling velocities and the E/A ratio to assess diastolic function.

5. Hemodynamic Assessment in Animal Models

This protocol details the invasive measurement of hemodynamic parameters in anesthetized animals to assess the in vivo cardiovascular effects of Istaroxime.

  • Objective: To obtain high-fidelity measurements of intra-cardiac pressures and blood flow in response to Istaroxime administration.

  • Principle: A pressure-volume catheter is inserted into the left ventricle to simultaneously measure pressure and volume, allowing for the construction of pressure-volume loops.[17]

Protocol:

  • Animal Preparation and Catheterization:

    • Anesthetize the animal and maintain anesthesia throughout the procedure.[17]

    • Surgically expose the right carotid artery and advance a pressure-volume catheter into the left ventricle.

  • Baseline Measurements: Allow the animal to stabilize and record baseline pressure-volume loops.

  • Istaroxime Administration: Administer Istaroxime via a venous catheter.

  • Data Acquisition and Analysis:

    • Continuously record pressure and volume signals.

    • Analyze the pressure-volume loops to determine:

      • Systolic Function: End-systolic pressure, stroke volume, cardiac output, and ejection fraction.

      • Diastolic Function: End-diastolic pressure, and the time constant of isovolumic relaxation (Tau).

      • Contractility: End-systolic pressure-volume relationship (ESPVR).

InVivo_Workflow cluster_echo Echocardiography cluster_hemo Hemodynamics A1 Anesthesia and Animal Prep A2 Baseline Imaging (B-mode, M-mode, Doppler) A1->A2 A3 Istaroxime Administration (IV) A2->A3 A4 Post-Dose Imaging A3->A4 A5 Analysis (EF, FS, E/A ratio) A4->A5 B1 Anesthesia and LV Catheterization B2 Baseline PV Loop Recording B1->B2 B3 Istaroxime Administration (IV) B2->B3 B4 Post-Dose PV Loop Recording B3->B4 B5 Analysis (ESPVR, Tau, CO) B4->B5

Workflow for in vivo assessment of Istaroxime's effects.

References

Istaroxime in Acute Decompensated Heart Failure: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Istaroxime is a novel intravenous agent under investigation for the treatment of acute decompensated heart failure (ADHF). It is a first-in-class luso-inotropic agent, meaning it enhances both myocardial contractility (inotropy) and relaxation (lusitropy).[1][2][3] This dual mechanism of action distinguishes it from currently available inotropes and offers a promising therapeutic profile for ADHF, a condition characterized by the sudden worsening of heart failure symptoms that often requires hospitalization.[1][4] Clinical trials have demonstrated that istaroxime can improve hemodynamic parameters without causing a significant increase in heart rate or clinically significant arrhythmias.[1][5]

This document provides detailed application notes and protocols based on findings from key clinical studies of istaroxime in ADHF.

Mechanism of Action

Istaroxime exerts its effects through a unique dual mechanism of action:

  • Inhibition of the Na+/K+-ATPase pump: This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration via the Na+/Ca2+ exchanger. The elevated intracellular calcium enhances myocardial contractility.[2][6]

  • Stimulation of the Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase 2a (SERCA2a): By stimulating SERCA2a, istaroxime enhances the reuptake of calcium into the sarcoplasmic reticulum during diastole.[2][6] This accelerated calcium removal from the cytoplasm improves myocardial relaxation.[3]

This combined action results in improved systolic and diastolic function.[6]

start Patient Screening (Inclusion/Exclusion Criteria) baseline Baseline Assessments (Hemodynamics, Echocardiography) start->baseline randomization Randomization baseline->randomization placebo Placebo Infusion randomization->placebo 1 istaroxime_low Istaroxime Infusion (Low Dose) randomization->istaroxime_low 2 istaroxime_high Istaroxime Infusion (High Dose) randomization->istaroxime_high 3 monitoring Continuous Monitoring (Vital Signs, ECG, AEs) placebo->monitoring istaroxime_low->monitoring istaroxime_high->monitoring end_of_infusion End of Infusion Assessments monitoring->end_of_infusion follow_up Follow-up Assessments end_of_infusion->follow_up analysis Data Analysis follow_up->analysis cluster_membrane Sarcolemma cluster_sr Sarcoplasmic Reticulum nka Na+/K+-ATPase na_out Na+ nka->na_out k_in K+ nka->k_in ncx Na+/Ca2+ Exchanger ca_out Ca2+ ncx->ca_out na_in Na+ ncx->na_in istaroxime_nka Istaroxime istaroxime_nka->nka Inhibits na_out->ncx serca SERCA2a ca_sr Ca2+ serca->ca_sr istaroxime_serca Istaroxime istaroxime_serca->serca Stimulates cytosol_ca Cytosolic Ca2+ cytosol_ca->ncx cytosol_ca->serca contraction Myofilament Contraction cytosol_ca->contraction

References

Application Note: Determination of Istaroxime IC50 on Na+/K+-ATPase Using a Cell-Based Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Istaroxime is a novel luso-inotropic agent under investigation for the treatment of acute heart failure.[1][2][3][4][5] Its mechanism of action is unique, involving both the inhibition of the Na+/K+-ATPase and the stimulation of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase 2a (SERCA2a).[1][2][6][7][8] The inhibition of Na+/K+-ATPase leads to an increase in intracellular sodium, which in turn increases intracellular calcium via the Na+/Ca2+ exchanger, resulting in a positive inotropic effect (increased contractility).[2] This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Istaroxime on Na+/K+-ATPase activity in a cell-based format.

The IC50 value is a critical parameter for characterizing the potency of a drug. This protocol utilizes a colorimetric assay to measure the activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of adenosine triphosphate (ATP). The assay is performed on cell lysates after treatment with a range of Istaroxime concentrations.

Principle of the Assay

The Na+/K+-ATPase is a transmembrane protein that actively transports sodium and potassium ions across the cell membrane, a process that is coupled to the hydrolysis of ATP. The activity of the enzyme can be determined by measuring the rate of ATP hydrolysis, which is directly proportional to the amount of inorganic phosphate (Pi) produced.

This protocol involves the following key steps:

  • Cell Culture and Treatment: A suitable cell line is cultured and then treated with various concentrations of Istaroxime.

  • Cell Lysis: The cells are lysed to release the Na+/K+-ATPase and other cellular components.

  • Enzymatic Reaction: The cell lysate is incubated with a reaction buffer containing ATP and other necessary ions to allow the Na+/K+-ATPase to function.

  • Colorimetric Detection: A colorimetric reagent is added that reacts with the inorganic phosphate produced during the enzymatic reaction, resulting in a color change that can be measured spectrophotometrically.

  • Data Analysis: The absorbance readings are used to calculate the percent inhibition of Na+/K+-ATPase activity at each Istaroxime concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Data Presentation

Table 1: Reported IC50 Values for Istaroxime on Na+/K+-ATPase

Tissue/Enzyme SourceIC50 (µM)Reference
General0.11[9][10]
Dog Kidney0.43 ± 0.15[9][10][11]
Guinea Pig Kidney8.5[9][10]
Cardiac (general)407.5 nM (0.4075 µM)[12]

Note: IC50 values can vary depending on the specific experimental conditions and the source of the enzyme.

Experimental Protocols

Materials and Reagents
  • Human cell line expressing Na+/K+-ATPase (e.g., HeLa, HEK293, or a cardiac cell line)

  • Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Istaroxime

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, protease inhibitors)

  • Na+/K+-ATPase reaction buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 15 mM KCl, 7 mM MgCl2, 5 mM ATP)[13]

  • Ouabain (positive control)

  • Colorimetric phosphate assay kit (e.g., Malachite Green-based)

  • 96-well microplate

  • Microplate reader

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Culture Cells cell_seeding 2. Seed Cells in 96-well plate cell_culture->cell_seeding istaroxime_prep 3. Prepare Istaroxime dilutions cell_treatment 4. Treat cells with Istaroxime istaroxime_prep->cell_treatment cell_lysis 5. Lyse cells cell_treatment->cell_lysis add_reagents 6. Add Reaction Buffer & ATP cell_lysis->add_reagents incubation 7. Incubate at 37°C add_reagents->incubation add_color_reagent 8. Add Phosphate Detection Reagent incubation->add_color_reagent read_absorbance 9. Read Absorbance add_color_reagent->read_absorbance calc_inhibition 10. Calculate % Inhibition read_absorbance->calc_inhibition plot_curve 11. Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 12. Determine IC50 plot_curve->calc_ic50

Experimental workflow for determining Istaroxime IC50.

Step-by-Step Protocol

1. Cell Culture and Seeding: a. Culture the chosen cell line in appropriate medium until approximately 80-90% confluent. b. Harvest the cells and seed them into a 96-well plate at a density of 5 x 10^4 cells/well. c. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Istaroxime Treatment: a. Prepare a stock solution of Istaroxime in DMSO. b. Perform serial dilutions of the Istaroxime stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). c. Include a vehicle control (DMSO) and a positive control (a known Na+/K+-ATPase inhibitor like Ouabain). d. Carefully remove the medium from the cells and add the different concentrations of Istaroxime. e. Incubate the plate for a predetermined time (e.g., 1-2 hours) at 37°C.

3. Cell Lysis: a. After incubation, aspirate the treatment medium and wash the cells once with ice-cold PBS. b. Add an appropriate volume of ice-cold lysis buffer to each well. c. Incubate the plate on ice for 10-15 minutes with gentle shaking to ensure complete cell lysis.

4. Na+/K+-ATPase Activity Assay: a. To each well containing the cell lysate, add the Na+/K+-ATPase reaction buffer. b. To determine the non-specific ATPase activity, add a high concentration of Ouabain (e.g., 1 mM) to a set of control wells. c. Initiate the enzymatic reaction by adding ATP to all wells. d. Incubate the plate at 37°C for a specific time (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range. e. Stop the reaction by adding the colorimetric phosphate detection reagent according to the manufacturer's instructions. f. Allow the color to develop for the recommended time.

5. Data Acquisition and Analysis: a. Measure the absorbance of each well at the appropriate wavelength using a microplate reader. b. Calculate Na+/K+-ATPase Activity: For each sample, subtract the absorbance of the ouabain-treated wells (non-specific ATPase activity) from the total ATPase activity. c. Calculate Percent Inhibition: i. Determine the activity of the vehicle control (0% inhibition). ii. For each Istaroxime concentration, calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Activity with Istaroxime / Activity of Vehicle Control)) d. Determine IC50: i. Plot the percent inhibition against the logarithm of the Istaroxime concentration. ii. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism). iii. The IC50 is the concentration of Istaroxime that produces 50% inhibition of Na+/K+-ATPase activity.

Signaling Pathway Visualization

istaroxime_pathway cluster_membrane Cell Membrane NaK_ATPase Na+/K+-ATPase Na_in Intracellular Na+ NaK_ATPase->Na_in Decreased Na+ efflux NCX Na+/Ca2+ Exchanger Ca_in Intracellular Ca2+ NCX->Ca_in Increased Ca2+ influx Istaroxime Istaroxime Istaroxime->NaK_ATPase Inhibits Na_in->NCX Activates Contractility Increased Contractility Ca_in->Contractility

Signaling pathway of Istaroxime-mediated Na+/K+-ATPase inhibition.

Conclusion

This application note provides a comprehensive, step-by-step protocol for determining the IC50 of Istaroxime on Na+/K+-ATPase in a cell-based assay format. The provided workflow and data analysis guidelines will enable researchers to accurately assess the potency of Istaroxime and other potential Na+/K+-ATPase inhibitors. The visualization of the experimental workflow and the signaling pathway offers a clear understanding of the experimental design and the drug's mechanism of action. Adherence to this protocol will ensure reproducible and reliable results for drug discovery and development professionals.

References

Application Notes and Protocols: Istaroxime as a Tool Compound for Studying Calcium Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Istaroxime is a novel luso-inotropic agent with a dual mechanism of action, making it a valuable tool for researchers studying calcium signaling, particularly in the context of cardiac function and disease.[1][2][3] It uniquely combines the inhibition of the Na+/K+-ATPase with the stimulation of the sarco/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1][3] This dual action allows for the modulation of intracellular calcium dynamics, leading to both increased contractility (inotropic effect) and enhanced relaxation (lusitropic effect).[2][4] These application notes provide an overview of istaroxime, its mechanism of action, and detailed protocols for its use in studying calcium signaling pathways.

Introduction

Calcium (Ca2+) is a ubiquitous second messenger that governs a multitude of cellular processes, including muscle contraction, gene transcription, and apoptosis. In cardiac myocytes, the precise control of intracellular Ca2+ concentration ([Ca2+]i) is critical for excitation-contraction coupling. Dysregulation of Ca2+ handling is a hallmark of heart failure.[5]

Istaroxime has emerged as a significant pharmacological tool for dissecting the roles of two key players in cardiac Ca2+ cycling: the Na+/K+-ATPase and SERCA2a.[1] By inhibiting the Na+/K+-ATPase, istaroxime leads to an increase in intracellular sodium, which in turn reduces the driving force for the Na+/Ca2+ exchanger (NCX) to extrude Ca2+, thereby increasing systolic Ca2+ levels and enhancing contractility.[2][4] Concurrently, istaroxime stimulates SERCA2a activity, accelerating the reuptake of Ca2+ into the sarcoplasmic reticulum (SR) during diastole, which improves myocardial relaxation.[1][5] This unique dual mechanism, which distinguishes it from traditional cardiac glycosides like ouabain, allows for a more nuanced investigation of Ca2+ signaling pathways.[6]

Mechanism of Action

Istaroxime exerts its effects on cellular calcium signaling through two primary targets:

  • Na+/K+-ATPase Inhibition: Istaroxime binds to and inhibits the Na+/K+-ATPase, an enzyme responsible for maintaining the electrochemical gradients of sodium and potassium across the cell membrane.[4][7] Inhibition of this pump leads to an accumulation of intracellular Na+. This, in turn, alters the function of the Na+/Ca2+ exchanger (NCX) in its reverse mode, leading to an increase in intracellular Ca2+ concentration and thus a positive inotropic effect.[8]

  • SERCA2a Stimulation: Unlike other Na+/K+-ATPase inhibitors, istaroxime also stimulates the activity of SERCA2a.[1][9] It achieves this by relieving the inhibitory effect of phospholamban (PLN) on SERCA2a, a mechanism that is independent of cAMP/PKA signaling.[1][5] This enhancement of SERCA2a activity leads to faster sequestration of Ca2+ into the SR during diastole, resulting in a positive lusitropic (relaxation) effect.[1][10]

The following diagram illustrates the dual mechanism of action of istaroxime on a cardiac myocyte.

Figure 1. Dual mechanism of Istaroxime in cardiomyocytes.

Data Presentation

The following table summarizes the quantitative effects of istaroxime on its primary targets and resulting physiological changes observed in various studies.

ParameterSpecies/SystemConcentration/DoseEffectReference
SERCA2a Activity Guinea Pig Heart Microsomes100 nmol/LNormalized depressed Vmax in failing hearts[9]
Dog Heart SR Microsomes100 nmol/LIncreased Vmax of Ca2+ activation[1]
Rat Cardiomyocytes (Diabetic Model)100-500 nmol/LStimulated SERCA2a activity[5]
Na+/K+-ATPase Inhibition Dog Kidney-Effective inhibitor[1]
Cardiac Function Patients with Acute Heart Failure1.0-1.5 μg/kg/min (IV)Increased Systolic Blood Pressure (SBP)[11]
Patients with Acute Heart Failure-Increased Cardiac Index[12][13]
Patients with Acute Heart Failure-Decreased Heart Rate[12][13]
Patients with Acute Heart Failure-Decreased Pulmonary Capillary Wedge Pressure[14]

Experimental Protocols

Protocol 1: Measurement of SERCA2a ATPase Activity

This protocol is adapted from methods used to assess the effect of istaroxime on SERCA2a activity in cardiac sarcoplasmic reticulum (SR) microsomes.[1][15] The assay measures the rate of ATP hydrolysis by SERCA2a by quantifying the amount of inorganic phosphate (Pi) released.

Materials:

  • Cardiac tissue homogenates or isolated SR microsomes

  • Assay Buffer: 50 mM TES/TRIS (pH 6.9), 100 mM KCl, 7 mM MgCl2

  • ATP solution (10 mM)

  • CaCl2 solutions (for creating a range of free Ca2+ concentrations)

  • EGTA (for chelating Ca2+)

  • Istaroxime stock solution (in DMSO)

  • Cyclopiazonic acid (CPA) - a specific SERCA inhibitor

  • Reagents for inorganic phosphate detection (e.g., Baginski assay reagents)[15]

  • Microplate reader

Procedure:

  • Prepare SR Microsomes: Isolate SR microsomes from cardiac tissue following established protocols. Determine the protein concentration of the microsomal preparation.

  • Reaction Setup: In a 96-well plate, prepare reaction mixtures containing the assay buffer, varying concentrations of CaCl2 to achieve a range of free [Ca2+], and either vehicle (DMSO) or istaroxime at the desired final concentration (e.g., 100 nM).

  • Pre-incubation: Add the SR microsomes (e.g., 20-40 µg of protein) to each well and pre-incubate for 10 minutes at 37°C.

  • Initiate Reaction: Start the reaction by adding ATP to a final concentration of 1-5 mM.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., a solution containing SDS and EDTA).

  • Phosphate Detection: Measure the amount of inorganic phosphate released using a colorimetric method, such as the Baginski assay. Read the absorbance at the appropriate wavelength (e.g., 850 nm).

  • Determine CPA-sensitive activity: To measure SERCA-specific activity, run parallel reactions in the presence of a specific SERCA inhibitor like CPA. The SERCA2a activity is the difference between the total ATPase activity and the CPA-insensitive activity.[5]

  • Data Analysis: Plot the rate of Pi production (nmol/mg/min) as a function of free [Ca2+]. Fit the data to a sigmoidal curve to determine kinetic parameters like Vmax (maximum velocity) and Kd(Ca2+) (calcium affinity).[1]

Protocol 2: Na+/K+-ATPase Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of istaroxime on Na+/K+-ATPase activity by measuring the release of inorganic phosphate.[16][17]

Materials:

  • Purified Na+/K+-ATPase enzyme or tissue homogenates (e.g., from dog kidney)[1]

  • Assay Buffer: e.g., 100 mM NaCl, 20 mM KCl, 3 mM MgCl2, 1 mM EGTA, 50 mM Imidazole (pH 7.4)

  • ATP solution (10 mM)

  • Istaroxime stock solution (in DMSO)

  • Ouabain (a known Na+/K+-ATPase inhibitor, for control)

  • Reagents for inorganic phosphate detection

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare the enzyme solution in an appropriate buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the enzyme preparation, and varying concentrations of istaroxime or ouabain. Include a control group with vehicle only.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add ATP to start the reaction.

  • Incubation: Incubate at 37°C for 20-30 minutes.

  • Stop Reaction & Phosphate Detection: Stop the reaction and measure the released inorganic phosphate as described in Protocol 1.

  • Data Analysis: Calculate the percentage of inhibition for each istaroxime concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the istaroxime concentration to determine the IC50 value.

Protocol 3: Measurement of Intracellular Calcium Transients in Cardiomyocytes

This protocol describes how to use fluorescent Ca2+ indicators to measure changes in intracellular Ca2+ concentration in isolated cardiomyocytes in response to istaroxime.[18][19][20]

Materials:

  • Isolated adult ventricular cardiomyocytes

  • Tyrode's solution (e.g., 140 mM NaCl, 4 mM KCl, 1.5 mM CaCl2, 1 mM MgCl2, 10 mM glucose, 10 mM HEPES, pH 7.4)[21]

  • Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM, Fluo-4 AM, or Calcium Green-2)[20][22]

  • Istaroxime stock solution (in DMSO)

  • Fluorescence microscopy system equipped with a high-speed camera and appropriate filters

  • Field stimulator for pacing cardiomyocytes

Procedure:

  • Cell Loading: Incubate isolated cardiomyocytes with a Ca2+ indicator dye (e.g., 5 µM Fluo-4 AM) in Tyrode's solution for 20-30 minutes at room temperature.

  • Wash: Wash the cells with fresh Tyrode's solution to remove excess dye and allow for de-esterification of the AM ester.

  • Cell Perfusion: Place the coverslip with dye-loaded cells in a perfusion chamber on the stage of the fluorescence microscope. Continuously perfuse the cells with Tyrode's solution at 37°C.

  • Baseline Recording: Pace the cardiomyocytes at a steady frequency (e.g., 0.5-1 Hz) and record baseline Ca2+ transients. Excite the dye at its excitation wavelength and record the emission fluorescence over time.

  • Istaroxime Application: Switch the perfusion to a solution containing the desired concentration of istaroxime (e.g., 100 nM).

  • Post-Treatment Recording: After a few minutes of equilibration with istaroxime, record the Ca2+ transients again under the same pacing conditions.

  • Data Analysis: Analyze the recorded fluorescence signals to extract key parameters of the Ca2+ transient, such as:

    • Amplitude: Peak fluorescence intensity, reflecting the amount of Ca2+ released from the SR.

    • Time to Peak: The time from stimulus to the peak of the transient.

    • Decay Kinetics (Tau): The rate of decline of the transient, which reflects Ca2+ reuptake into the SR and extrusion from the cell.[19]

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Isolate Cardiomyocytes or Prepare SR Microsomes A2 Load Cells with Ca2+ Dye (for transient assay) A1->A2 B1 Record Baseline Activity (Ca2+ transients or Enzyme activity) A2->B1 B2 Apply Istaroxime (at desired concentration) B1->B2 B3 Record Post-Treatment Activity B2->B3 C1 Extract Key Parameters (e.g., Amplitude, Vmax, IC50) B3->C1 C2 Statistical Comparison (Baseline vs. Istaroxime) C1->C2 C3 Interpret Results C2->C3

Figure 2. General workflow for studying Istaroxime's effects.

Conclusion

Istaroxime is a powerful and specific tool for the investigation of calcium signaling in excitable cells, particularly cardiomyocytes. Its dual ability to inhibit the Na+/K+-ATPase and stimulate SERCA2a allows researchers to probe the intricate relationship between these two systems in regulating intracellular Ca2+ homeostasis.[1][4] The protocols provided herein offer a starting point for utilizing istaroxime to explore its effects on enzyme kinetics and cellular Ca2+ dynamics, which can provide valuable insights into both normal physiology and the pathophysiology of diseases like heart failure.

References

Investigating the Anti-Proliferative Effects of Istaroxime in Non-Cardiac Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Istaroxime, a clinical-phase cardiac drug, is gaining attention for its potential as an anti-cancer agent.[1][2] Primarily known for its dual mechanism of action involving the inhibition of the Na+/K+ ATPase and activation of the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase isoform 2a (SERCA2a), Istaroxime has demonstrated significant anti-proliferative and pro-apoptotic effects in a variety of non-cardiac cells, particularly cancer cell lines.[3][4][5] These application notes provide a comprehensive overview of the methodologies to investigate the anti-proliferative effects of Istaroxime, summarize key quantitative data, and illustrate the associated signaling pathways and experimental workflows.

Mechanism of Action in Non-Cardiac Cells

In non-cardiac cells, particularly cancer cells, Istaroxime exerts its anti-proliferative effects through a multi-faceted approach. The primary mechanism involves the inhibition of the Na+/K+-ATPase, a validated pharmacological target in oncology.[1][2] This inhibition disrupts cellular ion homeostasis and can trigger downstream signaling cascades leading to cell death. Additionally, Istaroxime has been shown to:

  • Induce Apoptosis: Istaroxime treatment leads to a significant increase in apoptosis, characterized by the activation of key executioner caspases such as caspase-3.[1][6]

  • Downregulate Oncogenic Proteins: It effectively reduces the expression of the oncoprotein c-Myc, a critical regulator of cell proliferation and survival.[1][6]

  • Modulate Cytoskeletal Dynamics: Istaroxime influences the actin cytoskeleton and activates RhoA signaling, which can impact cell shape, motility, and proliferation.[1][7]

  • Inhibit Topoisomerase I: Recent studies suggest that Istaroxime can also act as a Topoisomerase I inhibitor, interfering with DNA replication and leading to cell cycle arrest and apoptosis.[3][8]

  • Interfere with Calcium Signaling: The compound has been observed to decrease the expression of Orai1 and Stim1, key components of store-operated calcium entry (SOCE), and reduce the phosphorylation of Focal Adhesion Kinase (FAK), thereby inhibiting cell migration.[7]

Quantitative Data Summary

The following tables summarize the quantitative data on the anti-proliferative effects of Istaroxime across various non-cardiac cell lines.

Table 1: IC50 Values of Istaroxime in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A549Lung CancerNot specified, but effective[3][8]
MCF7Breast CancerNot specified, but effective[3][8]
PC3Prostate CancerNot specified, but effective[3][8]
DU145Prostate CancerNot specified, but effective[1][7]

Note: While several studies confirm the anti-proliferative effects, specific IC50 values were not consistently reported in the provided search results. Researchers should perform dose-response studies to determine the IC50 for their specific cell line of interest.

Table 2: Apoptotic Effects of Istaroxime on DU145 Prostate Cancer Cells

TreatmentConcentration (µM)Duration (hours)Apoptotic Cells (%)Caspase-3 ActivityReference
Control-249.48Baseline[1][9]
Istaroxime52446.54Increased[1][9]

Table 3: Effect of Istaroxime on c-Myc Expression in DU145 Prostate Cancer Cells

TreatmentConcentration (µM)Duration (hours)c-Myc ExpressionReference
Istaroxime50.5 - 6Significantly down-regulated[1][6]

Experimental Protocols

This section provides detailed protocols for key experiments to assess the anti-proliferative effects of Istaroxime.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of Istaroxime on a cell line of interest and calculate the IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • Istaroxime (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of Istaroxime in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the Istaroxime dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest Istaroxime concentration).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following Istaroxime treatment.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • Istaroxime

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with Istaroxime at the desired concentration (e.g., IC50 value) for a specific duration (e.g., 24 hours). Include a vehicle control.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each sample.

  • Analyze the samples by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic). A study on DU145 prostate cancer cells utilized a similar approach with the APO-BrdU™ TUNEL Assay kit for apoptosis detection by flow cytometry.[1][9]

Western Blot Analysis for Protein Expression

Objective: To determine the effect of Istaroxime on the expression levels of key proteins involved in proliferation and apoptosis (e.g., c-Myc, cleaved Caspase-3, p-FAK).

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • Istaroxime

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-c-Myc, anti-cleaved Caspase-3, anti-p-FAK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and treat with Istaroxime for the desired time and concentration.

  • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin. A study on DU145 cells performed c-Myc Western blot analysis after treatment with 5 μM of Istaroxime for up to 6 hours.[1]

Visualizations

Signaling Pathways and Experimental Workflows

Istaroxime_Signaling_Pathway Istaroxime Istaroxime NaK_ATPase Na+/K+ ATPase Istaroxime->NaK_ATPase Inhibits SERCA2a SERCA2a Istaroxime->SERCA2a Stimulates Topoisomerase_I Topoisomerase I Istaroxime->Topoisomerase_I Inhibits Actin_Cytoskeleton Actin Cytoskeleton Reorganization Istaroxime->Actin_Cytoskeleton Orai1_Stim1 Orai1/Stim1 Expression Istaroxime->Orai1_Stim1 Decreases FAK FAK Phosphorylation Istaroxime->FAK Decreases cMyc c-Myc Expression NaK_ATPase->cMyc Leads to Downregulation Apoptosis Apoptosis NaK_ATPase->Apoptosis Topoisomerase_I->Apoptosis Proliferation Decreased Proliferation cMyc->Proliferation Inhibits Caspase3 Caspase-3 Activation Apoptosis->Caspase3 RhoA RhoA Activation Actin_Cytoskeleton->RhoA Cell_Motility Decreased Cell Motility RhoA->Cell_Motility Orai1_Stim1->Cell_Motility Inhibits FAK->Cell_Motility Inhibits

Caption: Proposed signaling pathways of Istaroxime in non-cardiac cancer cells.

Experimental_Workflow Start Select Cancer Cell Line Culture Cell Culture and Seeding Start->Culture Treatment Istaroxime Treatment (Dose-Response & Time-Course) Culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis Protein Western Blot Analysis (c-Myc, Caspase-3, etc.) Treatment->Protein Data Data Analysis (IC50, % Apoptosis, Protein Levels) Viability->Data Apoptosis->Data Protein->Data Conclusion Conclusion on Anti-Proliferative Effects Data->Conclusion

Caption: General experimental workflow for investigating Istaroxime's anti-proliferative effects.

Conclusion

Istaroxime demonstrates significant potential as an anti-cancer therapeutic agent due to its multifaceted mechanism of action that induces apoptosis, downregulates key oncogenes, and inhibits cell motility in various cancer cell lines.[1][7][8] The protocols and data presented in these application notes provide a solid foundation for researchers to further investigate and characterize the anti-proliferative effects of Istaroxime in non-cardiac cells, paving the way for potential drug repurposing and development.

References

Troubleshooting & Optimization

Istaroxime Technical Support Center: Optimizing Concentration and Minimizing Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Istaroxime Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of Istaroxime, with a focus on optimizing its concentration to achieve desired on-target effects while avoiding potential off-target activities.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Istaroxime?

Istaroxime is a dual-action compound that functions as both an inhibitor of the Na+/K+-ATPase (NKA) and a stimulator of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1][2][3][4][5] This dual mechanism leads to both positive inotropic (increased contractility) and lusitropic (improved relaxation) effects on cardiac muscle.[2][3]

Q2: At what concentrations does Istaroxime typically exhibit its on-target effects?

In preclinical studies, Istaroxime has been shown to stimulate SERCA2a activity at nanomolar concentrations.[3][6] For instance, in microsomes from failing human hearts, Istaroxime increased SERCA activity at concentrations between 0.1 and 1.0 µmol/L.[7] In clinical trials involving patients with acute heart failure, intravenous infusions of 0.5 to 1.5 µg/kg/min have been used.[2]

Q3: What are the known off-target effects of Istaroxime?

The primary off-target effect identified for Istaroxime is its interaction with the membrane androgen receptor (mAR).[8] Studies have shown that Istaroxime can preclude the binding of testosterone to mAR.[8] It is important to consider this interaction in experimental designs, especially in hormone-sensitive research models.

Q4: How can I minimize the risk of off-target effects in my experiments?

To minimize off-target effects, it is crucial to use the lowest effective concentration of Istaroxime that elicits the desired on-target response. Based on available data, nanomolar concentrations are effective for SERCA2a stimulation.[3][6] It is recommended to perform a concentration-response curve for your specific experimental model to determine the optimal concentration. Additionally, consider the use of Istaroxime's primary metabolite, PST3093, which is a selective SERCA2a activator and does not significantly inhibit Na+/K+-ATPase, thereby offering a more targeted approach with a potentially better safety profile.[9][10][11][12][13]

Q5: What is the active metabolite of Istaroxime and how does it differ from the parent compound?

The main metabolite of Istaroxime is PST3093.[9][10][11][12][13] Unlike Istaroxime, PST3093 is a selective SERCA2a activator and does not inhibit Na+/K+-ATPase activity at concentrations up to 100 µM.[10][14] An off-target screening of PST3093 against a panel of 50 common targets showed no significant interactions.[9][10][11][12][13] This makes PST3093 a valuable tool for studying the specific effects of SERCA2a activation without the confounding factor of Na+/K+-ATPase inhibition.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High cell toxicity or unexpected physiological responses The Istaroxime concentration may be too high, leading to off-target effects.Perform a concentration-response experiment to identify the optimal, non-toxic concentration. Consider using the selective SERCA2a activator metabolite, PST3093, to isolate the effects of SERCA2a stimulation.
Inconsistent or no observable on-target effect The Istaroxime concentration may be too low for the specific experimental model. The compound may have degraded.Verify the concentration range based on published data and your specific cell type or tissue. Ensure proper storage and handling of the Istaroxime stock solution.
Results are difficult to interpret due to dual mechanism of action The observed effects could be a combination of Na+/K+-ATPase inhibition and SERCA2a stimulation.To dissect the individual contributions, use PST3093 to specifically probe the SERCA2a-mediated pathway. Compare these results with those obtained using Istaroxime.
Hormonal or steroid-like effects observed in the experimental model Istaroxime may be interacting with the membrane androgen receptor (mAR).[8]Be aware of this potential off-target interaction, especially in endocrine-related research. If this is a concern, consider using an alternative SERCA2a activator that does not have a steroid-like structure.

Quantitative Data Summary

The following tables summarize key quantitative data for Istaroxime and its metabolite PST3093.

Table 1: On-Target Activity of Istaroxime

Target Assay Species/System Parameter Value Reference
Na+/K+-ATPaseInhibition of enzyme activityRatIC5032 ± 4 µM[6][14]
SERCA2aStimulation of ATPase activityFailing human heart microsomesEffective Concentration0.1 - 1.0 µM[7]
SERCA2aStimulation of ATPase activityDog cardiac SR vesiclesEffective ConcentrationStarts at 0.1 nM[6]

Table 2: On- and Off-Target Activity of PST3093 (Istaroxime Metabolite)

Target Assay Species/System Parameter Value Reference
SERCA2aStimulation of ATPase activityRat cardiac preparationsEffectiveYes[9][10][11][12][13]
Na+/K+-ATPaseInhibition of enzyme activityRat cardiac preparationsInhibition at 100 µMNot significant[10][14]
50 Off-TargetsRadioligand binding/Enzymatic assaysVariousInteraction at 10 µMNot significant[9][10][11][12][13]

Experimental Protocols

Protocol 1: Measurement of Na+/K+-ATPase (NKA) Inhibition

This protocol is adapted from methods used in preclinical studies of Istaroxime.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Istaroxime on NKA activity.

Materials:

  • Purified NKA enzyme preparation (e.g., from porcine or canine kidney)

  • ATP solution

  • Malachite green reagent for phosphate detection

  • Istaroxime stock solution

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 5 mM MgCl2)

  • Microplate reader

Procedure:

  • Prepare a series of Istaroxime dilutions in the assay buffer.

  • Add the purified NKA enzyme to each well of a 96-well plate.

  • Add the Istaroxime dilutions to the respective wells and pre-incubate for 10-15 minutes at 37°C.

  • Initiate the enzymatic reaction by adding a saturating concentration of ATP to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for ATP hydrolysis.

  • Stop the reaction by adding the malachite green reagent. This reagent will react with the inorganic phosphate released from ATP hydrolysis to produce a colored product.

  • Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.

  • Calculate the percentage of NKA inhibition for each Istaroxime concentration relative to a vehicle control.

  • Plot the percentage of inhibition against the logarithm of the Istaroxime concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Assessment of SERCA2a Activation

This protocol is based on methods described for evaluating Istaroxime's effect on SERCA2a.

Objective: To measure the effect of Istaroxime on SERCA2a-mediated Ca2+ uptake.

Materials:

  • Sarcoplasmic reticulum (SR) vesicles isolated from cardiac tissue

  • Istaroxime stock solution

  • Assay buffer (e.g., 40 mM Tris-maleate, pH 6.8, 100 mM KCl, 5 mM MgCl2, 5 mM ATP, 5 mM potassium oxalate)

  • Calcium-45 (45Ca2+) radioisotope

  • Scintillation fluid and counter

Procedure:

  • Prepare SR vesicles from cardiac tissue homogenates.

  • Prepare a series of Istaroxime dilutions in the assay buffer.

  • In a reaction tube, combine the SR vesicles, assay buffer, and a specific Istaroxime dilution (or vehicle control).

  • Initiate the Ca2+ uptake reaction by adding a solution containing a known concentration of Ca2+ and a tracer amount of 45Ca2+.

  • Incubate the reaction mixture at 37°C for a specific time (e.g., 2-5 minutes).

  • Terminate the reaction by rapid filtration through a nitrocellulose filter, which will trap the SR vesicles containing the sequestered 45Ca2+.

  • Wash the filter to remove any unbound 45Ca2+.

  • Place the filter in a scintillation vial with scintillation fluid.

  • Quantify the amount of 45Ca2+ taken up by the SR vesicles using a scintillation counter.

  • Compare the Ca2+ uptake in the presence of different Istaroxime concentrations to the vehicle control to determine the extent of SERCA2a activation.

Visualizations

Istaroxime_Mechanism_of_Action cluster_cell Cardiomyocyte Istaroxime Istaroxime NKA Na+/K+-ATPase Istaroxime->NKA Inhibits SERCA2a SERCA2a Istaroxime->SERCA2a Stimulates Ca_cyto Cytosolic Ca2+ NKA->Ca_cyto Increases Ca_SR SR Ca2+ SERCA2a->Ca_SR Increases Ca2+ uptake SR Sarcoplasmic Reticulum SR->Ca_cyto Ca2+ release Ca_cyto->SR Ca2+ uptake Contraction Increased Contraction (Inotropy) Ca_cyto->Contraction Relaxation Improved Relaxation (Lusitropy) Ca_SR->Relaxation

Caption: Dual mechanism of Istaroxime action in cardiomyocytes.

Troubleshooting_Workflow Start Experiment Start Problem Unexpected Results / Toxicity? Start->Problem Check_Conc Verify Istaroxime Concentration Problem->Check_Conc Yes Optimal_Conc Identify Optimal Concentration Problem->Optimal_Conc No Check_Off_Target Review Potential Off-Target Effects (e.g., mAR interaction) Problem->Check_Off_Target Yes Conc_Response Perform Concentration-Response Curve Check_Conc->Conc_Response Conc_Response->Optimal_Conc Consider_Metabolite Consider Using PST3093 (Selective SERCA2a Activator) Dissect_Mechanism Dissect Mechanism of Action Consider_Metabolite->Dissect_Mechanism Check_Off_Target->Consider_Metabolite Alternative Consider Alternative Compounds Check_Off_Target->Alternative

Caption: Troubleshooting workflow for Istaroxime experiments.

References

Navigating Istaroxime-Induced Gastrointestinal Side Effects in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides researchers with essential information and troubleshooting strategies for managing gastrointestinal (GI) side effects associated with the investigational drug istaroxime in animal models. The following sections offer a comprehensive overview in a question-and-answer format, including detailed experimental protocols and visual aids to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What are the known gastrointestinal side effects of istaroxime in animal models?

A1: While extensive preclinical data on the dose-dependent incidence of gastrointestinal side effects of istaroxime is not publicly available, clinical trials in humans have consistently reported dose-related GI intolerance. The most common side effects observed are nausea, vomiting, and abdominal pain.[1][2][3] In preclinical studies involving dogs, gastrointestinal symptoms have been noted at higher doses.[4] Researchers should anticipate similar adverse events in animal models, particularly canines, which have a vomiting reflex. Rodents do not vomit but may exhibit pica (the consumption of non-nutritive substances), which can be a surrogate indicator of nausea.

Q2: What is the proposed mechanism behind istaroxime-induced gastrointestinal side effects?

A2: The precise signaling pathways for istaroxime-induced GI side effects are not fully elucidated. However, its primary mechanism of action—inhibition of the Na+/K+-ATPase pump and stimulation of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump—provides potential clues.[1][2][5] Both Na+/K+-ATPase and SERCA pumps are crucial for maintaining cellular ion homeostasis and function in various tissues, including the smooth muscle of the gastrointestinal tract and the enteric nervous system.[6][7][8][9] Disruption of these pumps could alter gut motility and sensory signaling, leading to the observed side effects. Inhibition of Na+/K+-ATPase in the gut has been shown to affect electrolyte transport, which could contribute to discomfort and altered motility.[10]

Q3: At what doses of istaroxime should I expect to see gastrointestinal side effects in my animal models?

A3: Specific dose-response data for GI effects in various animal models are limited in published literature. In a Phase 1-2 clinical trial, gastrointestinal symptoms were more prominent at higher doses.[3][11] Preclinical studies in dogs also suggest that these effects are dose-dependent.[4] It is crucial for researchers to conduct initial dose-ranging studies to determine the maximum tolerated dose (MTD) and to characterize the dose-response relationship for both efficacy and adverse effects in their specific animal model.[6][10][12][13]

Q4: Are there any known strategies to mitigate these gastrointestinal side effects?

A4: Yes, a liposomal formulation of istaroxime has been developed to minimize side effects, including gastrointestinal distress and injection site pain.[4] This formulation is designed to control the drug's release properties. For managing symptoms that do arise, standard supportive care and pharmacological interventions used in preclinical studies can be employed. These are detailed in the Troubleshooting Guide below.

Troubleshooting Guide

Issue: Animals are exhibiting signs of nausea and vomiting (e.g., emesis in canines, pica in rodents).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
High Dose of Istaroxime - Review your dose-ranging study data. If not performed, conduct a pilot study to establish the maximum tolerated dose (MTD). - Consider reducing the dose to the lowest effective level for your experimental endpoint.
Direct Stimulation of Emetic Centers - Administer an antiemetic agent prior to istaroxime administration. See Experimental Protocols for details on agents like Maropitant (for canines) and Ondansetron.[1][14][15][16][17][18]
Altered Gastrointestinal Motility - Consider the use of a prokinetic agent to help normalize gut function. Metoclopramide can be effective in managing drug-induced gastroparesis.[3][4][19][20][21] Refer to Experimental Protocols for dosing information.

Issue: Animals are showing signs of abdominal discomfort or pain (e.g., hunched posture, reluctance to move, vocalization).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Drug-induced Gastritis or Enteritis - At the end of the study, perform a gross necropsy and histopathological examination of the gastrointestinal tract to assess for mucosal injury.[22][23][24][25][26] - Consider co-administration of a gastroprotectant, although their use should be carefully justified and evaluated for potential interactions with istaroxime.
Altered Gut Motility and Function - Implement supportive care measures to ensure animal comfort, such as providing soft bedding and easy access to food and water. - Monitor for signs of pain and administer analgesics as per your institution's animal care and use committee (IACUC) guidelines.

Issue: Animals are experiencing diarrhea and/or loss of appetite.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Disruption of Normal Gut Function - Monitor hydration status closely. Provide fluid therapy (subcutaneous or intravenous) to correct dehydration and electrolyte imbalances.[27][28][29][30][31] - Offer highly palatable and easily digestible food to encourage eating. Nutritional support may be necessary for prolonged inappetence. - For diarrhea, consider dietary modifications such as a bland diet.[30]

Quantitative Data Summary

Due to the limited availability of specific preclinical data for istaroxime, the following table provides a general overview based on clinical findings and typical preclinical observations for drugs with similar side effect profiles. Researchers should generate their own specific data for their models.

Animal Model Istaroxime Dose Range (Illustrative) Expected Gastrointestinal Side Effects Approximate Incidence (High Dose)
Canine 0.5 - 2.0 µg/kg/min (IV)Vomiting, Nausea (lethargy, salivation), Decreased AppetiteModerate to High
Rodent (Rat) 1.0 - 5.0 µg/kg/min (IV)Pica, Decreased Fecal Output, Reduced Food IntakeLow to Moderate

Note: This table is for illustrative purposes only and is not based on direct preclinical study results for istaroxime. Dose ranges and incidences will vary depending on the specific animal model, strain, and experimental conditions.

Experimental Protocols

1. Protocol for Management of Nausea and Vomiting in Canines

  • Antiemetic Prophylaxis with Maropitant:

    • Administer maropitant (Cerenia®) at a dose of 1 mg/kg subcutaneously once daily.[1][14]

    • Administer the first dose approximately 1 hour prior to the istaroxime infusion.

    • Continue daily administration as needed based on clinical signs.

2. Protocol for Management of Nausea in Rodents

  • Antiemetic Prophylaxis with Ondansetron:

    • Administer ondansetron at a dose of 0.5 - 1 mg/kg orally or via intraperitoneal injection.[15][16][17][18]

    • Administer 30-60 minutes before istaroxime administration.

    • Monitor for pica behavior and changes in food consumption as indicators of efficacy.

3. Protocol for Management of Suspected Gastroparesis

  • Prokinetic Therapy with Metoclopramide:

    • Administer metoclopramide at a dose of 0.2 - 0.5 mg/kg subcutaneously or orally, two to three times daily.[3][4][19][20][21]

    • Administer the first dose prior to or concurrently with istaroxime.

    • Monitor for improved appetite and fecal output.

4. Protocol for Supportive Care (Diarrhea and Dehydration)

  • Fluid Therapy:

    • Assess the degree of dehydration based on clinical signs (skin turgor, mucous membrane tackiness, heart rate).

    • Administer warmed, sterile isotonic fluids (e.g., 0.9% NaCl or Lactated Ringer's solution) subcutaneously or intravenously.[27][28][29][31]

    • A typical subcutaneous dose is 10-20 mL/kg, administered in one or multiple sites. Adjust volume and frequency based on clinical response.

  • Nutritional Support:

    • Provide a highly palatable, energy-dense, and easily digestible diet.

    • If the animal is anorexic, consider syringe feeding of a liquid diet or placement of a feeding tube for long-term support, following IACUC-approved procedures.

Visualizations

Istaroxime_GI_Side_Effects_Pathway Istaroxime Istaroxime Administration NaK_ATPase Na+/K+-ATPase Inhibition Istaroxime->NaK_ATPase SERCA SERCA Pump Stimulation Istaroxime->SERCA Ion_Imbalance Altered Intracellular Ion Homeostasis NaK_ATPase->Ion_Imbalance SERCA->Ion_Imbalance ENS Enteric Nervous System (ENS) Dysfunction Ion_Imbalance->ENS Smooth_Muscle GI Smooth Muscle Dysfunction Ion_Imbalance->Smooth_Muscle Motility Altered Gut Motility (e.g., Gastroparesis) ENS->Motility Pain Abdominal Pain ENS->Pain Smooth_Muscle->Motility Nausea_Vomiting Nausea & Vomiting Motility->Nausea_Vomiting Motility->Pain

Caption: Hypothesized signaling pathway of istaroxime-induced GI side effects.

Troubleshooting_Workflow Start Observe GI Side Effects (Nausea, Vomiting, Pain, Diarrhea) Assess_Severity Assess Severity & Animal Welfare Start->Assess_Severity Mild Mild Symptoms? Assess_Severity->Mild Supportive_Care Implement Supportive Care: - Fluid Therapy - Nutritional Support - Bland Diet Mild->Supportive_Care Yes Pharmacological Consider Pharmacological Intervention Mild->Pharmacological No Monitor Monitor Clinical Signs Supportive_Care->Monitor Resolved Symptoms Resolved? Monitor->Resolved Antiemetic Administer Antiemetic (e.g., Maropitant, Ondansetron) Pharmacological->Antiemetic Prokinetic Administer Prokinetic (e.g., Metoclopramide) Pharmacological->Prokinetic Gastroprotectant Consider Gastroprotectant (with justification) Pharmacological->Gastroprotectant Reassess Reassess Animal Antiemetic->Reassess Prokinetic->Reassess Gastroprotectant->Reassess Reassess->Resolved Continue Continue Experiment with Monitoring Resolved->Continue Yes Severe Severe/Unresolved Symptoms Resolved->Severe No Consult_Vet Consult Veterinarian Severe->Consult_Vet Endpoint Consider Humane Endpoint Severe->Endpoint Dose_Adjustment Consider Dose Reduction or Discontinuation of Istaroxime Consult_Vet->Dose_Adjustment Dose_Adjustment->Reassess

Caption: Troubleshooting workflow for managing istaroxime-induced GI side effects.

References

Istaroxime stability in solution and proper storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance on the stability of istaroxime in solution and its proper storage conditions. The following troubleshooting guides, frequently asked questions (FAQs), and experimental considerations are designed to assist researchers in ensuring the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid istaroxime hydrochloride?

A1: Solid istaroxime hydrochloride should be stored at 4°C in a tightly sealed container, protected from moisture and direct sunlight.[1]

Q2: How should I store stock solutions of istaroxime?

A2: Stock solutions of istaroxime prepared in a suitable solvent such as DMSO can be stored for extended periods at low temperatures.[1][2][3] Specific recommendations are provided in the table below. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.

Q3: How long are working solutions of istaroxime stable?

A3: For in vivo experiments, it is highly recommended to prepare working solutions of istaroxime fresh on the day of use.[2] The stability of diluted aqueous solutions for in vitro assays may vary depending on the buffer composition and pH.

Q4: I observed precipitation when preparing my istaroxime working solution. What should I do?

A4: Precipitation can occur, especially when diluting a concentrated DMSO stock solution into an aqueous buffer. To aid dissolution, you can gently warm the solution and/or use sonication.[2] Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and does not exceed recommended limits for cell-based or in vivo studies.

Q5: Is istaroxime sensitive to light?

A5: While specific photostability studies for istaroxime are not widely published, it is a general best practice to protect all pharmaceutical compounds from light to minimize the risk of photodegradation. Therefore, it is recommended to store both solid istaroxime and its solutions in light-protecting containers (e.g., amber vials) or covered with aluminum foil.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent experimental results Degradation of istaroxime due to improper storage.Verify that solid istaroxime and stock solutions have been stored at the recommended temperatures and protected from light and moisture. Prepare fresh working solutions for each experiment.
Repeated freeze-thaw cycles of the stock solution.Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.
Precipitation in working solution Poor solubility in the aqueous buffer.Increase the percentage of co-solvents (e.g., PEG300, Tween-80) if your experimental system allows.[2] Use gentle warming or sonication to aid dissolution.[2] Prepare a more diluted stock solution before further dilution in the final buffer.
Loss of compound activity over time in an assay Instability of istaroxime in the assay buffer or at the experimental temperature.If possible, conduct a preliminary experiment to assess the stability of istaroxime in your specific assay buffer over the duration of the experiment. Consider preparing fresh compound dilutions for longer experiments.

Storage Conditions Summary

FormSolventStorage TemperatureDuration
Solid (Hydrochloride Salt) N/A4°CRefer to manufacturer's expiry date.
Stock Solution DMSO-20°CUp to 6 months[1][2]
-80°CUp to 1 year[1][2]
Working Solution (in vivo) Various (e.g., with PEG300, Tween-80, Saline)Room TemperaturePrepare fresh for same-day use[2]

Experimental Protocols

General Protocol for Preparing Istaroxime Solutions for In Vivo Studies

A common formulation involves the use of co-solvents to ensure the solubility of istaroxime in an aqueous vehicle suitable for injection. The following is a general example protocol and may need to be optimized for specific experimental needs.[2]

Materials:

  • Istaroxime hydrochloride

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a concentrated stock solution of istaroxime in DMSO (e.g., 25 mg/mL).

  • To prepare the working solution, first add the required volume of the DMSO stock solution to a volume of PEG300 and mix thoroughly.

  • Add Tween-80 to the mixture and mix until uniform.

  • Finally, add saline to reach the desired final volume and concentration.

Note: The final percentage of each solvent should be carefully considered to ensure compatibility with the animal model and to minimize potential vehicle effects.

Conceptual Framework for a Forced Degradation Study

While specific forced degradation data for istaroxime is not publicly available, a typical study would involve subjecting the drug to various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.

Objective: To identify potential degradation products and pathways for istaroxime.

Methodology:

  • Preparation of Istaroxime Solutions: Prepare solutions of istaroxime in a suitable solvent.

  • Application of Stress Conditions: Expose the solutions to a range of stress conditions, including:

    • Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperature.

    • Basic Hydrolysis: e.g., 0.1 M NaOH at elevated temperature.

    • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat the solution at a high temperature (e.g., 60-80°C).

    • Photodegradation: Expose the solution to a controlled light source (e.g., UV and visible light).

  • Sample Analysis: At specified time points, analyze the stressed samples using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry detector.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.

Visualizations

experimental_workflow General Workflow for Istaroxime Solution Preparation and Use cluster_preparation Solution Preparation cluster_storage Storage cluster_experiment Experimentation Stock_Solution Prepare Concentrated Stock in DMSO Store_Stock Store Aliquoted Stock at -20°C or -80°C Stock_Solution->Store_Stock Store for future use Working_Solution Prepare Fresh Working Solution (e.g., with co-solvents) In_Vivo_Use Administer to Animal Model Working_Solution->In_Vivo_Use In_Vitro_Use Use in Cell-Based Assays Working_Solution->In_Vitro_Use Store_Solid Store Solid Istaroxime at 4°C Store_Solid->Stock_Solution Dissolve Store_Stock->Working_Solution Dilute

Caption: Workflow for preparing and using istaroxime solutions.

signaling_pathway Istaroxime's Dual Mechanism of Action cluster_nka Na+/K+-ATPase Inhibition cluster_serca SERCA2a Activation Istaroxime Istaroxime NKA Na+/K+-ATPase Istaroxime->NKA Inhibits SERCA2a SERCA2a Istaroxime->SERCA2a Activates Na_in ↑ Intracellular Na+ Ca_in ↑ Intracellular Ca2+ via NCX Na_in->Ca_in Inotropy ↑ Inotropy (Contractility) Ca_in->Inotropy Ca_uptake ↑ Sarcoplasmic Reticulum Ca2+ Reuptake SERCA2a->Ca_uptake Lusitropy ↑ Lusitropy (Relaxation) Ca_uptake->Lusitropy

Caption: Dual mechanism of istaroxime's action on cardiac myocytes.

References

How to minimize injection site pain during Istaroxime administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing injection site pain during the administration of Istaroxime.

Troubleshooting Guide: Injection Site Pain

Q1: A researcher in our lab reported significant pain at the infusion site during Istaroxime administration. What are the potential causes and immediate troubleshooting steps?

A1: Injection site pain is a recognized adverse event associated with Istaroxime infusion[1][2][3][4]. The immediate goal is to alleviate the patient's discomfort and ensure the integrity of the experiment.

Potential Causes:

  • Drug Concentration and Infusion Rate: Higher concentrations and rapid infusion rates can contribute to local irritation. Clinical trials have indicated that adverse events, including injection site pain, are more frequent at higher doses[2][4].

  • Formulation Characteristics: The physicochemical properties of the Istaroxime formulation, including pH and osmolality, may contribute to irritation at the injection site.

  • Infusion Site and Technique: Improper catheter placement or infusion into a small, sensitive vein can exacerbate pain.

Immediate Troubleshooting Steps:

  • Assess the Infusion Site: Visually inspect the site for signs of phlebitis, such as redness, swelling, or a palpable cord-like vein.

  • Reduce the Infusion Rate: If permissible by the experimental protocol, consider temporarily slowing the infusion rate. A post-hoc analysis of a clinical trial suggested that doses at or below 1.0 μg/kg/min were associated with a trend towards fewer adverse events compared to 1.5 μg/kg/min[4].

  • Apply a Cold Compress: Applying a cold pack to the injection site for 15-20 minutes can help numb the area and reduce pain and inflammation[5][6][7][8].

  • Consider Site Rotation: If the pain persists and the protocol allows, consider changing the infusion site[5][6].

  • Consult Clinical Protocol: Always adhere to the specific guidelines and dose adjustments outlined in your approved clinical or experimental protocol.

Q2: We are designing a new study with Istaroxime. What proactive measures can we implement to minimize the incidence of injection site pain?

A2: Proactive planning during study design can significantly mitigate the risk of injection site pain.

Preventative Strategies:

  • Optimize Dosing and Infusion Protocol: Based on existing data, consider starting with a lower infusion rate and titrating upwards as tolerated. The SEISMiC trial noted that a dose of ≤1.0 μg/kg/min had a similar effect on blood pressure as 1.5 μg/kg/min but with a trend toward fewer adverse events[4].

  • Formulation Development: For preclinical and clinical development, formulation strategies can be key. A liposomal formulation of Istaroxime has been developed to reduce adverse effects like injection site pain by encapsulating the drug[2][9][10]. This formulation is designed for rapid destabilization in plasma to maintain the pharmacokinetic profile[2][9].

  • Choice of Infusion Site: Select a large, well-perfused vein for catheter insertion to allow for better hemodilution of the infusate.

  • Subject Education and Relaxation: For clinical studies, educating the subject about the potential for discomfort and employing relaxation techniques can be beneficial[5][8].

Frequently Asked Questions (FAQs)

Q: What is the reported incidence of injection site pain with Istaroxime?

A: The incidence of injection site pain varies across clinical trials. In one study, injection site pain was reported in 14% of patients receiving Istaroxime[2]. It is consistently listed as a possible side effect in clinical trial documentation[1][3][4].

Q: Is there a relationship between the dose of Istaroxime and the likelihood of injection site pain?

A: Yes, evidence suggests a dose-dependent relationship. Higher doses of Istaroxime are associated with a greater incidence of adverse events, including injection site pain and gastrointestinal symptoms[2].

Q: Are there alternative formulations of Istaroxime that are less likely to cause injection site pain?

A: Yes, a liposomal formulation of Istaroxime has been developed specifically to mitigate side effects such as injection site pain and gastrointestinal issues[2][9][10]. This formulation encapsulates Istaroxime and is designed to release the drug quickly in plasma[2][9]. Polyethylene glycol 660-hydroxystearate (PEG-HS) has been used as an excipient to control the release properties of these liposomes[2][9].

Q: What is the mechanism of action of Istaroxime?

A: Istaroxime has a dual mechanism of action. It inhibits the Na+/K+-ATPase pump and activates the sarcoplasmic reticulum Ca2+ ATPase isoform 2a (SERCA2a)[2][9][11]. This dual action leads to improved cardiac contraction and relaxation[2][10].

Data Presentation

Table 1: Incidence of Injection Site Pain in Istaroxime Clinical Trials

Clinical TrialIstaroxime DoseIncidence of Injection Site PainSource
Unspecified TrialNot specified14%[2]
SEISMiC1.0-1.5 µg/kg/minMore frequent than placebo[3][4]

Experimental Protocols

Protocol: Evaluation of a Novel Istaroxime Formulation to Reduce Injection Site Pain

  • Objective: To compare the local tolerance of a novel liposomal Istaroxime formulation against the standard formulation in a preclinical model.

  • Model: New Zealand White rabbits.

  • Groups:

    • Group A: Standard Istaroxime formulation (e.g., lyophilized powder with lactose, reconstituted in saline)[3].

    • Group B: Liposomal Istaroxime formulation.

    • Group C: Placebo control (vehicle only).

  • Administration: Continuous intravenous infusion into the marginal ear vein for 24 hours.

  • Endpoints:

    • Clinical Observation: Score the infusion site for erythema, edema, and other signs of irritation at regular intervals.

    • Histopathology: After the infusion period, collect tissue samples from the infusion site for histopathological examination to assess for inflammation, necrosis, and thrombosis.

  • Data Analysis: Compare the scores and histopathological findings between the groups to determine if the liposomal formulation offers improved local tolerance.

Mandatory Visualizations

Istaroxime_Signaling_Pathway cluster_membrane Sarcolemma cluster_sr Sarcoplasmic Reticulum cluster_cytosol Cytosol istaroxime Istaroxime nka Na+/K+-ATPase istaroxime->nka Inhibits serca SERCA2a istaroxime->serca Activates na_ion [Na+]i ↑ nka->na_ion Leads to ca_channel Na+/Ca2+ Exchanger ca_ion [Ca2+]i ↑ ca_channel->ca_ion ca_uptake Ca2+ Reuptake ↑ serca->ca_uptake Promotes plb Phospholamban plb->serca Inhibits na_ion->ca_channel Reduces Ca2+ Efflux

Caption: Istaroxime's dual mechanism of action in cardiomyocytes.

Experimental_Workflow start Start: Hypothesis Liposomal Istaroxime reduces injection pain formulation Formulation Preparation 1. Standard Istaroxime 2. Liposomal Istaroxime 3. Placebo start->formulation animal_model Preclinical Model Selection (e.g., Rabbit Ear Vein Model) formulation->animal_model randomization Group Randomization animal_model->randomization administration IV Infusion (24 hours) randomization->administration observation Clinical Observation (Erythema, Edema Scoring) administration->observation histopathology Endpoint: Histopathology (Tissue Collection & Analysis) observation->histopathology data_analysis Data Analysis (Compare Scores & Findings) histopathology->data_analysis conclusion Conclusion Evaluate local tolerance of new formulation data_analysis->conclusion

Caption: Workflow for evaluating Istaroxime formulations.

References

Addressing the short half-life of Istaroxime in experimental design

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Istaroxime, focusing on challenges presented by its short half-life.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when designing experiments with Istaroxime?

A1: The most significant challenge in experimental design with Istaroxime is its short in vivo half-life, which is less than one hour.[1][2] This rapid clearance is due to extensive hepatic metabolism. This characteristic requires special considerations to maintain effective concentrations during in vitro and in vivo experiments to obtain reliable and reproducible results.

Q2: I am observing inconsistent results in my in vitro cell-based assays. Could Istaroxime's stability be the issue?

A2: Yes, inconsistent results in standard static in vitro assays are a common problem when working with compounds that have a short half-life like Istaroxime. In a static culture, the compound concentration can decrease significantly over the incubation period due to metabolic degradation by the cells or inherent instability in the culture medium. This can lead to high variability and underestimation of the compound's true potency.

Q3: Does Istaroxime have any active metabolites that I should be aware of?

A3: Yes, Istaroxime is metabolized to PST3093, which is an active metabolite with a significantly longer half-life of approximately 8 to 14 hours.[1][3] Importantly, PST3093 is a selective SERCA2a activator and, unlike Istaroxime, does not inhibit the Na+/K+ ATPase.[1][2][3] This difference in pharmacological activity is a critical consideration for interpreting experimental results, especially in longer-term studies where the metabolite may accumulate and exert its own effects.

Q4: How can I maintain a stable concentration of Istaroxime in my in vitro experiments?

A4: To counteract the short half-life of Istaroxime in vitro, it is recommended to use a continuous perfusion system or a syringe pump to constantly replenish the compound in the cell culture medium.[4][5][6][7] This ensures that the cells are exposed to a stable concentration of Istaroxime throughout the experiment, leading to more accurate and reproducible data.

Q5: What is the mechanism of action of Istaroxime?

A5: Istaroxime has a dual mechanism of action. It inhibits the Na+/K+ ATPase pump on the cell membrane and stimulates the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[8] The stimulation of SERCA2a is achieved by relieving the inhibitory effect of phospholamban (PLB) on the SERCA2a/PLB complex.[9][10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability in in vitro assay results between replicates. Rapid degradation of Istaroxime in the culture medium leading to inconsistent compound exposure.Implement a continuous perfusion or syringe pump system to maintain a constant concentration of Istaroxime. For shorter experiments, consider more frequent media changes with fresh compound.
Observed biological effect persists long after Istaroxime washout. Accumulation and prolonged action of the long-half-life active metabolite, PST3093.Design experiments to differentiate the effects of Istaroxime and PST3093. This can be done by testing PST3093 directly or by using shorter exposure times for Istaroxime to minimize metabolite formation.
Lower than expected potency in cellular assays compared to biochemical assays. Inefficient delivery of Istaroxime to the intracellular target due to its short half-life and rapid cellular metabolism.Ensure continuous exposure to a stable concentration. Consider using higher initial concentrations in static assays, but be mindful of potential off-target effects.
Difficulty in translating in vitro findings to in vivo models. The short half-life of Istaroxime leads to rapid clearance in vivo, making it challenging to maintain therapeutic concentrations with simple bolus injections.For in vivo studies, utilize continuous intravenous infusion to maintain a steady-state plasma concentration. If using intermittent dosing, more frequent administration (e.g., twice daily intraperitoneal injections) may be necessary.

Quantitative Data

Pharmacokinetic Parameters of Istaroxime and its Metabolite PST3093 in Humans

ParameterIstaroximePST3093 (Metabolite)
Half-life (t½) < 1 hour~8 - 14 hours
Time to Maximum Concentration (Tmax) End of infusion~6 hours (during continuous infusion)
Maximum Concentration (Cmax) Dose-dependentAccumulates with continuous infusion
Area Under the Curve (AUC) Dose-dependentSignificantly higher than Istaroxime with prolonged infusion
Clearance (Cl) HighSubstantially slower than Istaroxime

Note: The exact values for Cmax, Tmax, and AUC are dependent on the dose and duration of the infusion.[1][3][10]

Experimental Protocols

In Vitro Assay with Continuous Perfusion to Maintain Stable Istaroxime Concentration

This protocol describes a general method for maintaining a stable concentration of Istaroxime in a cell culture experiment using a perfusion system.

Materials:

  • Peristaltic pump or syringe pump

  • Perfusion chamber or multi-well plate compatible with perfusion

  • Gas-permeable tubing

  • Reservoir for fresh medium with Istaroxime

  • Waste container

  • Cell line of interest

  • Istaroxime stock solution

Methodology:

  • Cell Seeding: Seed cells in the perfusion chamber or plate and allow them to adhere and grow to the desired confluency.

  • System Setup: Assemble the perfusion system in a sterile cell culture incubator. Connect the media reservoir containing Istaroxime at the desired final concentration to the perfusion chamber via the pump and tubing. Connect the outlet of the chamber to a waste container.

  • Initiate Perfusion: Start the pump at a low flow rate to gently introduce the Istaroxime-containing medium to the cells. The flow rate should be optimized to ensure complete medium exchange within a specific timeframe without causing excessive shear stress on the cells.

  • Incubation: Continue the perfusion for the desired duration of the experiment.

  • Endpoint Analysis: At the end of the experiment, stop the perfusion and perform the desired cellular or biochemical analysis.

In Vivo Animal Study with Continuous Intravenous Infusion of Istaroxime

This protocol provides a general guideline for administering Istaroxime to small animals via continuous intravenous infusion to mimic clinical administration and overcome its short half-life.

Materials:

  • Istaroxime for injection

  • Sterile vehicle (e.g., saline)

  • Infusion pump

  • Catheter (sized appropriately for the animal model)

  • Swivel system (to allow free movement of the animal)

  • Animal model (e.g., rat or mouse)

Methodology:

  • Animal Preparation: Anesthetize the animal and surgically implant a catheter into a suitable vein (e.g., jugular or femoral vein). Externalize the catheter at the nape of the neck.

  • Recovery: Allow the animal to recover from surgery before starting the infusion.

  • Infusion Preparation: Prepare the Istaroxime solution in the sterile vehicle at the desired concentration.

  • System Connection: Connect the catheter to the infusion pump via a swivel system to allow the animal to move freely in its cage.

  • Initiate Infusion: Start the infusion at the desired rate (e.g., 1.0 μg/kg/min).

  • Monitoring: Monitor the animal for the duration of the infusion for any adverse effects and for the desired physiological responses.

  • Sample Collection: Collect blood samples at predetermined time points to measure plasma concentrations of Istaroxime and its metabolite PST3093.

  • Endpoint Analysis: At the end of the infusion period, perform the desired physiological or tissue analysis.

Visualizations

Istaroxime_Signaling_Pathway cluster_cell Cardiomyocyte cluster_sarcolemma Sarcolemma cluster_sr Sarcoplasmic Reticulum (SR) Istaroxime Istaroxime NaK_ATPase Na+/K+ ATPase Istaroxime->NaK_ATPase Inhibits SERCA2a SERCA2a Istaroxime->SERCA2a Stimulates PLB Phospholamban (PLB) Istaroxime->PLB Relieves Inhibition Na_in ↑ Intracellular Na+ Contraction ↑ Myocardial Contractility (Inotropy) Na_in->Contraction via Na+/Ca2+ Exchanger (indirect) Ca_uptake ↑ Ca2+ Uptake into SR SERCA2a->Ca_uptake PLB->SERCA2a Inhibits Ca_release ↑ Ca2+ Release from SR during Systole Ca_uptake->Ca_release Relaxation ↑ Myocardial Relaxation (Lusitropy) Ca_uptake->Relaxation Ca_release->Contraction

Caption: Istaroxime's dual mechanism of action in a cardiomyocyte.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments start_invitro Start In Vitro Study static_assay Static Assay (e.g., single dose) start_invitro->static_assay Consider short half-life perfusion_assay Dynamic Assay (Continuous Perfusion/Syringe Pump) start_invitro->perfusion_assay Recommended for stable concentration data_analysis_invitro Data Analysis static_assay->data_analysis_invitro perfusion_assay->data_analysis_invitro start_invivo Start In Vivo Study data_analysis_invitro->start_invivo Inform In Vivo Design bolus_dose Bolus Dosing (e.g., IP injection) start_invivo->bolus_dose Consider rapid clearance infusion_dose Continuous Infusion (e.g., IV) start_invivo->infusion_dose Recommended for steady-state pk_pd_analysis Pharmacokinetic/Pharmacodynamic Analysis bolus_dose->pk_pd_analysis infusion_dose->pk_pd_analysis interpretation Overall Interpretation of Results pk_pd_analysis->interpretation Consider active metabolite

Caption: Recommended experimental workflow for Istaroxime.

Troubleshooting_Logic start Inconsistent In Vitro Results? check_assay_type Is the assay static or dynamic? start->check_assay_type static Static Assay check_assay_type->static Static dynamic Dynamic Assay (Perfusion) check_assay_type->dynamic Dynamic short_halflife_issue Problem: Istaroxime degradation. Solution: Switch to dynamic assay. static->short_halflife_issue check_metabolite Is the effect long-lasting? dynamic->check_metabolite metabolite_effect Problem: Active metabolite (PST3093) effect. Solution: Test metabolite directly; use shorter Istaroxime exposure. check_metabolite->metabolite_effect Yes other_issue Consider other sources of variability (e.g., cell density, reagent stability). check_metabolite->other_issue No

Caption: Troubleshooting logic for inconsistent Istaroxime results.

References

Troubleshooting inconsistent results in Istaroxime cardiac function studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Istaroxime in cardiac function studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Istaroxime?

Istaroxime is a novel intravenous inotropic agent with a dual mechanism of action. It simultaneously inhibits the Na+/K+-ATPase pump and stimulates the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase isoform 2a (SERCA2a).[1][2][3] This dual action leads to an increase in cardiomyocyte contractility (inotropic effect) and improved myocardial relaxation (lusitropic effect).[1]

Q2: What are the expected hemodynamic effects of Istaroxime administration?

In clinical studies, Istaroxime has been shown to produce several key hemodynamic changes. It typically increases systolic blood pressure and stroke volume while decreasing heart rate.[1][4] Additionally, it has been observed to reduce pulmonary capillary wedge pressure (PCWP) and left ventricular end-diastolic pressure, indicating improved cardiac filling and reduced congestion.[5][4]

Q3: What are the most commonly reported adverse events associated with Istaroxime in clinical trials?

The most frequently observed side effects are related to gastrointestinal intolerance, such as nausea and vomiting, and pain at the infusion site.[6] These effects have been noted to be dose-dependent.

Q4: How does Istaroxime's safety profile compare to traditional inotropes like digoxin?

Istaroxime is suggested to have a better safety profile, particularly concerning cardiotoxicity. For instance, it demonstrates a significantly higher safety ratio (lethal dose vs. inotropic dose) compared to digoxin.[4] Studies have also indicated that Istaroxime does not significantly increase the risk of arrhythmias or troponin levels, which are common concerns with other inotropic agents.[7][8]

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected inotropic effect.

  • Possible Cause 1: Suboptimal Istaroxime Concentration.

    • Troubleshooting: Ensure accurate preparation and administration of the Istaroxime solution. Verify the final concentration in the administered solution. The inotropic effects of Istaroxime are dose-dependent.[4]

  • Possible Cause 2: Altered Na+/K+-ATPase sensitivity.

    • Troubleshooting: The expression and function of Na+/K+-ATPase can vary between different experimental models and disease states. Consider characterizing the baseline Na+/K+-ATPase activity in your specific model.

  • Possible Cause 3: Impaired SERCA2a function.

    • Troubleshooting: In some heart failure models, SERCA2a expression and activity can be significantly downregulated.[9] Istaroxime's efficacy is partly dependent on its ability to stimulate SERCA2a. Assess the baseline SERCA2a function in your experimental setup. Interestingly, Istaroxime has been shown to be more potent in reactivating SERCA2a in failing heart preparations compared to healthy ones.[9]

Issue 2: Unexpected changes in heart rate.

  • Possible Cause 1: Baroreceptor reflex response.

    • Troubleshooting: The observed decrease in heart rate with Istaroxime is often attributed to a baroreceptor reflex response to the increase in systolic blood pressure.[4] Simultaneous monitoring of blood pressure and heart rate is crucial to interpret these changes correctly.

  • Possible Cause 2: Direct electrophysiological effects.

    • Troubleshooting: While generally considered to have a low arrhythmogenic profile, at higher concentrations or in specific pathological conditions, direct effects on cardiac electrophysiology cannot be entirely ruled out.[7] Consider performing detailed electrophysiological assessments if unexpected heart rate changes persist.

Issue 3: Variability in lusitropic (relaxation) effects.

  • Possible Cause 1: Phospholamban (PLB) phosphorylation state.

    • Troubleshooting: Istaroxime stimulates SERCA2a by relieving the inhibitory effect of phospholamban (PLB), independent of PLB phosphorylation.[10][11] However, the baseline phosphorylation state of PLB can influence the overall SERCA2a activity and thus the magnitude of the observed lusitropic effect.

  • Possible Cause 2: Experimental model differences.

    • Troubleshooting: The degree of diastolic dysfunction can vary significantly between different animal models of heart failure. The lusitropic effects of Istaroxime may be more pronounced in models with significant pre-existing diastolic dysfunction.

Data from Clinical Trials

The following tables summarize key quantitative data from Istaroxime clinical trials.

Table 1: Hemodynamic Effects of Istaroxime (HORIZON-HF Trial)

ParameterPlaceboIstaroxime (0.5 µg/kg/min)Istaroxime (1.0 µg/kg/min)Istaroxime (1.5 µg/kg/min)
Change in PCWP (mmHg) -↓ (Significant)
Change in Systolic BP (mmHg) -↑ (Significant)↑ (Significant)
Change in Heart Rate (bpm) -↓ (Significant)↓ (Significant)
Change in Cardiac Index (L/min/m²) -↑ (Significant)

Note: This table represents a qualitative summary based on the reported outcomes of the HORIZON-HF trial. "↓" indicates a decrease, "↑" indicates an increase.[4]

Table 2: Echocardiographic and Hemodynamic Changes with Istaroxime (SEISMiC Study)

ParameterPlaceboIstaroxime (1.0-1.5 µg/kg/min)p-value
Adjusted Mean 6h SBP AUC (mmHg x hour) 30.953.10.017
Adjusted Mean 24h SBP AUC (mmHg x hour) 208.7291.20.025
Change in Cardiac Index (L/min/m²) at 24h -+0.210.016
Change in Left Atrial Area (cm²) at 24h --1.80.008
Change in LV End-Systolic Volume (ml) at 24h --12.00.034

Data from the SEISMiC study in patients with acute heart failure-related pre-cardiogenic shock.[6]

Experimental Protocols

Protocol 1: Assessment of Hemodynamic Parameters in a Pre-clinical Heart Failure Model

  • Animal Model: Induce heart failure in a suitable animal model (e.g., coronary artery ligation in rodents or rapid pacing in larger animals).

  • Instrumentation: Anesthetize the animals and surgically implant catheters for measuring left ventricular pressure (for dP/dtmax), arterial blood pressure, and central venous pressure.

  • Istaroxime Administration: Prepare Istaroxime solutions at the desired concentrations. Administer the drug via continuous intravenous infusion at escalating doses.

  • Data Acquisition: Continuously record hemodynamic parameters before, during, and after Istaroxime infusion.

  • Analysis: Calculate key parameters such as heart rate, systolic and diastolic blood pressure, left ventricular systolic and end-diastolic pressure, and the maximum rate of left ventricular pressure rise (dP/dtmax) and fall (-dP/dt).

Protocol 2: Evaluation of SERCA2a Activity in Cardiac Microsomes

  • Preparation of Cardiac Microsomes: Isolate sarcoplasmic reticulum (SR) vesicles from cardiac tissue of healthy and failing hearts.

  • SERCA2a ATPase Activity Assay: Measure the Ca2+-dependent ATPase activity of the SR microsomes in the presence and absence of varying concentrations of Istaroxime. This can be done using a colorimetric assay to measure the release of inorganic phosphate from ATP.

  • Calcium Uptake Assay: Measure the rate of 45Ca2+ uptake into the SR vesicles to directly assess the functional activity of SERCA2a.

  • Data Analysis: Determine the Vmax (maximum enzyme velocity) and Kd (calcium sensitivity) of SERCA2a ATPase activity and the rate of calcium uptake in the different experimental conditions.[9]

Visualizations

Istaroxime_Mechanism_of_Action cluster_sarcolemma Sarcolemma cluster_sr Sarcoplasmic Reticulum (SR) cluster_effects Cellular Effects Istaroxime Istaroxime NaK_ATPase Na+/K+-ATPase Istaroxime->NaK_ATPase Inhibits Na_in Intracellular Na+ NaK_ATPase->Na_in Pumps out NCX Na+/Ca2+ Exchanger Ca_in Intracellular Ca2+ NCX->Ca_in Increases Influx Na_in->NCX Increased_Contraction Increased Contraction (Inotropy) Ca_in->Increased_Contraction Na_out Extracellular Na+ Na_out->NaK_ATPase Ca_out Extracellular Ca2+ Ca_out->NCX Istaroxime_SR Istaroxime SERCA2a SERCA2a Istaroxime_SR->SERCA2a Stimulates SR_Ca SR Ca2+ Store SERCA2a->SR_Ca Pumps in PLB Phospholamban (PLB) PLB->SERCA2a Inhibits Improved_Relaxation Improved Relaxation (Lusitropy) SR_Ca->Improved_Relaxation Ca_in_SR Intracellular Ca2+ Ca_in_SR->SERCA2a

Caption: Istaroxime's dual mechanism of action on cardiac myocytes.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Induce Heart Failure Model B Surgical Instrumentation A->B D Baseline Data Recording B->D C Prepare Istaroxime Solutions E Istaroxime Infusion (Dose Escalation) C->E D->E F Continuous Data Acquisition E->F G Post-Infusion Monitoring F->G H Data Processing & Analysis G->H I Statistical Comparison H->I

Caption: A typical experimental workflow for in vivo Istaroxime studies.

troubleshooting_logic A Inconsistent Inotropic Effect B Check Istaroxime Concentration A->B E Concentration Correct? B->E C Assess Baseline Na+/K+-ATPase Activity F ATPase Activity Normal? C->F D Evaluate Baseline SERCA2a Function G SERCA2a Function Adequate? D->G E->B No E->C Yes F->C No F->D Yes G->A Investigate Other Factors G->D No

Caption: Troubleshooting logic for inconsistent inotropic effects.

References

Potential for arrhythmogenic effects of Istaroxime at high doses

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information and address potential questions regarding the experimental use of Istaroxime, with a specific focus on its arrhythmogenic potential at high doses.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Istaroxime and how does it relate to its potential arrhythmogenic effects?

A1: Istaroxime has a dual mechanism of action: it inhibits the Na+/K+-ATPase pump and stimulates the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase isoform 2a (SERCA2a).[1][2] This combined action leads to an increase in intracellular calcium for improved contractility (inotropic effect) and enhanced calcium reuptake into the sarcoplasmic reticulum for better relaxation (lusitropic effect).[3][4] Unlike traditional inotropes that can be proarrhythmic, Istaroxime's SERCA2a stimulation helps to regulate intracellular calcium, which may offset the arrhythmia risk typically associated with Na+/K+-ATPase inhibition.[3]

Q2: What have clinical trials shown regarding the arrhythmogenic risk of Istaroxime, particularly at higher doses?

A2: Clinical trials have consistently demonstrated that Istaroxime has a low arrhythmogenic profile and is not associated with an increase in clinically significant cardiac arrhythmias compared to placebo.[2][5][6] The SEISMiC Phase 2a study, which evaluated doses of 1.0-1.5 μg/kg/min, found no significant differences in arrhythmias between the Istaroxime and placebo groups as determined by Holter monitoring.[7] A post-hoc analysis of the SEISMiC trial suggested that the 1.0 μg/kg/min dose had a more favorable safety profile with fewer serious adverse events compared to the 1.5 μg/kg/min dose, while still providing a significant increase in systolic blood pressure.[3] The HORIZON-HF trial also reported that adverse events were not life-threatening and were dose-related, with no significant increase in arrhythmias.[8]

Q3: What are the most commonly observed adverse events with Istaroxime in clinical trials?

A3: The most frequently reported adverse events in clinical trials are gastrointestinal, including nausea and vomiting, and infusion site pain.[1][8] These side effects have been noted to be dose-dependent. Importantly, serious cardiac adverse events, including arrhythmias, have not been significantly different between Istaroxime and placebo groups.[9]

Q4: How does Istaroxime's effect on intracellular calcium handling contribute to its low arrhythmogenic potential?

A4: Preclinical studies have shown that Istaroxime's unique mechanism of action leads to a favorable modulation of intracellular calcium handling. Unlike classic Na+/K+-ATPase inhibitors like ouabain, Istaroxime does not significantly promote the activation of Ca2+/calmodulin-dependent kinase II (CaMKII), a pathway linked to cardiomyocyte death and arrhythmias.[10] Furthermore, in isolated rat cardiomyocytes, Istaroxime did not increase the frequency of arrhythmogenic spontaneous diastolic Ca2+ release events (Ca2+ sparks and waves), but rather increased the proportion of less arrhythmogenic "aborted" Ca2+ waves.[10]

Troubleshooting Guides

Issue: Unexpected arrhythmic events observed in preclinical models at high concentrations of Istaroxime.

Possible Cause 1: Model Sensitivity.

  • Troubleshooting: Certain preclinical models, such as the chronic atrioventricular block (CAVB) dog model, are specifically designed to be sensitive to drug-induced Torsades de Pointes (TdP).[7] In such a model, while Istaroxime was shown to be largely devoid of significant proarrhythmic effects, single ectopic beats were observed in a small subset of animals.[7] It is crucial to consider the inherent sensitivity of the chosen experimental model when interpreting results.

Possible Cause 2: Off-target effects at supra-therapeutic concentrations.

  • Troubleshooting: Ensure that the concentrations of Istaroxime used in in-vitro experiments are within a therapeutically relevant range. While clinical trial doses range from 0.5 to 1.5 μg/kg/min, direct translation to in-vitro concentrations requires careful consideration of pharmacokinetics and protein binding. High micromolar concentrations may elicit off-target effects not observed in clinical settings.

Possible Cause 3: Experimental conditions.

  • Troubleshooting: Review and optimize experimental conditions such as electrolyte concentrations in the perfusate, temperature, and pacing protocols. Deviations from physiological norms can increase the susceptibility of cardiac preparations to arrhythmias.

Data Presentation

Table 1: Summary of Cardiac Adverse Events from the SEISMiC Trial

Adverse Event GroupIstaroxime (1.0-1.5 μg/kg/min) (N=30)Placebo (N=30)p-value
Serious Adverse Events
Cardiac Arrest1 (3.3%)0 (0%)0.31
Cardiogenic Shock1 (3.3%)0 (0%)0.31
Worsening Heart Failure5 (16.7%)1 (3.3%)0.031
Arrhythmias (Holter Monitoring) No significant differences were observed between the treatment groups.[7]

Data adapted from the SEISMiC trial publication. Note that while worsening heart failure events were higher in the Istaroxime group, the study concluded that overall, there were no significant differences in serious adverse events between the groups.[7] A detailed breakdown of specific arrhythmia incidences was not provided in the primary publication.

Experimental Protocols

Protocol 1: Assessment of Proarrhythmic Potential in a Canine Model of Chronic Atrioventricular Block (CAVB)

This protocol is based on methodologies used to assess the proarrhythmic potential of cardiovascular drugs.

1. Animal Model:

  • Adult mongrel dogs are used.

  • CAVB is induced by radiofrequency ablation of the atrioventricular node.

  • Animals are allowed to recover for at least 3 weeks to ensure a stable, low heart rate. This model is highly sensitive to drugs that can induce Torsades de Pointes (TdP).[7]

2. Instrumentation and Hemodynamic Monitoring:

  • Anesthetize the dogs (e.g., with pentobarbital).

  • Insert a fluid-filled catheter into the left ventricle (LV) via the carotid artery to measure LV pressure and calculate dP/dtmax and dP/dtmin.

  • Place electrodes for continuous ECG monitoring.

3. Istaroxime Administration and Data Collection:

  • Administer a continuous intravenous infusion of Istaroxime at the desired dose (e.g., 3 µg/kg/min).[7]

  • Continuously record ECG and LV pressure throughout the infusion period.

  • Monitor for the occurrence of ventricular arrhythmias, including single ectopic beats and TdP.

  • Analyze ECG parameters such as QT interval and T-wave morphology.

4. Data Analysis:

  • Quantify the incidence and type of arrhythmias in control (vehicle-infused) and Istaroxime-treated animals.

  • Compare hemodynamic parameters (LV dP/dtmax, dP/dtmin, blood pressure) between groups.

Protocol 2: In-Vitro Assessment of Istaroxime's Effects on Cardiomyocyte Calcium Handling

This protocol describes a general method for studying the effects of Istaroxime on intracellular calcium in isolated adult ventricular myocytes.

1. Cardiomyocyte Isolation:

  • Isolate ventricular myocytes from adult rat hearts using a Langendorff perfusion system and enzymatic digestion (e.g., with collagenase).[1]

  • After digestion, gently triturate the ventricular tissue to release individual cardiomyocytes.

  • Resuspend the isolated, rod-shaped, Ca2+-tolerant myocytes in a suitable buffer (e.g., Tyrode's solution).

2. Calcium Imaging:

  • Load the isolated cardiomyocytes with a fluorescent Ca2+ indicator dye (e.g., Fura-2 AM or Fluo-4 AM) by incubation.

  • Place the dye-loaded cells in a perfusion chamber on the stage of an inverted microscope equipped for fluorescence imaging.

  • Electrically stimulate the myocytes at a physiological frequency (e.g., 1 Hz) to elicit Ca2+ transients.

3. Istaroxime Application and Data Acquisition:

  • Record baseline Ca2+ transients.

  • Perfuse the cells with a solution containing Istaroxime at the desired concentration.

  • Continuously record Ca2+ transients during Istaroxime exposure.

  • Monitor for spontaneous Ca2+ release events (sparks and waves) during diastolic periods.

4. Data Analysis:

  • Analyze the amplitude, kinetics (time to peak, decay rate), and frequency of the Ca2+ transients.

  • Quantify the frequency and characteristics of spontaneous Ca2+ sparks and waves.

  • Compare these parameters before and after Istaroxime application.

Mandatory Visualizations

Signaling Pathway of Istaroxime in Cardiomyocytes

Istaroxime_Mechanism cluster_extracellular Extracellular Space cluster_sarcolemma Sarcolemma cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum (SR) Istaroxime Istaroxime NaK_ATPase Na+/K+-ATPase Istaroxime->NaK_ATPase Inhibits SERCA2a SERCA2a Istaroxime->SERCA2a Stimulates Na_ion Na+ NaK_ATPase->Na_ion Increased [Na+]i NCX Na+/Ca2+ Exchanger (NCX) Ca_ion Ca2+ NCX->Ca_ion Increased [Ca2+]i Na_ion->NCX Reverses NCX CaMKII CaMKII Ca_ion->CaMKII Activates Arrhythmia Arrhythmias CaMKII->Arrhythmia Potential for SERCA2a->Arrhythmia Reduces Risk SR_Ca SR Ca2+ Store SERCA2a->SR_Ca Increased Ca2+ uptake SR_Ca->Ca_ion Regulates cytosolic [Ca2+]

Caption: Istaroxime's dual mechanism of action and its impact on arrhythmogenesis.

Experimental Workflow for Assessing Arrhythmogenic Potential

Arrhythmia_Workflow cluster_preclinical Preclinical Assessment cluster_invitro In Vitro cluster_invivo In Vivo cluster_clinical Clinical Assessment Cardiomyocyte_Isolation Isolate Cardiomyocytes Patch_Clamp Patch Clamp Electrophysiology Cardiomyocyte_Isolation->Patch_Clamp Action Potential Analysis Ca_Imaging Calcium Imaging Cardiomyocyte_Isolation->Ca_Imaging Calcium Transient Analysis Data_Analysis Preclinical Data Analysis Patch_Clamp->Data_Analysis APD, EADs Ca_Imaging->Data_Analysis Ca2+ Sparks/Waves Animal_Model Induce Arrhythmia-Susceptible Animal Model (e.g., CAVB Dog) Hemodynamic_Monitoring Hemodynamic & ECG Monitoring Animal_Model->Hemodynamic_Monitoring Drug Infusion Hemodynamic_Monitoring->Data_Analysis Arrhythmia Incidence Phase_II_Trials Phase II Clinical Trials (e.g., SEISMiC, HORIZON-HF) Holter_Monitoring 24-hour Holter Monitoring Phase_II_Trials->Holter_Monitoring Adverse_Event_Reporting Adverse Event Reporting Phase_II_Trials->Adverse_Event_Reporting Data_Analysis_Clinical Clinical Data Analysis Holter_Monitoring->Data_Analysis_Clinical Arrhythmia Classification Adverse_Event_Reporting->Data_Analysis_Clinical Safety Profile

References

Istaroxime interference with common laboratory assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential interactions between istaroxime and common laboratory assays.

Frequently Asked Questions (FAQs)

Q1: What is istaroxime and what is its mechanism of action?

A1: Istaroxime is a novel intravenous agent with luso-inotropic properties, meaning it enhances both heart muscle contraction and relaxation.[1][2] Its dual mechanism of action involves the inhibition of the Na+/K+-ATPase pump and the stimulation of the sarcoplasmic/endoplasmic reticulum calcium ATPase isoform 2a (SERCA2a).[2][3][4]

Q2: Has interference with common clinical laboratory assays been reported for istaroxime?

A2: Clinical studies have reported no significant changes in the levels of cardiac biomarkers such as troponin I, lactate, or NT-proBNP in patients treated with istaroxime.[5] However, this does not exclude the possibility of analytical interference. Due to its steroidal structure, there is a theoretical potential for cross-reactivity in certain immunoassays.[6][7][8] Direct analytical interference studies with a wide range of common laboratory assays have not been extensively published.

Q3: My results for a specific immunoassay are unexpected in my istaroxime-treated samples. Could this be interference?

A3: It is possible. Unexpected results in the presence of any drug compound should be investigated for potential analytical interference. Given that istaroxime is a steroid derivative, cross-reactivity with antibodies in immunoassays for steroid hormones or other structurally similar molecules is a theoretical concern.[6][7][8]

Q4: What steps can I take to investigate suspected interference?

A4: If you suspect interference from istaroxime in your assay, consider the following troubleshooting steps:

  • Serial Dilution: Analyze serial dilutions of the patient sample. If the results do not decrease linearly with the dilution factor, it may suggest interference.

  • Use an Alternative Assay: If available, measure the analyte using a different method that employs different antibodies or analytical principles.

  • Spike Recovery: Add a known amount of the analyte to the patient sample and measure the recovery. Poor recovery may indicate interference.

  • Consult the Assay Manufacturer: Contact the manufacturer of the laboratory test to inquire about any known cross-reactivity with istaroxime or structurally related compounds.

Q5: Are there specific assays that are known to be affected by istaroxime?

A5: Istaroxime is designed to directly interact with Na+/K+-ATPase and SERCA2a. Therefore, assays measuring the activity of these enzymes will be directly affected. There is no widespread, published evidence of istaroxime interference on a broad range of routine clinical chemistry or hematology assays. However, due to its androstane steroid backbone, a theoretical potential for interference with steroid hormone immunoassays exists.[6][8]

Troubleshooting Guides

Issue: Unexpected Results in Cardiac Biomarker Immunoassays (e.g., Troponin, NT-proBNP)
  • Symptom: Cardiac biomarker results are inconsistent with the clinical picture or other diagnostic findings in a patient receiving istaroxime.

  • Possible Cause: Although clinical trials did not show significant changes in these markers, analytical interference cannot be definitively ruled out without specific studies.[5] The steroid structure of istaroxime could potentially cross-react with the antibodies used in some immunoassays.

  • Troubleshooting Steps:

    • Review Assay Principle: Understand the specific antibodies and detection method used in your assay.

    • Perform a Dilution Study: A non-linear response upon dilution can be indicative of interference.

    • Analyze with an Alternative Method: Use a different manufacturer's assay for the same biomarker, preferably one with a different antibody pair.

    • Communicate with the Laboratory: Discuss the potential for drug interference with the clinical laboratory staff.

Issue: Discrepant Results in Steroid Hormone Immunoassays
  • Symptom: Measured levels of steroid hormones (e.g., cortisol, testosterone) are unexpectedly high or low in a sample containing istaroxime.

  • Possible Cause: Istaroxime possesses an androstane steroid skeleton, which is structurally similar to endogenous steroid hormones. This structural similarity may lead to cross-reactivity in competitive immunoassays for steroid hormones.[6][7][8]

  • Troubleshooting Steps:

    • Check Assay Specificity: Review the package insert for the immunoassay to check for known cross-reactivities with other steroids.

    • Consider Mass Spectrometry: For definitive quantification of steroid hormones in the presence of potential cross-reactants, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard and is less susceptible to this type of interference.

    • Evaluate Clinical Context: Correlate the hormone levels with the patient's clinical presentation and other laboratory findings.

Data on Potential Istaroxime Interference (Illustrative)

Disclaimer: The following tables contain illustrative data to demonstrate how to present quantitative findings on assay interference. Specific data on istaroxime interference with these common laboratory assays is not currently available in published literature.

Table 1: Illustrative Example of Istaroxime Interference in a Cardiac Troponin I Immunoassay

Istaroxime Concentration (ng/mL)Apparent Troponin I Concentration (ng/mL)% Interference
0 (Control)0.020%
100.020%
1000.03+50%
10000.05+150%

Table 2: Illustrative Example of Istaroxime Cross-Reactivity in a Cortisol Immunoassay

Istaroxime Concentration (ng/mL)Apparent Cortisol Concentration (µg/dL)% Cross-Reactivity
0 (Control)10.00%
5010.51.0%
50012.55.0%
500017.515.0%

Key Experimental Protocols

Protocol 1: Na+/K+-ATPase Activity Assay

This assay measures the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

  • Materials:

    • Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex)

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 4 mM MgCl2)

    • ATP solution

    • Istaroxime solutions at various concentrations

    • Malachite green reagent for phosphate detection

    • Microplate reader

  • Procedure:

    • Pre-incubate the Na+/K+-ATPase enzyme with different concentrations of istaroxime in the assay buffer.

    • Initiate the reaction by adding ATP.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding the malachite green reagent.

    • Measure the absorbance at a wavelength of 620-640 nm to quantify the amount of Pi produced.

    • The ouabain-sensitive portion of the ATPase activity is considered the Na+/K+-ATPase activity.

Protocol 2: SERCA2a Activity Assay

This assay determines SERCA2a activity by measuring the uptake of radioactive 45Ca2+ into sarcoplasmic reticulum (SR) vesicles.

  • Materials:

    • SR vesicles isolated from cardiac tissue

    • Assay Buffer (e.g., 40 mM MOPS, pH 7.0, 100 mM KCl, 5 mM MgCl2, 5 mM NaN3)

    • 45CaCl2 solution

    • ATP solution

    • Istaroxime solutions at various concentrations

    • Scintillation counter and scintillation fluid

  • Procedure:

    • Pre-incubate the SR vesicles with various concentrations of istaroxime in the assay buffer containing a known concentration of 45CaCl2.

    • Initiate the Ca2+ uptake by adding ATP.

    • Incubate at 37°C for a short period (e.g., 2 minutes).

    • Stop the reaction by rapid filtration through a nitrocellulose filter to separate the vesicles from the assay medium.

    • Wash the filters to remove non-sequestered 45Ca2+.

    • Measure the radioactivity retained on the filters using a scintillation counter.

Signaling Pathways and Workflows

Istaroxime_Mechanism_of_Action cluster_sarcolemma Sarcolemma cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum (SR) Istaroxime Istaroxime NaK_ATPase Na+/K+-ATPase Istaroxime->NaK_ATPase Inhibits SERCA2a SERCA2a Istaroxime->SERCA2a Stimulates (relieves PLB inhibition) Na_ion Intracellular Na+ NaK_ATPase->Na_ion Decreased Na+ efflux NCX Na+/Ca2+ Exchanger (NCX) Ca_ion Intracellular Ca2+ NCX->Ca_ion Increased Ca2+ influx Na_ion->NCX Increased gradient Ca_ion->SERCA2a Substrate SR_Ca SR Ca2+ Store SERCA2a->SR_Ca Increased Ca2+ uptake PLB Phospholamban (PLB) PLB->SERCA2a Inhibits

Caption: Mechanism of action of istaroxime.

Troubleshooting_Workflow Start Unexpected Laboratory Result in Istaroxime-Treated Sample Check_Clinical Is the result consistent with the clinical presentation? Start->Check_Clinical Dilution Perform Serial Dilution Check_Clinical->Dilution No End Report Valid Result Check_Clinical->End Yes Linear Is the result linear upon dilution? Dilution->Linear Alternative_Assay Analyze with an Alternative Method Linear->Alternative_Assay No No_Interference Interference Unlikely. Investigate other pre-analytical or clinical factors. Linear->No_Interference Yes Compare Do results from different methods agree? Alternative_Assay->Compare Spike_Recovery Perform Spike and Recovery Experiment Compare->Spike_Recovery No Compare->No_Interference Yes Good_Recovery Is recovery within acceptable limits? Spike_Recovery->Good_Recovery Interference_Suspected Interference Highly Suspected. Contact Assay Manufacturer. Consider alternative testing (e.g., LC-MS/MS). Good_Recovery->Interference_Suspected No Good_Recovery->No_Interference Yes

Caption: Workflow for investigating suspected assay interference.

References

Istaroxime Long-Term Treatment Protocols: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to method refinement for long-term Istaroxime treatment protocols. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental methodologies, and quantitative data summaries to facilitate successful and reproducible experiments.

Troubleshooting and FAQs

This section addresses specific issues that may be encountered during long-term experimental setups with Istaroxime, both in vivo and in vitro.

Question/Issue Potential Cause(s) Recommended Solution(s)
In Vitro: Decreased cell viability or signs of cytotoxicity in long-term cardiomyocyte cultures. 1. Istaroxime concentration is too high for chronic exposure: While effective in acute settings, higher concentrations may be toxic over extended periods. 2. Compound degradation: Istaroxime stability in cell culture media over several days may be limited. 3. Off-target effects: Prolonged exposure might lead to unforeseen effects on cellular pathways. 4. Increased reactive oxygen species (ROS): Alterations in calcium handling can sometimes lead to mitochondrial stress.[1][2]1. Perform a dose-response curve for long-term exposure: Start with a lower concentration range than used in acute studies (e.g., 10-100 nM) and assess viability using an MTT or LDH assay at multiple time points. 2. Increase media change frequency: Replace media with freshly prepared Istaroxime every 24-48 hours to ensure consistent compound concentration. 3. Monitor key cellular health markers: Regularly assess mitochondrial membrane potential and markers of apoptosis (e.g., caspase-3 activity). 4. Measure ROS levels: Use probes like MitoSOX Red to determine if oxidative stress is a contributing factor.[1] If elevated, consider co-treatment with an antioxidant like N-acetylcysteine.[3]
In Vitro: Inconsistent or diminishing effects of Istaroxime on SERCA2a or Na+/K+-ATPase activity over time. 1. Compound instability in media: As above, the effective concentration may be decreasing between media changes. 2. Cellular adaptation/resistance: Cells may downregulate or modify the target proteins in response to chronic stimulation or inhibition. 3. Suboptimal assay conditions: The assay itself may not be sensitive enough to detect subtle long-term changes.1. Ensure frequent media changes with fresh Istaroxime. 2. Analyze target protein expression: Perform western blotting for SERCA2a and Na+/K+-ATPase subunits at different time points to check for changes in their expression levels. 3. Optimize assay protocols: For long-term studies, consider using more sensitive assays, such as FRET-based biosensors for SERCA2a activity in live cells.[4][5]
In Vivo: Adverse gastrointestinal effects observed in animal models (e.g., hamsters). Known side effect of Istaroxime: Clinical trials in humans have reported dose-related gastrointestinal issues such as nausea and vomiting.[6][7][8][9]1. Optimize oral dosage: If using oral administration, ensure the dose is within the therapeutic window established in preclinical studies (e.g., 30 mg/kg/day in hamsters).[10] 2. Monitor animal health closely: Regularly check for signs of distress, weight loss, or reduced food intake. Adjust dosage if necessary. 3. Consider alternative administration routes: If gastrointestinal issues persist and are a confounding factor, explore other administration routes if feasible for the experimental design.
In Vivo: Variability in cardiac function improvement in a hamster model of heart failure. 1. Inconsistent drug administration: Issues with oral gavage technique or animal compliance. 2. Progression of the disease model: The severity of heart failure in the cardiomyopathic hamster model can vary between individuals.[10] 3. Inter-animal metabolic differences: Variations in drug metabolism could lead to different effective concentrations.1. Ensure consistent and accurate dosing for all animals. 2. Use age-matched controls and larger cohort sizes: This will help to account for biological variability. 3. Monitor cardiac function at baseline and throughout the study: Use echocardiography to track changes in individual animals and stratify them if necessary.
General: Difficulty in reproducing published results. 1. Differences in cell lines or animal models: Not all cardiomyocyte cell lines (e.g., HL-1, primary cells) or animal models will respond identically.[11][12] 2. Variations in experimental conditions: Minor differences in media composition, serum concentration, or assay protocols can impact results. 3. Purity and handling of Istaroxime: Impurities or improper storage could affect its activity.1. Use the same cell line or animal model as the cited study. If not possible, perform thorough characterization of your chosen model. 2. Adhere strictly to the detailed protocols. Pay close attention to reagent concentrations, incubation times, and measurement parameters. 3. Source Istaroxime from a reputable supplier and follow storage instructions.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of Istaroxime.

Table 1: Effects of Chronic Oral Istaroxime Treatment in a Hamster Model of Heart Failure[10]

Treatment Protocol: 30 mg/kg/day oral Istaroxime from 12 to 28 weeks of age.

ParameterHealthy Control (Bio F1B)Diseased Control (Bio TO.2 + Vehicle)Istaroxime-Treated (Bio TO.2)
Heart Weight / Body Weight Ratio (mg/g) 3.5 ± 0.15.2 ± 0.24.6 ± 0.2
Left Ventricular Systolic Pressure (LVSP, mmHg) 115 ± 478 ± 392 ± 4
+dP/dt (mmHg/s) 2895 ± 2101650 ± 1152150 ± 155
-dP/dt (mmHg/s) -2150 ± 150-1250 ± 90-1650 ± 120
Coronary Flow Rate (CFR, ml/min) 12.5 ± 0.88.5 ± 0.610.5 ± 0.7
Table 2: Hemodynamic and Echocardiographic Effects of Acute Istaroxime Infusion in Patients with Acute Heart Failure (Meta-Analysis Data)[8][13][14]

Data presented as Mean Difference (MD) compared to placebo.

ParameterMean Difference (MD)95% Confidence Interval (CI)p-value
Systolic Blood Pressure (mmHg) 5.322.28 to 8.370.0006
Heart Rate (bpm) -3.05-5.27 to -0.820.007
Cardiac Index (L/min/m²) 0.180.11 to 0.25< 0.00001
Left Ventricular Ejection Fraction (%) 1.060.29 to 1.820.007
Stroke Volume Index (mL/m²) 3.042.41 to 3.67< 0.00001
E/A Ratio -0.39-0.58 to -0.190.0001
Pulmonary Artery Systolic Pressure (mmHg) -2.30-3.20 to -1.40< 0.00001

Experimental Protocols

Protocol 1: Long-Term Istaroxime Treatment of Cultured Cardiomyocytes

This protocol provides a framework for the chronic exposure of cardiomyocyte cell lines (e.g., HL-1, iPSC-derived cardiomyocytes) to Istaroxime.

1. Cell Culture and Plating:

  • Culture cardiomyocytes (e.g., HL-1 cells) according to standard protocols.[11] For primary cardiomyocytes, use appropriate isolation and culture techniques.[12]
  • Plate cells at a suitable density in multi-well plates to allow for long-term growth without over-confluence.
  • Allow cells to adhere and stabilize for 24 hours before initiating treatment.

2. Istaroxime Preparation and Treatment:

  • Prepare a stock solution of Istaroxime in a suitable solvent (e.g., DMSO).
  • On the day of treatment, dilute the Istaroxime stock solution in pre-warmed cell culture medium to the desired final concentrations. It is recommended to test a range of concentrations (e.g., 10 nM, 50 nM, 100 nM) for long-term studies.
  • Remove the old medium from the cells and replace it with the Istaroxime-containing medium. Include a vehicle control (medium with the same concentration of DMSO).
  • Crucially, replace the medium with freshly prepared Istaroxime-containing medium every 24-48 hours to maintain a consistent drug concentration.

3. Monitoring Cell Viability and Morphology:

  • At regular intervals (e.g., daily or every other day), examine the cells under a microscope to assess morphology and identify any signs of stress or cytotoxicity.
  • At predetermined time points (e.g., 24h, 48h, 72h, 1 week), perform a cytotoxicity assay (e.g., MTT, LDH release) to quantify cell viability.[13]

4. Functional Assays:

  • At the end of the treatment period, harvest the cells for downstream functional assays as described in Protocols 2 and 3.

Protocol 2: SERCA2a Activity Assay in Long-Term Treated Cardiomyocytes

This assay measures the rate of Ca2+ uptake into the sarcoplasmic reticulum (SR), reflecting SERCA2a activity.

1. Preparation of Cell Homogenates:

  • After long-term treatment with Istaroxime (as per Protocol 1), wash the cells with ice-cold PBS.
  • Scrape the cells in a homogenization buffer and lyse them using sonication on ice.
  • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the SR vesicles.

2. Ca2+ Uptake Assay:

  • Use an oxalate-supported Ca2+ uptake assay.[14]
  • Prepare a reaction buffer containing a fluorescent Ca2+ indicator (e.g., Fluo-4), potassium oxalate, and other necessary components.
  • Add the cell homogenate to the reaction buffer in a 96-well plate.
  • Initiate the reaction by adding ATP.
  • Measure the change in fluorescence over time using a plate reader. The rate of decrease in extra-vesicular Ca2+ fluorescence corresponds to the rate of Ca2+ uptake by SERCA2a.

3. Data Analysis:

  • Calculate the initial rate of Ca2+ uptake for each condition.
  • Compare the SERCA2a activity in Istaroxime-treated cells to the vehicle-treated control cells.

Protocol 3: Na+/K+-ATPase Activity Assay in Long-Term Treated Cardiomyocytes

This colorimetric assay measures the enzyme's activity by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

1. Cell Lysate Preparation:

  • Following long-term Istaroxime treatment (Protocol 1), wash cells with PBS and lyse them in a suitable buffer on ice.
  • Centrifuge to remove debris and collect the supernatant.

2. ATPase Activity Measurement:

  • Use a commercially available Na+/K+-ATPase activity assay kit or prepare reagents in-house.[15][16][17]
  • Set up two reactions for each sample: one to measure total ATPase activity and another containing a specific Na+/K+-ATPase inhibitor (e.g., ouabain) to measure non-specific ATPase activity.
  • Add the cell lysate to the reaction buffer containing ATP.
  • Incubate at 37°C for a defined period (e.g., 30 minutes).
  • Stop the reaction and add a reagent that forms a colored complex with the released inorganic phosphate.
  • Measure the absorbance at the appropriate wavelength (e.g., 660 nm).

3. Calculation of Na+/K+-ATPase Activity:

  • Subtract the absorbance of the ouabain-containing reaction (non-specific activity) from the total ATPase activity for each sample.
  • The resulting value is proportional to the Na+/K+-ATPase activity.
  • Compare the activity in Istaroxime-treated cells to the vehicle-treated controls.

Visualizations

The following diagrams illustrate key concepts related to Istaroxime's mechanism of action and experimental design.

Istaroxime_Mechanism_of_Action cluster_membrane Cardiomyocyte Membrane cluster_sr Sarcoplasmic Reticulum NaK_ATPase Na+/K+-ATPase Intracellular_Na Intracellular Na+ NaK_ATPase->Intracellular_Na Increases NCX Na+/Ca2+ Exchanger Intracellular_Ca Intracellular Ca2+ NCX->Intracellular_Ca Increases SERCA2a SERCA2a SR_Ca SR Ca2+ SERCA2a->SR_Ca Increases Ca2+ uptake PLB Phospholamban PLB->SERCA2a Inhibits Istaroxime Istaroxime Istaroxime->NaK_ATPase Inhibits Istaroxime->SERCA2a Stimulates (relieves PLB inhibition) Intracellular_Na->NCX Activates Contraction Increased Contraction (Inotropy) Intracellular_Ca->Contraction Relaxation Improved Relaxation (Lusitropy) SR_Ca->Relaxation

Caption: Dual mechanism of Istaroxime action in a cardiomyocyte.

Long_Term_In_Vitro_Workflow cluster_setup Experiment Setup cluster_treatment Long-Term Treatment cluster_analysis Endpoint Analysis Plate_Cells Plate Cardiomyocytes Stabilize Allow 24h Stabilization Plate_Cells->Stabilize Add_Istaroxime Add Istaroxime / Vehicle Stabilize->Add_Istaroxime Media_Change Change Media with Fresh Drug (every 24-48h) Add_Istaroxime->Media_Change Monitor_Viability Monitor Morphology & Viability Media_Change->Monitor_Viability Monitor_Viability->Media_Change Continue Treatment Harvest_Cells Harvest Cells Monitor_Viability->Harvest_Cells Endpoint Reached SERCA_Assay SERCA2a Activity Assay Harvest_Cells->SERCA_Assay ATPase_Assay Na+/K+-ATPase Activity Assay Harvest_Cells->ATPase_Assay Other_Assays Other Assays (e.g., Western Blot, ROS) Harvest_Cells->Other_Assays

Caption: Experimental workflow for long-term in vitro Istaroxime treatment.

Troubleshooting_Logic Start Unexpected Result (e.g., High Cytotoxicity) Check_Concentration Is concentration appropriate for long-term exposure? Start->Check_Concentration Check_Media_Change Is media being changed frequently (24-48h)? Check_Concentration->Check_Media_Change Yes Solution_Dose_Response Action: Perform long-term dose-response curve. Check_Concentration->Solution_Dose_Response No Check_Cell_Health Are cellular health markers (e.g., apoptosis) being monitored? Check_Media_Change->Check_Cell_Health Yes Solution_Increase_Change Action: Increase frequency of media changes. Check_Media_Change->Solution_Increase_Change No Check_Protein_Expression Has target protein expression been verified (Western Blot)? Check_Cell_Health->Check_Protein_Expression Yes Solution_Monitor_Health Action: Implement regular cellular health assays. Check_Cell_Health->Solution_Monitor_Health No Solution_Verify_Expression Action: Analyze target protein levels over time. Check_Protein_Expression->Solution_Verify_Expression No

Caption: Logical troubleshooting flow for in vitro Istaroxime experiments.

References

Validation & Comparative

Istaroxime vs. Digoxin: A Comparative Guide to Na+/K+-ATPase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of Istaroxime and Digoxin, focusing on their mechanisms of action as Na+/K+-ATPase inhibitors. The information presented is supported by experimental data to aid in research and drug development decisions.

Introduction

Istaroxime and Digoxin are both cardiac glycosides that exert their therapeutic effects in heart failure, in part, by inhibiting the Na+/K+-ATPase (sodium-potassium pump). However, they exhibit distinct pharmacological profiles. Digoxin is a well-established drug that has been used for decades, primarily acting through Na+/K+-ATPase inhibition.[1] Istaroxime is a newer investigational drug with a dual mechanism of action: it not only inhibits the Na+/K+-ATPase but also stimulates the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[2][3] This dual action is believed to contribute to its improved safety profile compared to Digoxin.[4][5]

Quantitative Comparison of Na+/K+-ATPase Inhibition

CompoundEnzyme SourceIC50Reference
Istaroxime Dog Kidney0.14 ± 0.02 µM[6]
Digoxin Rat Brain Microsomes (high affinity site)2.5 x 10⁻⁸ M (0.025 µM)[3]
Digoxin Rat Brain Microsomes (low affinity site)1.3 x 10⁻⁴ M (130 µM)[3]

Note: The provided IC50 values are from different studies and different enzyme sources, which can significantly influence the results. The Digoxin data also indicates the presence of high and low-affinity binding sites.

Mechanism of Action and Downstream Signaling

Na+/K+-ATPase Inhibition

Both Istaroxime and Digoxin bind to and inhibit the Na+/K+-ATPase, a transmembrane protein crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[7] Inhibition of this pump leads to an increase in intracellular sodium concentration. This, in turn, reduces the activity of the sodium-calcium exchanger (NCX), which normally expels calcium from the cell. The resulting increase in intracellular calcium concentration enhances myocardial contractility (positive inotropic effect).[7]

Istaroxime Istaroxime Na_K_ATPase Na+/K+-ATPase Istaroxime->Na_K_ATPase Inhibits Digoxin Digoxin Digoxin->Na_K_ATPase Inhibits intracellular_Na Intracellular Na+ ↑ Na_K_ATPase->intracellular_Na Leads to NCX Na+/Ca2+ Exchanger Activity ↓ intracellular_Na->NCX intracellular_Ca Intracellular Ca2+ ↑ NCX->intracellular_Ca contractility Myocardial Contractility ↑ intracellular_Ca->contractility

Na+/K+-ATPase Inhibition Pathway
Istaroxime's Unique SERCA2a Stimulation

Unlike Digoxin, Istaroxime also stimulates SERCA2a.[2][3] SERCA2a is responsible for pumping calcium from the cytoplasm back into the sarcoplasmic reticulum (SR) during diastole. By enhancing SERCA2a activity, Istaroxime facilitates faster myocardial relaxation (lusitropic effect) and increases the calcium load in the SR for subsequent contractions. This dual action of Istaroxime is thought to contribute to its favorable safety profile, potentially reducing the risk of arrhythmias associated with elevated cytosolic calcium levels.[4][5]

Istaroxime Istaroxime SERCA2a SERCA2a Istaroxime->SERCA2a Stimulates SR_Ca_uptake SR Ca2+ Uptake ↑ SERCA2a->SR_Ca_uptake diastolic_Ca Cytosolic Ca2+ in Diastole ↓ SR_Ca_uptake->diastolic_Ca SR_Ca_load SR Ca2+ Load ↑ SR_Ca_uptake->SR_Ca_load relaxation Myocardial Relaxation ↑ diastolic_Ca->relaxation next_contraction Enhanced Subsequent Contraction SR_Ca_load->next_contraction

Istaroxime's SERCA2a Stimulation Pathway

Experimental Protocols

Na+/K+-ATPase Inhibition Assay (General Protocol)

This protocol outlines a common method for determining the IC50 of Na+/K+-ATPase inhibitors.

1. Enzyme Preparation:

  • Isolate microsomes containing Na+/K+-ATPase from a relevant tissue source (e.g., dog kidney, rat brain) through differential centrifugation.[6]

2. Assay Reaction:

  • Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), MgCl₂, NaCl, and KCl.

  • Add the prepared enzyme to the reaction mixture.

  • To determine Na+/K+-ATPase specific activity, a parallel reaction is set up in the presence of a specific inhibitor like ouabain to measure and subtract the non-specific ATPase activity.

3. Inhibition Measurement:

  • Add varying concentrations of the test compound (Istaroxime or Digoxin) to the reaction mixtures.

  • Initiate the enzymatic reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).

  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration.

  • Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).

4. Data Analysis:

  • Quantify the amount of inorganic phosphate (Pi) released, which is proportional to the enzyme activity. This can be done through colorimetric methods or by measuring radioactivity.[8]

  • Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

cluster_prep Enzyme Preparation cluster_assay Assay cluster_analysis Data Analysis tissue Tissue Homogenization centrifugation1 Differential Centrifugation tissue->centrifugation1 microsomes Microsome Isolation centrifugation1->microsomes add_enzyme Add Enzyme microsomes->add_enzyme reaction_mix Prepare Reaction Mix (Buffer, Ions) reaction_mix->add_enzyme add_inhibitor Add Inhibitor (Istaroxime or Digoxin) add_enzyme->add_inhibitor add_ATP Add ATP to start reaction add_inhibitor->add_ATP incubate Incubate at 37°C add_ATP->incubate stop_reaction Stop Reaction incubate->stop_reaction measure_Pi Measure Pi Released stop_reaction->measure_Pi plot Plot Activity vs. [Inhibitor] measure_Pi->plot calculate_IC50 Calculate IC50 plot->calculate_IC50

Na+/K+-ATPase Inhibition Assay Workflow
SERCA2a Activity Assay (Istaroxime)

This protocol describes a method to measure the stimulatory effect of Istaroxime on SERCA2a activity.[2]

1. Preparation of Sarcoplasmic Reticulum (SR) Vesicles:

  • Isolate SR vesicles rich in SERCA2a from cardiac tissue through a series of homogenization and centrifugation steps.

2. ATPase Activity Measurement:

  • Measure SERCA2a activity as the hydrolysis of ³²P-ATP in the presence of varying concentrations of free calcium.

  • SERCA2a-specific activity is determined as the fraction of total ATPase activity that is inhibited by a specific SERCA inhibitor, such as cyclopiazonic acid (CPA).

3. Istaroxime Effect Evaluation:

  • Pre-incubate the SR vesicles with different concentrations of Istaroxime.

  • Measure SERCA2a activity at various calcium concentrations to generate Ca²⁺-activation curves.

  • Analyze the curves to determine changes in maximal velocity (Vmax) and calcium affinity (Kd(Ca²⁺)) in the presence of Istaroxime.

Conclusion

Istaroxime and Digoxin are both inhibitors of Na+/K+-ATPase, a key mechanism for their positive inotropic effects in heart failure. While Digoxin's action is primarily limited to this pathway, Istaroxime exhibits a dual mechanism by also stimulating SERCA2a. This additional action on SERCA2a provides a lusitropic effect, enhancing myocardial relaxation, and is thought to contribute to a more favorable safety profile with a lower risk of arrhythmias compared to Digoxin.[4][5] The quantitative data on their inhibitory potency on Na+/K+-ATPase, while not directly comparable from existing literature, suggests that both are potent inhibitors. Further head-to-head comparative studies under standardized conditions are warranted to definitively establish their relative potencies. The distinct pharmacological profiles of these two drugs offer different therapeutic possibilities and risk-benefit considerations in the management of heart failure.

References

A Comparative Analysis of Istaroxime and Milrinone for the Treatment of Acute Heart Failure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy and mechanisms of action of Istaroxime and Milrinone, two pharmacological agents used in the management of acute heart failure (AHF). The information presented is based on available preclinical and clinical data, with a focus on quantitative outcomes and experimental methodologies.

Executive Summary

Acute heart failure is a life-threatening condition characterized by the heart's inability to pump sufficient blood to meet the body's metabolic demands. Inotropic agents are a cornerstone of AHF management, aiming to improve cardiac contractility. This guide examines two such agents: Milrinone, a well-established phosphodiesterase-3 (PDE3) inhibitor, and Istaroxime, a novel agent with a dual mechanism of action. While both drugs enhance cardiac performance, they exhibit distinct pharmacological profiles, particularly concerning their effects on blood pressure, heart rate, and cellular calcium handling. This comparative analysis aims to provide a data-driven resource for researchers and clinicians in the field of cardiovascular drug development.

Mechanisms of Action: A Tale of Two Pathways

The fundamental difference in the efficacy and side-effect profiles of Istaroxime and Milrinone stems from their distinct molecular targets and signaling pathways.

Istaroxime: This investigational drug possesses a unique dual mechanism of action.[1][2] It simultaneously inhibits the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) and stimulates the sarcoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1][2]

  • Na+/K+-ATPase Inhibition: By partially inhibiting this enzyme, Istaroxime leads to a modest increase in intracellular sodium, which in turn reduces the calcium-extruding activity of the sodium-calcium exchanger (NCX). The resulting increase in intracellular calcium enhances myocardial contractility (inotropic effect).

  • SERCA2a Stimulation: Concurrently, Istaroxime activates SERCA2a, promoting the reuptake of calcium from the cytosol into the sarcoplasmic reticulum during diastole. This action improves myocardial relaxation (lusitropic effect) and reduces the risk of calcium-overload-induced arrhythmias.[1][2]

Milrinone: As a phosphodiesterase-3 (PDE3) inhibitor, Milrinone prevents the breakdown of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells.[3]

  • Increased cAMP in Cardiomyocytes: Elevated cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates various proteins involved in excitation-contraction coupling. This results in an increased influx of calcium into the cell and enhanced release of calcium from the sarcoplasmic reticulum, leading to a positive inotropic effect.

  • Increased cAMP in Vascular Smooth Muscle: The accumulation of cAMP in vascular smooth muscle cells promotes relaxation, leading to vasodilation. This reduces both preload and afterload on the heart.[3]

G cluster_istaroxime Istaroxime Signaling Pathway cluster_milrinone Milrinone Signaling Pathway Istaroxime Istaroxime NaK_ATPase Na+/K+-ATPase Istaroxime->NaK_ATPase Inhibits SERCA2a SERCA2a Istaroxime->SERCA2a Stimulates Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in SR_Ca_uptake ↑ SR Ca2+ Reuptake SERCA2a->SR_Ca_uptake NCX ↓ Na+/Ca2+ Exchanger Activity Na_in->NCX Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Contractility ↑ Contractility (Inotropy) Ca_in->Contractility Relaxation ↑ Relaxation (Lusitropy) SR_Ca_uptake->Relaxation Milrinone Milrinone PDE3 Phosphodiesterase-3 Milrinone->PDE3 Inhibits cAMP ↑ cAMP PDE3->cAMP PKA Protein Kinase A cAMP->PKA Vascular_Smooth_Muscle Vascular Smooth Muscle cAMP->Vascular_Smooth_Muscle Ca_channels Ca2+ Channels PKA->Ca_channels SR_Ca_release ↑ SR Ca2+ Release PKA->SR_Ca_release Contractility_M ↑ Contractility (Inotropy) Ca_channels->Contractility_M SR_Ca_release->Contractility_M Vasodilation Vasodilation Vascular_Smooth_Muscle->Vasodilation

Caption: Signaling pathways of Istaroxime and Milrinone.

Comparative Efficacy: A Quantitative Overview

While direct head-to-head clinical trials are limited, data from separate placebo-controlled studies provide insights into the comparative efficacy of Istaroxime and Milrinone in patients with acute heart failure.

Table 1: Hemodynamic and Echocardiographic Effects of Istaroxime vs. Placebo (Pooled Data from Phase 2 Trials)

ParameterMean Difference (Istaroxime vs. Placebo)95% Confidence Intervalp-valueCitation
Hemodynamic Parameters
Systolic Blood Pressure (mmHg)+5.322.28 to 8.370.0006[4][5]
Heart Rate (bpm)-3.05-5.27 to -0.820.007[4][5]
Echocardiographic Parameters
Cardiac Index (L/min/m²)+0.180.11 to 0.25<0.0001[4][5]
Stroke Volume Index (mL/m²)+3.042.41 to 3.67<0.0001[4][5]
Left Ventricular Ejection Fraction (%)+1.060.29 to 1.820.007[4][5]
E/A Ratio-0.39-0.58 to -0.190.0001[4][5]
Pulmonary Artery Systolic Pressure (mmHg)-2.30-3.20 to -1.40<0.0001[4][5]

Table 2: Hemodynamic Effects of Milrinone in Acute Heart Failure (Data from Various Studies)

ParameterChange from BaselineStudy PopulationCitation
Cardiac IndexIncreasedSevere Congestive Heart Failure[6]
Pulmonary Capillary Wedge PressureDecreasedSevere Congestive Heart Failure[6]
Systemic Vascular ResistanceDecreasedSevere Heart Failure[3]
Mean Arterial PressureVariable / DecreasedAcute Decompensated Heart Failure[3]
Heart RateVariable / IncreasedAcute Decompensated Heart Failure[3]

Key Observations:

  • Blood Pressure: Istaroxime has been shown to significantly increase systolic blood pressure, a potentially beneficial effect in hypotensive AHF patients.[4][5] In contrast, Milrinone's vasodilatory properties can lead to a decrease in blood pressure, which may be detrimental in certain clinical scenarios.[3]

  • Heart Rate: Istaroxime is associated with a modest decrease in heart rate, likely due to a baroreflex response to the increase in blood pressure.[7] Milrinone, on the other hand, can cause an increase in heart rate.[3]

  • Inotropy and Lusitropy: Both drugs improve cardiac contractility (inotropic effect). However, Istaroxime's stimulation of SERCA2a provides an additional lusitropic (improved relaxation) effect, which may be advantageous in patients with diastolic dysfunction.[1][2]

  • Arrhythmias: A key concern with traditional inotropes like Milrinone is the risk of arrhythmias.[3][8] The unique mechanism of Istaroxime, particularly its enhancement of calcium reuptake into the sarcoplasmic reticulum, is hypothesized to confer a lower arrhythmogenic potential.[1][2]

Experimental Protocols: A Look at the Methodology

Understanding the design of the clinical trials is crucial for interpreting the efficacy data.

Istaroxime: The SEISMiC Trials

The "Safety and Efficacy of Istaroxime in Pre-Cardiogenic Shock" (SEISMiC) program consists of a series of Phase 2, multicenter, randomized, double-blind, placebo-controlled trials.[6][7][9][10][11]

  • Patient Population: Patients hospitalized for acute decompensated heart failure with persistent hypotension (systolic blood pressure typically between 70-100 mmHg) and signs of congestion.[9][10]

  • Intervention: Intravenous infusion of Istaroxime at varying doses (e.g., 0.5 µg/kg/min, 1.0 µg/kg/min) or placebo for a specified duration (e.g., 24 to 60 hours).[6][9]

  • Primary Endpoint: Typically, the change in systolic blood pressure from baseline, often measured as the area under the curve (AUC) over a defined period (e.g., 6 hours).[6][9]

  • Secondary Endpoints: Include changes in other hemodynamic parameters (e.g., cardiac index, pulmonary capillary wedge pressure), echocardiographic measures of cardiac function, and safety assessments.[6][9]

G cluster_workflow SEISMiC Trial Workflow Start Patient Screening Inclusion Inclusion Criteria Met (ADHF, Hypotension, Congestion) Start->Inclusion Randomization Randomization (1:1) Inclusion->Randomization Istaroxime_Arm Istaroxime Infusion (e.g., 0.5 or 1.0 µg/kg/min) Randomization->Istaroxime_Arm Group A Placebo_Arm Placebo Infusion Randomization->Placebo_Arm Group B Monitoring Continuous Hemodynamic & Echocardiographic Monitoring Istaroxime_Arm->Monitoring Placebo_Arm->Monitoring Endpoint_6h Primary Endpoint Assessment (6h) (SBP AUC) Monitoring->Endpoint_6h Endpoint_24h Secondary Endpoint Assessment (24h) Endpoint_6h->Endpoint_24h Follow_up Follow-up Period Endpoint_24h->Follow_up End Study Conclusion Follow_up->End

Caption: Generalized workflow of the SEISMiC clinical trials.
Milrinone: The OPTIME-CHF Trial

The "Outcomes of a Prospective Trial of Intravenous Milrinone for Exacerbations of Chronic Heart Failure" (OPTIME-CHF) was a large, randomized, double-blind, placebo-controlled trial.[12][13][14][15][16]

  • Patient Population: Patients admitted to the hospital with an exacerbation of chronic heart failure who did not require mandatory inotropic support.[12][15]

  • Intervention: A 48-hour infusion of intravenous Milrinone (0.5 mcg/kg/min without a bolus) or placebo, in addition to standard care.[12]

  • Primary Endpoint: The number of days of hospitalization for cardiovascular causes within 60 days of randomization.[12][13]

  • Secondary Endpoints: Included in-hospital mortality, 60-day mortality, and adverse events.[8]

Conclusion

Istaroxime and Milrinone represent two distinct approaches to inotropic support in acute heart failure. Milrinone, a PDE3 inhibitor, offers potent inotropy and vasodilation but carries risks of hypotension and arrhythmias. Istaroxime, with its novel dual mechanism of Na+/K+-ATPase inhibition and SERCA2a activation, demonstrates a promising profile of improving cardiac function while increasing blood pressure and potentially having a lower risk of arrhythmias.

The available data suggests that Istaroxime may be particularly beneficial for AHF patients with hypotension, a common and challenging clinical scenario. However, it is important to note the absence of direct comparative trials. Future head-to-head studies are warranted to definitively establish the comparative efficacy and safety of these two agents and to identify the patient populations most likely to benefit from each therapy. This guide will be updated as new, high-quality evidence becomes available.

References

A Comparative Analysis of Istaroxime, Dobutamine, and Levosimendan in Inotropic Therapy

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of three inotropic agents—Istaroxime, Dobutamine, and Levosimendan—used in the management of acute heart failure syndromes. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, hemodynamic effects, and safety profiles, supported by experimental data from clinical trials.

Mechanism of Action

The fundamental differences between these three agents lie in their distinct molecular mechanisms, which dictate their clinical effects on cardiac contractility (inotropy) and relaxation (lusitropy).

Istaroxime

Istaroxime is a novel agent with a unique dual mechanism of action.[1][2][3] It inhibits the Na+/K+ ATPase pump on the sarcolemma and simultaneously stimulates the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase isoform 2a (SERCA2a).[1][4]

  • Na+/K+ ATPase Inhibition : This action increases intracellular sodium, which in turn reduces the exit of calcium via the Na+/Ca2+ exchanger (NCX), leading to higher cytosolic calcium levels during systole and thus enhanced cardiac contractility.[1][4]

  • SERCA2a Stimulation : By activating SERCA2a, istaroxime enhances the reuptake of calcium into the sarcoplasmic reticulum during diastole.[5][6][7][8] This not only improves myocardial relaxation (lusitropy) but also increases the amount of calcium available for release in subsequent contractions.[3][4] This SERCA2a stimulation appears to occur by relieving the inhibitory effect of phospholamban (PLB).[6]

Istaroxime_Pathway Istaroxime Signaling Pathway cluster_cell Cardiac Myocyte cluster_sarcolemma Sarcolemma cluster_sr Sarcoplasmic Reticulum (SR) Istaroxime Istaroxime NKA Na+/K+ ATPase Istaroxime->NKA Inhibits SERCA2a SERCA2a Istaroxime->SERCA2a Stimulates (via PLB relief) NCX Na+/Ca2+ Exchanger NKA->NCX ↑ Na+ in, ↓ Ca2+ out Ca_cyto Cytosolic Ca2+ NCX->Ca_cyto Increases Ca_sr SR Ca2+ SERCA2a->Ca_sr ↑ Ca2+ Reuptake PLB Phospholamban (PLB) PLB->SERCA2a Inhibits Contractility Increased Contractility (Inotropy) Ca_cyto->Contractility Relaxation Improved Relaxation (Lusitropy) Ca_sr->Relaxation

Istaroxime's dual mechanism of action.
Dobutamine

Dobutamine is a synthetic catecholamine that primarily acts as a beta-1 (β1) adrenergic receptor agonist.[9][10] Its stimulation of β1-receptors in cardiac myocytes activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[11] Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates L-type calcium channels, increasing calcium influx into the cell. This triggers further calcium release from the sarcoplasmic reticulum, resulting in enhanced myocardial contractility.[11] Dobutamine also has mild beta-2 (β2) and alpha-1 (α1) adrenergic effects, which can lead to vasodilation and a decrease in systemic vascular resistance.[10][12]

Dobutamine_Pathway Dobutamine Signaling Pathway cluster_cell Cardiac Myocyte Dobutamine Dobutamine Beta1_Receptor β1 Adrenergic Receptor Dobutamine->Beta1_Receptor Binds & Activates AC Adenylyl Cyclase Beta1_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Opens Contractility Increased Contractility (Inotropy) Ca_Influx->Contractility Leads to

Dobutamine's beta-1 adrenergic pathway.
Levosimendan

Levosimendan also possesses a dual mechanism of action, functioning as a calcium sensitizer and a vasodilator.[13][14]

  • Calcium Sensitization : Levosimendan binds to cardiac troponin C in a calcium-dependent manner.[14][15] This stabilizes the troponin C molecule, enhancing the sensitivity of the myofilaments to existing calcium levels. This increases contractility without significantly raising intracellular calcium concentrations, which is thought to reduce the risk of arrhythmias and myocardial oxygen demand compared to other inotropes.[13][15]

  • Vasodilation : It opens ATP-sensitive potassium (KATP) channels in vascular smooth muscle.[14][16] This leads to hyperpolarization and relaxation of the smooth muscle, causing both arterial and venous vasodilation. The result is a reduction in both cardiac preload and afterload.[13][17]

Levosimendan_Pathway Levosimendan Signaling Pathway cluster_cardiac Cardiac Myocyte cluster_vascular Vascular Smooth Muscle Levosimendan Levosimendan TroponinC Cardiac Troponin C Levosimendan->TroponinC Binds to KATP ATP-sensitive K+ (KATP) Channel Levosimendan->KATP Opens Myofilaments Myofilaments TroponinC->Myofilaments ↑ Ca2+ Sensitivity Contractility Increased Contractility (Inotropy) Myofilaments->Contractility Vasodilation Vasodilation (↓ Preload & Afterload) KATP->Vasodilation Causes HORIZON_Workflow cluster_workflow HORIZON-HF Trial Workflow Screening Patient Screening (N=120, HF, LVEF ≤35%) Randomization Randomization (3:1) Screening->Randomization Dose1 Cohort 1 (0.5 µg/kg/min) vs Placebo Randomization->Dose1 Dose2 Cohort 2 (1.0 µg/kg/min) vs Placebo Randomization->Dose2 Dose3 Cohort 3 (1.5 µg/kg/min) vs Placebo Randomization->Dose3 Infusion 6-Hour Infusion Dose1->Infusion Infusion Dose2->Infusion Dose3->Infusion Endpoint Primary Endpoint Assessment (Change in PCWP at 6h) Infusion->Endpoint

References

A Comparative Analysis of the Safety Profiles of Istaroxime and Traditional Cardiac Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety and mechanistic profiles of the novel inotropic agent, istaroxime, and traditional cardiac glycosides like digoxin. The information is supported by experimental data from preclinical and clinical studies to aid in research and drug development efforts.

Introduction

Istaroxime is a novel intravenous agent with both inotropic (contractility-enhancing) and lusitropic (relaxation-enhancing) properties under investigation for acute heart failure.[1][2] Its mechanism of action distinguishes it from traditional cardiac glycosides, which have been used for centuries but are associated with a narrow therapeutic index and a significant risk of arrhythmias.[1][3] This guide delves into the comparative safety profiles of these two classes of drugs, focusing on their mechanisms of action, effects on cardiac electrophysiology, and clinical safety data.

Mechanism of Action: A Tale of Two Pathways

The distinct safety profiles of istaroxime and traditional cardiac glycosides stem from their differing molecular targets and downstream effects on cardiomyocyte calcium handling.

Istaroxime: A Dual-Action Modulator

Istaroxime exhibits a unique dual mechanism of action:

  • Inhibition of the Na+/K+-ATPase: Similar to cardiac glycosides, istaroxime inhibits the Na+/K+-ATPase pump in the sarcolemma. This leads to an increase in intracellular sodium ([Na+]i), which in turn increases intracellular calcium ([Ca2+]i) via the Na+/Ca2+ exchanger (NCX), resulting in enhanced myocardial contractility.[2][4]

  • Stimulation of the Sarcoplasmic Reticulum Ca2+-ATPase (SERCA2a): Unlike traditional cardiac glycosides, istaroxime also stimulates SERCA2a activity.[4][5] This enhances the reuptake of calcium from the cytosol into the sarcoplasmic reticulum (SR) during diastole, leading to improved myocardial relaxation (lusitropy).[4][5] This action also contributes to a greater SR calcium load available for subsequent contractions.[1]

Traditional Cardiac Glycosides: A Singular Focus

The primary mechanism of traditional cardiac glycosides, such as digoxin, is the inhibition of the Na+/K+-ATPase.[3][6] This inhibition is the cornerstone of their positive inotropic effect. However, the lack of a direct effect on SERCA2a contributes to their potential for calcium overload and subsequent arrhythmogenesis.[3]

Signaling Pathway Diagrams

The following diagrams illustrate the distinct signaling pathways of istaroxime and traditional cardiac glycosides.

cluster_Istaroxime Istaroxime Signaling Pathway Istaroxime Istaroxime NKA_I Na+/K+-ATPase (Inhibition) Istaroxime->NKA_I SERCA2a_I SERCA2a (Stimulation) Istaroxime->SERCA2a_I Na_i_I ↑ [Na+]i NKA_I->Na_i_I SR_Ca_I ↑ SR Ca2+ Reuptake SERCA2a_I->SR_Ca_I NCX_I Na+/Ca+ Exchanger Na_i_I->NCX_I Ca_i_I ↑ [Ca2+]i Inotropy_I Positive Inotropy Ca_i_I->Inotropy_I NCX_I->Ca_i_I Reversed Mode SR_Ca_I->Inotropy_I Increased SR Ca2+ Load Lusitropy_I Positive Lusitropy SR_Ca_I->Lusitropy_I

Istaroxime's dual mechanism of action.

cluster_CG Cardiac Glycoside Signaling Pathway CG Cardiac Glycoside (e.g., Digoxin) NKA_CG Na+/K+-ATPase (Inhibition) CG->NKA_CG Na_i_CG ↑ [Na+]i NKA_CG->Na_i_CG NCX_CG Na+/Ca+ Exchanger Na_i_CG->NCX_CG Ca_i_CG ↑ [Ca2+]i Inotropy_CG Positive Inotropy Ca_i_CG->Inotropy_CG Ca_Overload Ca2+ Overload Ca_i_CG->Ca_Overload NCX_CG->Ca_i_CG Reversed Mode Arrhythmia Arrhythmia Risk Ca_Overload->Arrhythmia

Cardiac glycoside's primary mechanism.

Comparative Safety Data

The following tables summarize key quantitative data from preclinical and clinical studies, highlighting the differences in the safety profiles of istaroxime and traditional cardiac glycosides.

Table 1: Preclinical Safety and Efficacy Comparison
ParameterIstaroximeDigoxinReference
Safety Ratio (LD/ED80) 203[1]
Effect on Contractility Increases up to 60% without aftercontractionsInduces delayed aftercontractions at <20% increase in contractility[1][7]
Na+/K+-ATPase Inhibition (IC50) 0.14 ± 0.02 µM (dog kidney)Varies by isoform and conditions[8]
SERCA2a Activity StimulatesNo direct effect[4][5]
Arrhythmogenic Potential Lower risk, may break arrhythmogenic Ca2+ waves into less harmful mini-wavesHigh risk due to Ca2+ overload and delayed afterdepolarizations[7][9]
Table 2: Clinical Trial Safety and Hemodynamic Effects
ParameterIstaroximePlaceboReference
Change in PCWP (mmHg) at 6h (HORIZON-HF) -3.2 to -4.7 (dose-dependent)0.0[1]
Change in SBP (mmHg) at 6h (SEISMiC) +12.3+7.5[10]
Change in Cardiac Index (L/min/m2) at 24h (SEISMiC) +0.21No significant change[10]
Incidence of Arrhythmias No significant increase compared to placeboKnown risk, especially at toxic levels[3][9]
Common Adverse Events Nausea, vomiting, infusion site pain-[10]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

SERCA2a ATPase Activity Assay

Objective: To measure the activity of SERCA2a in the presence of istaroxime.

Methodology:

  • Preparation of Microsomes: Cardiac microsomes enriched with sarcoplasmic reticulum vesicles are prepared from heart tissue homogenates through differential centrifugation.[11][12]

  • Assay Conditions: The assay is conducted by measuring the hydrolysis of 32P-labeled ATP.[11] The reaction mixture typically contains microsomes, varying concentrations of Ca2+, and the test compound (istaroxime).

  • Incubation: Istaroxime is pre-incubated with the microsomes before initiating the reaction with ATP.[11]

  • Measurement: The amount of inorganic phosphate (32Pi) released is quantified to determine the rate of ATP hydrolysis. SERCA2a-specific activity is determined as the fraction of ATPase activity that is inhibited by a specific SERCA inhibitor like cyclopiazonic acid (CPA).[11][12]

  • Data Analysis: Ca2+ activation curves are generated by plotting SERCA2a activity against Ca2+ concentration. These curves are fitted to a sigmoidal model to determine the maximal velocity (Vmax) and the Ca2+ concentration required for half-maximal activation (Kd(Ca2+)).[11]

Na+/K+-ATPase Inhibition Assay

Objective: To determine the inhibitory potency of istaroxime and cardiac glycosides on Na+/K+-ATPase.

Methodology:

  • Enzyme Source: Purified Na+/K+-ATPase from a source such as dog kidney is used.[8][13]

  • Assay Principle: The assay measures the hydrolysis of 32P-ATP, with Na+/K+-ATPase activity identified as the ouabain-sensitive portion of the total ATPase activity.[8]

  • Procedure: The purified enzyme is incubated with increasing concentrations of the test compound (istaroxime or a cardiac glycoside) in a reaction buffer containing Na+, K+, Mg2+, and ATP.[8][13]

  • Quantification: The amount of 32Pi released is measured to determine the rate of ATP hydrolysis.

  • Data Analysis: The concentration of the compound that causes 50% inhibition of the Na+/K+-ATPase activity (IC50) is calculated by fitting the dose-response data to a logistic function.[14]

Clinical Trial: HORIZON-HF (Hemodynamic, Echocardiographic, and Neurohormonal Effects of Istaroxime)

Objective: To evaluate the efficacy and safety of istaroxime in patients with acute heart failure.

Study Design: A phase 2, randomized, double-blind, placebo-controlled, multicenter, dose-escalation study.[15][16]

Patient Population: Patients with left ventricular ejection fraction ≤ 35% hospitalized for worsening heart failure.[15]

Intervention: Patients were randomized to receive a 6-hour intravenous infusion of placebo or one of three doses of istaroxime (0.5, 1.0, or 1.5 µg/kg/min).[15]

Primary Endpoint: Change in pulmonary capillary wedge pressure (PCWP) from baseline to 6 hours.[9][15]

Secondary Endpoints: Changes in other hemodynamic parameters, echocardiographic measures of systolic and diastolic function, neurohormonal levels, renal function, and safety assessments.[15]

Clinical Trial: SEISMiC (Safety and Efficacy of Istaroxime for Pre-Cardiogenic Shock)

Objective: To assess the ability of istaroxime to increase systolic blood pressure in patients with pre-cardiogenic shock due to acute heart failure.

Study Design: A multinational, multicenter, randomized, double-blind, placebo-controlled safety and efficacy study.[17][18]

Patient Population: Patients hospitalized for decompensated heart failure with persistent hypotension (systolic blood pressure 70-100 mmHg) and congestion.[17][18]

Intervention: Patients were randomized to receive an intravenous infusion of istaroxime or placebo for up to 60 hours.[17]

Primary Endpoint: The area under the curve for the change in systolic blood pressure (SBP) from baseline to 6 and 24 hours.[17]

Secondary Endpoints: Hemodynamic, laboratory, and clinical measures, including cardiac ultrasound and ECG Holter monitoring.[17][18]

Summary of Safety Profile Comparison

Istaroxime:

  • Favorable Arrhythmic Profile: The dual mechanism of action, particularly the stimulation of SERCA2a, contributes to a lower risk of arrhythmias compared to traditional cardiac glycosides.[7][9] Istaroxime's ability to enhance calcium reuptake into the SR helps prevent the cytosolic calcium overload that triggers delayed afterdepolarizations, a key mechanism of cardiac glycoside-induced arrhythmias.[7][9]

  • Wider Therapeutic Window: Preclinical data indicate a significantly wider safety margin for istaroxime compared to digoxin.[1]

  • Hemodynamic Benefits without Increased Heart Rate: Clinical trials have shown that istaroxime can improve hemodynamic parameters, such as increasing systolic blood pressure and cardiac index, without a concomitant increase in heart rate.[1][10]

  • Adverse Events: The most commonly reported adverse events in clinical trials are generally mild and include nausea, vomiting, and infusion site pain.[10]

Traditional Cardiac Glycosides (e.g., Digoxin):

  • Narrow Therapeutic Index: Digoxin has a well-established narrow therapeutic window, meaning the dose required for therapeutic effect is close to the dose that causes toxicity.[1][3]

  • High Arrhythmogenic Potential: The primary safety concern with cardiac glycosides is their propensity to induce a wide range of cardiac arrhythmias, from premature ventricular contractions to life-threatening ventricular tachycardia and fibrillation.[3][19] This is largely attributed to the inhibition of the Na+/K+-ATPase leading to intracellular calcium overload.[3]

  • Extracardiac Toxicity: Toxicity can also manifest as gastrointestinal disturbances (nausea, vomiting), neurological symptoms (confusion, visual disturbances), and electrolyte abnormalities.[3]

  • Drug Interactions: The risk of digoxin toxicity is increased by numerous drug interactions and conditions such as hypokalemia.[20]

Conclusion

Istaroxime presents a promising safety profile compared to traditional cardiac glycosides. Its unique dual mechanism of action, which combines the positive inotropic effect of Na+/K+-ATPase inhibition with the lusitropic and safety-enhancing benefits of SERCA2a stimulation, appears to mitigate the arrhythmogenic risks associated with older inotropic agents. The wider therapeutic window and favorable hemodynamic effects observed in clinical trials suggest that istaroxime could be a valuable therapeutic option for acute heart failure, offering a potentially safer alternative to traditional cardiac glycosides. Further large-scale clinical trials are warranted to confirm these findings and establish its role in clinical practice.

References

A Head-to-Head Mechanistic Comparison of Istaroxime and Omecamtiv Mecarbil in the Treatment of Heart Failure

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed, objective comparison of the mechanisms of action of two novel inotropic agents for heart failure: Istaroxime and Omecamtiv mecarbil. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by available experimental data.

Introduction

Heart failure with reduced ejection fraction (HFrEF) is characterized by impaired systolic function and diminished cardiac output.[1] Istaroxime and Omecamtiv mecarbil represent two distinct therapeutic strategies aimed at improving cardiac contractility. Istaroxime offers a dual mechanism of action by inhibiting the Na+/K+ ATPase and stimulating the sarco/endoplasmic reticulum Ca2+ ATPase isoform 2a (SERCA2a).[2][3] In contrast, Omecamtiv mecarbil is a first-in-class cardiac myosin activator that directly targets the sarcomere to enhance the efficiency of the actin-myosin cross-bridge cycle.[1][4] This guide will delve into their distinct mechanisms, present available clinical and preclinical data, and provide detailed experimental protocols for key assays.

Mechanisms of Action

Istaroxime: A Dual-Action Luso-Inotropic Agent

Istaroxime's unique therapeutic profile stems from its ability to simultaneously enhance both contraction (inotropy) and relaxation (lusitropy).[5] This is achieved through two primary molecular targets:

  • Inhibition of Na+/K+ ATPase: Similar to cardiac glycosides like digoxin, Istaroxime inhibits the Na+/K+ ATPase pump in cardiac myocytes.[3][6] This leads to an increase in intracellular sodium, which in turn reduces the activity of the Na+/Ca2+ exchanger (NCX) in its forward mode. The result is a net increase in intracellular calcium concentration, leading to enhanced contractility.[2] However, Istaroxime is reported to have a better safety profile than digoxin.[2]

  • Stimulation of SERCA2a: A key feature distinguishing Istaroxime is its stimulation of SERCA2a, the pump responsible for re-sequestering calcium into the sarcoplasmic reticulum (SR) during diastole.[3][7] Istaroxime achieves this by relieving the inhibitory effect of phospholamban (PLB) on SERCA2a, a mechanism that is independent of cAMP/PKA signaling.[7][8] This enhanced calcium reuptake into the SR improves diastolic relaxation and also increases the amount of calcium available for release in subsequent systolic contractions, further contributing to its inotropic effect.[2]

Omecamtiv Mecarbil: A Selective Cardiac Myosin Activator

Omecamtiv mecarbil represents a novel class of drugs known as "myotropes" that directly target the contractile machinery of the heart muscle.[9] Its mechanism is independent of intracellular calcium and cAMP levels.[10]

  • Direct Myosin Activation: Omecamtiv mecarbil binds to the catalytic domain of cardiac myosin, the motor protein responsible for muscle contraction.[4] This binding accelerates the rate-limiting step of the cross-bridge cycle, which is the transition of the actin-myosin complex from a weakly bound to a strongly bound, force-producing state.[10] It also prolongs the duration that myosin remains strongly bound to actin.[10]

  • Increased Systolic Ejection Time: By increasing the number of myosin heads actively engaged with actin filaments during systole, Omecamtiv mecarbil prolongs the systolic ejection time.[1][11] This leads to an increase in stroke volume and cardiac output without a corresponding increase in myocardial oxygen consumption.[1][4]

Signaling Pathway Diagrams

Istaroxime_Mechanism cluster_membrane Sarcolemma cluster_SR Sarcoplasmic Reticulum cluster_cytosol Cytosol Istaroxime_ext Istaroxime NaK_ATPase Na+/K+ ATPase Istaroxime_ext->NaK_ATPase Inhibits SERCA2a SERCA2a Istaroxime_ext->SERCA2a Stimulates (via PLB) Na_in [Na+]i NaK_ATPase->Na_in Decreases Na+ efflux NCX Na+/Ca2+ Exchanger Ca_in [Ca2+]i NCX->Ca_in Decreases Ca2+ efflux Ca_channel L-type Ca2+ Channel Ca_channel->Ca_in Ca2+ influx SERCA2a->Ca_in Increases Ca2+ reuptake PLB Phospholamban (PLB) PLB->SERCA2a Inhibits RyR2 RyR2 RyR2->Ca_in Ca2+ release Na_in->NCX Reduces gradient Ca_in->RyR2 Triggers CICR Contraction Myofilament Contraction Ca_in->Contraction Initiates Relaxation Diastolic Relaxation Ca_in->Relaxation Reduction enables

Caption: Istaroxime's dual mechanism of action.

Omecamtiv_Mecarbil_Mechanism cluster_sarcomere Sarcomere cluster_process Cross-Bridge Cycle Myosin Myosin Head WeakBinding Weakly Bound State Myosin->WeakBinding Binds Actin Actin Actin Filament CrossBridge Actin-Myosin Cross-Bridge StrongBinding Strongly Bound State (Force Producing) WeakBinding->StrongBinding Transition PowerStroke Power Stroke StrongBinding->PowerStroke Initiates Contraction Enhanced Systolic Contraction StrongBinding->Contraction Increased Force & Duration PowerStroke->WeakBinding Cycle continues Omecamtiv Omecamtiv Mecarbil Omecamtiv->Myosin Binds to catalytic domain Omecamtiv->WeakBinding Accelerates transition to Strongly Bound State Omecamtiv->StrongBinding Prolongs duration

Caption: Omecamtiv mecarbil's direct activation of cardiac myosin.

Comparative Data from Clinical Trials

Direct head-to-head clinical trials of Istaroxime and Omecamtiv mecarbil have not been conducted. The following table summarizes key findings from separate clinical studies to provide a comparative overview of their effects on hemodynamic and cardiac parameters.

ParameterIstaroximeOmecamtiv Mecarbil
Primary Endpoint Met Yes (Phase 2b SEISMiC Extension Study: significant improvement in systolic blood pressure over six hours).[12]Yes (GALACTIC-HF: significant reduction in the composite of first heart failure event or cardiovascular death).[1][13]
Systolic Blood Pressure Significantly increased.[2][14][15]No significant change.[1][16]
Heart Rate Decreased.[2][15]Decreased.[1]
Cardiac Index Increased.[2][15]Not consistently reported as a primary outcome, but associated with increased stroke volume.[1]
Stroke Volume Increased.[14]Increased.[1]
Systolic Ejection Time Not a primary reported outcome.Increased.[1]
Left Ventricular End-Systolic Volume Decreased.[17]Decreased.[1]
Pulmonary Capillary Wedge Pressure Decreased.[2]Not a primary reported outcome in major trials.
Cardiac Troponin No significant increase.[2][14]Small, asymptomatic increases observed.[11][18]
Adverse Events Pain at injection site, nausea, vomiting.[5][17]Ischemic cardiac events balanced between treatment and placebo groups.[13]

Experimental Protocols

SERCA2a Activity Assay (for Istaroxime)

Objective: To determine the effect of Istaroxime on the activity of SERCA2a in cardiac sarcoplasmic reticulum (SR) microsomes.

Methodology:

  • Preparation of SR Microsomes: Cardiac SR microsomes are prepared from healthy or failing animal hearts (e.g., dog, guinea pig) or from cell lines (e.g., Sf21) expressing recombinant SERCA2a and phospholamban.[8]

  • Ca2+-Dependent ATPase Activity Measurement: The Ca2+-dependent ATPase activity of SERCA2a is measured by quantifying the rate of ATP hydrolysis.[8]

    • Microsomes are incubated in a reaction buffer containing varying concentrations of free Ca2+.

    • The reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-32P]ATP).

    • The reaction is stopped, and the amount of inorganic phosphate (Pi) released is measured.

    • Istaroxime (e.g., 100 nM) is added to a parallel set of reactions to assess its effect on SERCA2a activity across the range of Ca2+ concentrations.[7][8]

  • Data Analysis: The data are plotted as ATPase activity versus Ca2+ concentration to generate Ca2+ activation curves. Kinetic parameters such as maximal velocity (Vmax) and Ca2+ affinity (Kd(Ca2+)) are determined by fitting the data to a sigmoidal curve.[7]

Myosin ATPase Assay (for Omecamtiv Mecarbil)

Objective: To determine the effect of Omecamtiv mecarbil on the ATPase activity of cardiac myosin.

Methodology:

  • Protein Purification: Cardiac myosin and actin are purified from cardiac muscle tissue.

  • Actin-Activated ATPase Assay: The rate of ATP hydrolysis by myosin in the presence of actin is measured.

    • Myosin is incubated in a reaction buffer with actin and varying concentrations of Omecamtiv mecarbil.

    • The reaction is initiated by the addition of ATP.

    • The rate of Pi release is measured over time using a colorimetric assay (e.g., malachite green).

  • Data Analysis: The ATPase activity is plotted against the concentration of Omecamtiv mecarbil to determine its effect on the enzymatic activity of myosin. This assay helps to elucidate how the drug affects the cross-bridge cycle at a molecular level.

Experimental_Workflow cluster_Istaroxime Istaroxime: SERCA2a Activity Assay cluster_Omecamtiv Omecamtiv Mecarbil: Myosin ATPase Assay I1 Prepare Cardiac SR Microsomes I2 Incubate with varying [Ca2+] I1->I2 I3 Add [γ-32P]ATP +/- Istaroxime I2->I3 I4 Measure Pi release I3->I4 I5 Plot Activity vs. [Ca2+] Determine Vmax, Kd(Ca2+) I4->I5 O1 Purify Cardiac Myosin & Actin O2 Incubate with Actin +/- Omecamtiv O1->O2 O3 Add ATP O2->O3 O4 Measure Pi release (e.g., Malachite Green) O3->O4 O5 Plot Activity vs. [Omecamtiv] O4->O5

Caption: Key experimental workflows for assessing drug mechanisms.

Conclusion

Istaroxime and Omecamtiv mecarbil offer two distinct and innovative approaches to augmenting cardiac function in heart failure. Istaroxime's dual mechanism of Na+/K+ ATPase inhibition and SERCA2a stimulation provides both inotropic and lusitropic support, improving both contraction and relaxation.[2][3] This is accompanied by an increase in systolic blood pressure and a decrease in heart rate.[15] Omecamtiv mecarbil, a cardiac myosin activator, enhances contractility by directly targeting the sarcomere, increasing systolic ejection time without significantly altering blood pressure or increasing myocardial oxygen demand.[1][11]

The choice between these agents in a clinical setting, should they both receive regulatory approval for similar indications, would likely depend on the specific hemodynamic profile of the patient. For instance, a patient with hypotension might benefit more from Istaroxime's blood pressure-elevating effects. Conversely, Omecamtiv mecarbil's mechanism, which avoids increasing intracellular calcium, might be preferable in patients at high risk for arrhythmias. Further research, including potential head-to-head trials, will be crucial to fully delineate the comparative efficacy and safety of these promising new therapies for heart failure.

References

Validating the Therapeutic Potential of Istaroxime's Metabolite PST3093: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of PST3093, the primary metabolite of the novel inotropic agent Istaroxime, with its parent compound and other established alternatives for the treatment of acute heart failure. The information presented is supported by experimental data to aid in the evaluation of PST3093 as a promising therapeutic candidate.

Executive Summary

Istaroxime is a novel intravenous agent for acute heart failure with a dual mechanism of action: inhibition of the Na+/K+ ATPase and activation of the sarcoplasmic/endoplasmic reticulum Ca2+‐ATPase 2a (SERCA2a).[1][2][3] Its primary metabolite, PST3093, exhibits a distinct pharmacological profile. PST3093 is a selective SERCA2a activator, lacking the Na+/K+ ATPase inhibitory activity of its parent compound.[1][4][5][6] This selectivity, combined with a longer half-life, suggests PST3093 may offer a favorable safety and efficacy profile, particularly for heart failure with diastolic dysfunction.[1][4][5][6] Preclinical studies demonstrate that PST3093 improves cardiac function with considerably lower toxicity than Istaroxime.[1][4] This guide will delve into the comparative data of Istaroxime, PST3093, and current standard-of-care inotropes.

Comparative Data Presentation

The following tables summarize the key pharmacodynamic and preclinical efficacy data for Istaroxime, PST3093, and the established inotrope Digoxin.

Table 1: Comparative in vitro Pharmacodynamics

CompoundTargetActionPotency (IC50/EC50)SpeciesReference
Istaroxime Na+/K+ ATPaseInhibition0.14 ± 0.02 µM (IC50)Dog (Kidney)[4]
Na+/K+ ATPaseInhibition32 ± 4 µM (IC50 for INaK)Rat (LV myocytes)[7]
SERCA2aActivation↑ Vmax by ~20% at 300 nMRat (STZ-induced)[8]
SERCA2aActivation↓ KdCa by ~20% at 100 nMGuinea Pig (Healthy)[7][8]
PST3093 Na+/K+ ATPaseInhibitionNo significant inhibition up to 100 µMDog (Kidney), Rat (LV myocytes)[4][7]
SERCA2aActivation↑ Vmax by ~22% at 300 nMRat (STZ-induced)[8]
SERCA2aActivation↓ KdCa by ~20% at 100 nMGuinea Pig (Healthy)[7][8]
Digoxin Na+/K+ ATPaseInhibitionPotent inhibitor (IC50 in nM range)Various[7]

Table 2: Comparative in vivo Hemodynamic Effects in a Rat Model of Diabetic Cardiomyopathy

Data presented as mean ± SEM. Effects measured after 15 minutes of intravenous infusion.

ParameterPST3093 (0.22 mg/kg/min)Istaroxime (0.22 mg/kg/min)Digoxin (0.11 mg/kg/min)
Heart Rate (bpm) 270 ± 17236 ± 12257 ± 11
Stroke Volume (mL) 0.702 ± 0.05 → 0.847 ± 0.060.589 ± 0.03 → 0.601 ± 0.040.612 ± 0.04 → 0.635 ± 0.04
Cardiac Output (mL/min) 187.7 ± 13.7 → 231.7 ± 20.2138.5 ± 11.2 → 155.6 ± 14.4158.3 ± 12.1 → 163.2 ± 12.9
Ejection Fraction (%) 77.8 ± 1.9 → 83.2 ± 1.573.9 ± 2.1 → 75.1 ± 2.375.3 ± 1.8 → 76.8 ± 1.7
Fractional Shortening (%) 42.1 ± 1.4 → 47.9 ± 1.438.9 ± 1.6 → 40.0 ± 1.840.1 ± 1.4 → 41.5 ± 1.4

Source: Adapted from Arici et al. bioRxiv (2022).[4]

Comparison with Alternative Therapies

The current standard of care for acute heart failure often involves the use of traditional inotropes such as dobutamine and milrinone.

Dobutamine: A synthetic catecholamine that primarily stimulates β1-adrenergic receptors, leading to increased cardiac contractility and output.[9][10] Clinical studies have shown that dobutamine increases cardiac index and decreases pulmonary capillary wedge pressure in patients with acute heart failure.[11][12][13][14] However, its use can be associated with tachycardia and an increased risk of arrhythmias.[15]

Milrinone: A phosphodiesterase 3 (PDE3) inhibitor that increases intracellular cyclic AMP (cAMP) levels, resulting in positive inotropic effects and vasodilation.[16][17][18][19] This leads to an increase in cardiac index and a reduction in both preload and afterload.[20][21] Meta-analyses comparing dobutamine and milrinone have shown comparable in-hospital mortality, though milrinone may be associated with better long-term survival but a higher rate of hospital readmission.[9][20]

PST3093's selective SERCA2a activation presents a potentially more targeted approach with a lower risk of the off-target effects associated with Na+/K+ ATPase inhibition (e.g., arrhythmias) or broad adrenergic stimulation.

Experimental Protocols

1. Na+/K+ ATPase Activity Assay

  • Enzyme Source: Purified α1 isoform from dog kidney.

  • Method: Measurement of 32P-ATP hydrolysis.

  • Procedure: Increasing concentrations of the test compound were incubated with 0.3 µg of the purified enzyme for 10 minutes at 37°C in a final volume of 120 µL containing 140 mM NaCl, 3 mM MgCl2, 50 mM Hepes-Tris, and 3 mM ATP (pH 7.5). The reaction was initiated by adding 10 µL of incubation medium containing 20 mM KCl. Na+/K+ ATPase activity was defined as the ouabain (1 mM)-sensitive component of the total ATPase activity.

  • Data Analysis: The concentration exerting 50% inhibition (IC50) was calculated.[4]

2. SERCA ATPase Activity Assay

  • Enzyme Source: Whole tissue homogenates from rat hearts or sarcoplasmic reticulum (SR) enriched microsomes from guinea-pig hearts.

  • Method: Measurement of 32P-ATP hydrolysis.

  • Procedure: SERCA activity was measured at multiple Ca2+ concentrations (100-2000 nM). The SERCA-specific activity was identified as the portion inhibited by cyclopiazonic acid (CPA, 10 µM).

  • Data Analysis: Ca2+ dose-response curves were fitted to estimate the maximal hydrolytic velocity (Vmax) and the Ca2+ dissociation constant (KdCa). An increase in Vmax or a decrease in KdCa indicates enhancement of SERCA function.[4][22]

3. In vivo Echocardiography in a Streptozotocin (STZ)-Induced Diabetic Cardiomyopathy Rat Model

  • Animal Model: Diabetes was induced in male Sprague Dawley rats by a single intravenous injection of STZ (50 mg/kg). Rats with fasting blood glucose levels >290 mg/dL after one week were considered diabetic.[4][23]

  • Echocardiography Protocol: Transthoracic echocardiography was performed on anesthetized rats. Two-dimensional M-mode and Doppler imaging were used to assess cardiac function.

  • Drug Administration: PST3093 (0.22 mg/kg/min), Istaroxime (0.22 mg/kg/min), or Digoxin (0.11 mg/kg/min) was infused intravenously for 15 minutes.

  • Parameters Measured: Heart rate, stroke volume, cardiac output, ejection fraction, and fractional shortening were measured before and during drug infusion.[4][22]

Visualizations

Signaling_Pathway_Istaroxime_PST3093 cluster_Istaroxime Istaroxime cluster_PST3093 PST3093 Istaroxime Istaroxime NaK_ATPase Na+/K+ ATPase Istaroxime->NaK_ATPase Inhibits SERCA2a_I SERCA2a Istaroxime->SERCA2a_I Activates Increased_Na_i Increased_Na_i NaK_ATPase->Increased_Na_i ↑ Intracellular Na+ Increased_Ca_uptake Increased_Ca_uptake SERCA2a_I->Increased_Ca_uptake ↑ SR Ca2+ Uptake NCX NCX Increased_Na_i->NCX ↓ Ca2+ Efflux via NCX Increased_Ca_i_systole Increased_Ca_i_systole NCX->Increased_Ca_i_systole ↑ Systolic Ca2+ Inotropy Inotropy Increased_Ca_i_systole->Inotropy Positive Inotropy Decreased_Ca_i_diastole Decreased_Ca_i_diastole Increased_Ca_uptake->Decreased_Ca_i_diastole ↓ Diastolic Ca2+ Lusitropy Lusitropy Decreased_Ca_i_diastole->Lusitropy Positive Lusitropy PST3093 PST3093 SERCA2a_P SERCA2a PST3093->SERCA2a_P Selectively Activates Increased_Ca_uptake_P Increased_Ca_uptake_P SERCA2a_P->Increased_Ca_uptake_P ↑ SR Ca2+ Uptake Decreased_Ca_i_diastole_P Decreased_Ca_i_diastole_P Increased_Ca_uptake_P->Decreased_Ca_i_diastole_P ↓ Diastolic Ca2+ Increased_SR_load Increased_SR_load Increased_Ca_uptake_P->Increased_SR_load ↑ SR Ca2+ Load Lusitropy_P Lusitropy_P Decreased_Ca_i_diastole_P->Lusitropy_P Positive Lusitropy Increased_Ca_release Increased_Ca_release Increased_SR_load->Increased_Ca_release ↑ Ca2+ Release in Systole Inotropy_P Inotropy_P Increased_Ca_release->Inotropy_P Positive Inotropy

Caption: Signaling pathways of Istaroxime and its metabolite PST3093.

Experimental_Workflow cluster_InVitro In Vitro Analysis cluster_InVivo In Vivo Analysis Enzyme_Assays Enzyme Activity Assays NaK_Assay Na+/K+ ATPase Assay (Dog Kidney α1) Enzyme_Assays->NaK_Assay SERCA_Assay SERCA2a Assay (Rat/Guinea Pig Heart) Enzyme_Assays->SERCA_Assay IC50 IC50 NaK_Assay->IC50 Determine IC50 Vmax_KdCa Vmax_KdCa SERCA_Assay->Vmax_KdCa Determine Vmax & KdCa Animal_Model STZ-Induced Diabetic Cardiomyopathy Rat Model Drug_Infusion Intravenous Infusion (Istaroxime, PST3093, Digoxin) Animal_Model->Drug_Infusion Echocardiography Transthoracic Echocardiography Drug_Infusion->Echocardiography Hemodynamic_Data Hemodynamic_Data Echocardiography->Hemodynamic_Data Measure Hemodynamic Parameters

Caption: Experimental workflow for comparing Istaroxime and PST3093.

Alternatives_Signaling_Pathway cluster_Dobutamine Dobutamine cluster_Milrinone Milrinone Dobutamine Dobutamine Beta1_Receptor β1-Adrenergic Receptor Dobutamine->Beta1_Receptor Activates AC_D Adenylyl Cyclase Beta1_Receptor->AC_D Activates cAMP_D ↑ cAMP AC_D->cAMP_D PKA_D Protein Kinase A cAMP_D->PKA_D Activates Ca_Channels_D L-type Ca2+ Channels PKA_D->Ca_Channels_D Phosphorylates Inotropy_D Positive Inotropy Ca_Channels_D->Inotropy_D ↑ Ca2+ Influx Milrinone Milrinone PDE3 Phosphodiesterase 3 Milrinone->PDE3 Inhibits cAMP_M ↑ cAMP PDE3->cAMP_M ↓ cAMP Breakdown PKA_M Protein Kinase A cAMP_M->PKA_M Activates Vasodilation Vasodilation cAMP_M->Vasodilation in vascular smooth muscle Ca_Channels_M L-type Ca2+ Channels PKA_M->Ca_Channels_M Phosphorylates Inotropy_M Positive Inotropy Ca_Channels_M->Inotropy_M ↑ Ca2+ Influx

Caption: Signaling pathways of Dobutamine and Milrinone.

References

Istaroxime: A Cross-Species Examination of a Novel Inotropic and Lusitropic Agent

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Istaroxime's effects across different animal species, supported by experimental data. We delve into its unique dual mechanism of action and compare its performance with established inotropic agents.

Istaroxime is an investigational drug for acute heart failure that enhances both cardiac contraction (inotropic effect) and relaxation (lusitropic effect).[1][2] Its novel mechanism of action, involving the inhibition of Na+/K+-ATPase and stimulation of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a), has been evaluated in various preclinical animal models, demonstrating promising results in improving cardiac function.[1][3][4]

Mechanism of Action: A Dual Approach to Enhancing Cardiac Function

Istaroxime's therapeutic effects stem from its ability to modulate intracellular calcium cycling through two distinct targets:

  • Inhibition of Na+/K+-ATPase: Like cardiac glycosides such as digoxin, Istaroxime inhibits the Na+/K+-ATPase pump in cardiac muscle cells.[1][5] This leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels via the Na+/Ca2+ exchanger, resulting in a positive inotropic effect.[1]

  • Stimulation of SERCA2a: Uniquely, Istaroxime also stimulates the activity of SERCA2a, an enzyme responsible for pumping calcium from the cytoplasm back into the sarcoplasmic reticulum during diastole.[3][6] This action enhances the rate of cardiac relaxation (lusitropy) and contributes to a greater calcium load in the sarcoplasmic reticulum for subsequent contractions.[6][7] This SERCA2a stimulation is thought to occur through the relief of phospholamban (PLN) inhibition.[3]

This dual mechanism distinguishes Istaroxime from other inotropes and is hypothesized to contribute to its favorable safety profile, particularly a lower risk of arrhythmias.[1][8]

Istaroxime_Mechanism cluster_membrane Sarcolemma cluster_sr Sarcoplasmic Reticulum cluster_cytosol NaK_ATPase Na+/K+-ATPase Na_ion Na+ NaK_ATPase->Na_ion NCX Na+/Ca2+ Exchanger Ca_ion Ca2+ NCX->Ca_ion Increased intracellular [Ca2+] Istaroxime_ext Istaroxime Istaroxime_ext->NaK_ATPase Inhibits SERCA2a SERCA2a SERCA2a->Ca_ion Increased Ca2+ reuptake PLN Phospholamban (PLN) PLN->SERCA2a Inhibits Istaroxime_int Istaroxime Istaroxime_int->SERCA2a Stimulates Istaroxime_int->PLN Relieves inhibition Na_ion->NCX Drives Contraction Myofilament Contraction Ca_ion->Contraction Enhanced Relaxation Diastolic Relaxation Ca_ion->Relaxation Improved

Istaroxime's dual mechanism of action.

Cross-Species Efficacy of Istaroxime

Istaroxime has been evaluated in several animal models of heart failure, demonstrating consistent improvements in cardiac function.

Canine Models

In dog models of chronic heart failure, Istaroxime has been shown to improve both systolic and diastolic function. Studies have reported dose-dependent increases in the maximal rate of left ventricular pressure rise (dP/dtmax) and decreases in the time constant of isovolumic relaxation (tau), indicating enhanced contractility and relaxation, respectively.[6] Notably, these effects are achieved without a significant increase in heart rate.[8] In a model of chronic atrioventricular block (CAVB) in dogs, a model sensitive to drug-induced arrhythmias, Istaroxime increased left ventricular contractility and relaxation without significant proarrhythmic effects.[8]

Rodent Models

Rat Models: In streptozotocin (STZ)-induced diabetic cardiomyopathy in rats, a model characterized by diastolic dysfunction, Istaroxime infusion improved diastolic function.[3] This was associated with stimulation of SERCA2a activity and improved intracellular calcium handling.[3]

Guinea Pig Models: In guinea pigs with heart failure induced by aortic banding, intravenous Istaroxime significantly increased indices of both contraction and relaxation.[9] In isolated left atria from guinea pigs, Istaroxime increased the force of contraction.[5]

Hamster Models: In a hamster model of progressive heart failure, chronic oral treatment with Istaroxime improved cardiac function and heart rate variability.[10]

Quantitative Comparison of Istaroxime's Effects in Animal Models

Animal ModelHeart Failure ModelIstaroxime Dose/ConcentrationKey FindingsReference
Dog Chronic Heart Failure (Pacing-induced)1, 3, and 4 µg/kg/min (IV infusion)Dose-dependent increase in LV dP/dtmax (~50% at 3 µg/kg/min) and decrease in LV dP/dtmin (~20% at 3 µg/kg/min) without change in heart rate.[11]
Dog Chronic Atrioventricular Block (CAVB)3 µg/kg/min (IV infusion)Increased LV contractility (dP/dt+) by 61% and relaxation (dP/dt-) by 49%.[8][8]
Rat Diabetic Cardiomyopathy (STZ-induced)0.11 mg/kg/min for 15 min (IV infusion)Improved diastolic dysfunction.[3][3]
Guinea Pig Heart Failure (Aortic Banding)0.11 mg/kg/min (IV infusion)Increased fractional shortening (+18%), aortic flow rate (+19%), and peak myocardial systolic velocity (+36%).[9][9]
Hamster Progressive Heart Failure (Cardiomyopathic)30 mg/kg/day (oral)Improved LV systolic pressure, +dP/dt, and -dP/dt.[10][10]

Comparison with Alternative Inotropes

Istaroxime's profile has been compared to traditional inotropes like dobutamine and digoxin in preclinical studies.

AgentMechanism of ActionInotropic EffectLusitropic EffectHeart RateArrhythmogenic PotentialReference
Istaroxime Na+/K+-ATPase inhibition & SERCA2a stimulationYesYesNo significant change or decreaseLow[1][8]
Dobutamine β1-adrenergic receptor agonistYesYesIncreasedModerate to High[7][12]
Digoxin Na+/K+-ATPase inhibitionYesNo/NegativeDecreasedHigh[13][14]

In a preclinical study comparing Istaroxime to dobutamine in chronic ischemic heart failure, Istaroxime was an effective inotropic agent without the positive chronotropic actions seen with dobutamine.[15] Compared to digoxin, Istaroxime's additional SERCA2a stimulation is believed to contribute to its lusitropic effects and potentially a better safety profile regarding arrhythmias.[1][6]

Experimental Protocols

General Experimental Workflow for In Vivo Studies

Experimental_Workflow Animal_Model Animal Model Induction (e.g., Aortic Banding, STZ injection) Baseline Baseline Hemodynamic and Echocardiographic Measurements Animal_Model->Baseline Drug_Admin Istaroxime or Vehicle/ Comparator Administration (IV infusion or oral) Baseline->Drug_Admin Measurements Continuous/Serial Hemodynamic and Echocardiographic Monitoring Drug_Admin->Measurements Data_Analysis Data Analysis and Comparison of Treatment Groups Measurements->Data_Analysis Tissue_Harvest Tissue Harvesting for Ex Vivo Analysis (e.g., SERCA2a activity) Measurements->Tissue_Harvest

A generalized experimental workflow for in vivo studies.
Measurement of SERCA2a Activity

SERCA2a activity is typically measured in sarcoplasmic reticulum (SR) microsomes or heart homogenates.[3] The assay quantifies the rate of ATP hydrolysis that is dependent on calcium and is sensitive to a specific SERCA inhibitor like cyclopiazonic acid (CPA).

Protocol Outline:

  • Preparation of SR Microsomes/Homogenates: Left ventricular tissue is homogenized in a buffer solution and subjected to differential centrifugation to isolate the SR-enriched microsomal fraction.[2]

  • ATPase Activity Assay: The prepared microsomes are incubated in a reaction mixture containing varying concentrations of free calcium, ATP (often radiolabeled as 32P-ATP), and the test compound (Istaroxime).[1][3]

  • Quantification: The reaction is stopped, and the amount of inorganic phosphate (32Pi) released from ATP hydrolysis is measured. SERCA2a-specific activity is determined as the difference between total ATPase activity and the activity in the presence of a SERCA inhibitor (e.g., 10 µM CPA).[1]

  • Data Analysis: Calcium activation curves are generated to determine the maximal velocity (Vmax) and the calcium concentration required for half-maximal activation (Kd(Ca2+)).[1]

Measurement of Na+/K+-ATPase Inhibition

The inhibitory effect of Istaroxime on Na+/K+-ATPase is assessed using purified enzyme preparations, typically from dog or porcine kidney or cerebral cortex, which are rich sources of the enzyme.[11][16]

Protocol Outline:

  • Enzyme Preparation: Na+/K+-ATPase is purified from tissue homogenates using methods like that described by Jørgensen.[11]

  • Inhibition Assay: The purified enzyme is incubated with a reaction buffer containing NaCl, KCl, MgCl2, ATP, and varying concentrations of Istaroxime.[16]

  • Quantification: The Na+/K+-ATPase activity is determined by measuring the amount of inorganic phosphate liberated from ATP hydrolysis. The activity is defined as the fraction that is inhibited by a specific inhibitor like ouabain.[11]

  • Data Analysis: The concentration of Istaroxime that causes 50% inhibition of the enzyme activity (IC50) is calculated.[3]

Conclusion

Preclinical studies across multiple animal species consistently demonstrate the efficacy of Istaroxime in improving both systolic and diastolic cardiac function. Its unique dual mechanism of action, combining Na+/K+-ATPase inhibition with SERCA2a stimulation, offers a promising therapeutic profile for acute heart failure, potentially with a lower risk of adverse effects compared to existing inotropic agents. Further clinical investigations are warranted to translate these encouraging preclinical findings to human patients.[17]

References

A Comparative Analysis of Istaroxime's Impact on Systolic and Diastolic Function in Acute Heart Failure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Istaroxime, a novel inotropic agent, with established therapies, Dobutamine and Milrinone, focusing on their respective impacts on systolic and diastolic function in the context of acute heart failure (AHF). This document synthesizes data from key clinical trials, details experimental methodologies, and visualizes the distinct signaling pathways to offer an objective resource for research and development.

Executive Summary

Istaroxime is an investigational drug with a unique dual mechanism of action that distinguishes it from traditional inotropic agents. It inhibits the Na+/K+ ATPase pump and stimulates the sarcoplasmic/endoplasmic reticulum calcium ATPase isoform 2a (SERCA2a).[1] This dual action leads to both enhanced cardiac contractility (inotropic effect) and improved myocardial relaxation (lusitropic effect). In contrast, Dobutamine primarily acts as a β1-adrenergic receptor agonist, increasing contractility, while Milrinone is a phosphodiesterase 3 (PDE3) inhibitor that induces both inotropy and vasodilation. This guide will delve into the comparative effects of these three agents on key hemodynamic and echocardiographic parameters.

Comparative Data on Cardiac Function

The following tables summarize the quantitative effects of Istaroxime, Dobutamine, and Milrinone on key systolic and diastolic parameters as reported in various clinical studies. It is important to note that the data are derived from different clinical trials with varying patient populations and study designs, which should be considered when making direct comparisons.

Table 1: Impact on Systolic Function

ParameterIstaroximeDobutamineMilrinone
Left Ventricular Ejection Fraction (LVEF) Increase observed in patients with reduced LVEF.[2]DSE shows an increase in LVEF in patients with contractile reserve.[3]
Cardiac Index (L/min/m²) Statistically significant increase.Significant increase.Significant increase.
Systolic Blood Pressure (SBP) (mmHg) Statistically significant increase.Variable effects, generally minimal change.Can cause hypotension.

Table 2: Impact on Diastolic Function

ParameterIstaroximeDobutamineMilrinone
Pulmonary Capillary Wedge Pressure (PCWP) (mmHg) Significant decrease.[4]Decrease observed.Significant decrease.[5]
E/e' Ratio Significant decrease.No significant change in E/Em ratio observed in one study with low-dose dobutamine.[6]Significant decrease in E/Ea.[7]

Signaling Pathways

The distinct mechanisms of action of Istaroxime, Dobutamine, and Milrinone are visually represented below through their respective signaling pathways in cardiac myocytes.

Istaroxime_Pathway cluster_sarcolemma Sarcolemma cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum (SR) Istaroxime Istaroxime NaK_ATPase Na+/K+ ATPase Istaroxime->NaK_ATPase Inhibits SERCA2a SERCA2a Istaroxime->SERCA2a Stimulates PLB Phospholamban (PLB) Istaroxime->PLB Relieves Inhibition NCX Na+/Ca2+ Exchanger (NCX) NaK_ATPase->NCX Reduced Na+ gradient Na_ion ↑ [Na+]i Ca_ion_in ↑ [Ca2+]i (Systole) NCX->Ca_ion_in Reduced Ca2+ efflux Ca_channel L-type Ca2+ Channel Ca_channel->Ca_ion_in Ca2+ influx Ca_ion_out ↓ [Ca2+]i (Diastole) Ca_ion_in->Ca_ion_out Sequestration Myofilaments Myofilaments Ca_ion_in->Myofilaments Binds to Troponin C Relaxation ↑ Relaxation Ca_ion_out->Relaxation Contraction ↑ Contraction Myofilaments->Contraction Ca_SR ↑ Ca2+ uptake SERCA2a->Ca_SR PLB->SERCA2a Inhibits

Caption: Istaroxime's dual mechanism of action.

Dobutamine_Pathway cluster_sarcolemma Sarcolemma cluster_cytosol Cytosol Dobutamine Dobutamine Beta1_AR β1-Adrenergic Receptor Dobutamine->Beta1_AR Binds G_protein Gs Protein Beta1_AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP Ca_channel L-type Ca2+ Channel Ca_ion_in ↑ [Ca2+]i Ca_channel->Ca_ion_in ↑ Ca2+ influx cAMP ↑ cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Ca_channel Phosphorylates Myofilaments Myofilaments Ca_ion_in->Myofilaments Binds to Troponin C Contraction ↑ Contraction Myofilaments->Contraction

Caption: Dobutamine's β1-adrenergic signaling pathway.

Milrinone_Pathway cluster_cytosol Cytosol cluster_sarcolemma Sarcolemma Milrinone Milrinone PDE3 Phosphodiesterase 3 (PDE3) Milrinone->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades AMP AMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Leads to Ca_channel L-type Ca2+ Channel PKA->Ca_channel Phosphorylates Ca_ion_in ↑ [Ca2+]i Myofilaments Myofilaments Ca_ion_in->Myofilaments Binds to Troponin C Contraction ↑ Contraction Myofilaments->Contraction Ca_channel->Ca_ion_in ↑ Ca2+ influx Clinical_Trial_Workflow cluster_istaroxime Istaroxime Trials (HORIZON-HF & SEISMiC) cluster_alternatives Alternative Inotrope Trials (General Protocol) I_Screening Patient Screening (AHF, low LVEF, hypotension) I_Randomization Randomization (Istaroxime vs. Placebo) I_Screening->I_Randomization I_Infusion Drug Infusion (6 to 60 hours) I_Randomization->I_Infusion I_Assessment Hemodynamic & Echocardiographic Assessment I_Infusion->I_Assessment I_Endpoints Primary & Secondary Endpoint Analysis I_Assessment->I_Endpoints A_Screening Patient Screening (AHF, low cardiac output) A_Randomization Randomization (Dobutamine vs. Milrinone/Placebo) A_Screening->A_Randomization A_Infusion Drug Infusion (Titrated Dosing) A_Randomization->A_Infusion A_Assessment Hemodynamic Monitoring A_Infusion->A_Assessment A_Endpoints Endpoint Analysis (Hemodynamics, Clinical Outcomes) A_Assessment->A_Endpoints

References

Istaroxime's Favorable Myocardial Energetics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A new inotropic agent, istaroxime, demonstrates a unique advantage in improving cardiac function without the energetic cost of increased myocardial oxygen consumption, setting it apart from several existing therapies for acute heart failure. This guide provides a comparative analysis of istaroxime's effect on myocardial oxygen consumption (MVO2) against other inotropic agents, supported by experimental data and detailed methodologies.

Istaroxime is a first-in-class intravenous agent with a dual mechanism of action, inhibiting the Na+/K+-ATPase and stimulating the sarcoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1][2] This novel mechanism allows for an increase in cardiac contractility and improvement in relaxation, known as luso-inotropic properties.[1] A key differentiator of istaroxime is its apparent lack of an associated increase in MVO2. A meta-analysis of randomized controlled trials and preclinical studies in a canine model of heart failure have shown that istaroxime can enhance cardiac performance, evidenced by increased left ventricular ejection fraction and cardiac index, without a corresponding elevation in myocardial oxygen demand.[3][4]

This profile contrasts sharply with traditional inotropes like the beta-adrenergic agonist dobutamine, which consistently demonstrates an increase in MVO2. Conversely, phosphodiesterase inhibitors such as milrinone and the calcium sensitizer levosimendan appear to share a more favorable energetic profile with istaroxime, largely attributed to their vasodilatory properties which reduce cardiac workload. The cardiac myosin activator, omecamtiv mecarbil, presents a more complex picture with conflicting data on its MVO2 effects.

Comparative Effects on Myocardial Oxygen Consumption

The following table summarizes the quantitative effects of istaroxime and its comparators on myocardial oxygen consumption based on available experimental and clinical data.

Drug ClassDrugMechanism of ActionEffect on MVO2Quantitative DataSpecies/Model
Na+/K+-ATPase Inhibitor & SERCA2a Activator Istaroxime Inhibition of Na+/K+-ATPase; Activation of SERCA2aNo significant increase Not elevated in a canine heart failure model.[3]Dog (Heart Failure Model)
Beta-Adrenergic Agonist Dobutamine Primarily β1-adrenergic receptor agonistIncrease ▲ 29% increase in postoperative patients.[5] ▲ 80-142% increase in a porcine sepsis model.[6]Human (Post-cardiac surgery), Pig (Sepsis Model)
Phosphodiesterase III Inhibitor Milrinone Selective inhibitor of phosphodiesterase 3 (PDE3)No significant increase or decrease Unchanged in patients with congestive heart failure.[7] Reduced in an isolated failing dog heart model.[8]Human (Congestive Heart Failure), Dog (Failing Heart Model)
Calcium Sensitizer Levosimendan Sensitizes troponin C to calcium; opens ATP-sensitive potassium channelsNo significant increase No significant increase in patients following coronary artery bypass surgery.[9]Human (Post-coronary artery bypass surgery)
Cardiac Myosin Activator Omecamtiv Mecarbil Directly activates cardiac myosinConflicting Data ▲ 23-31% increase in unloaded MVO2 in pigs.[10] No significant increase in a dog heart failure model.[11]Pig (Healthy and Post-ischemic), Dog (Heart Failure Model)

Signaling Pathways and Mechanisms of Action

The distinct effects of these inotropic agents on myocardial oxygen consumption are a direct consequence of their unique signaling pathways.

cluster_istaroxime Istaroxime cluster_dobutamine Dobutamine cluster_milrinone Milrinone istaroxime Istaroxime nka_i Na+/K+-ATPase Inhibition istaroxime->nka_i serca_a SERCA2a Activation istaroxime->serca_a na_inc ↑ Intracellular Na+ nka_i->na_inc ca_dec ↓ Intracellular Ca²⁺ (diastole) serca_a->ca_dec ca_inc ↑ Intracellular Ca²⁺ (systole) na_inc->ca_inc contractility ↑ Contractility ca_inc->contractility relaxation ↑ Relaxation (Lusitropy) ca_dec->relaxation mvo2_istaroxime MVO2 Neutral contractility->mvo2_istaroxime relaxation->mvo2_istaroxime dobutamine Dobutamine beta1 β1-Adrenergic Receptor dobutamine->beta1 ac Adenylate Cyclase beta1->ac camp ↑ cAMP ac->camp pka Protein Kinase A camp->pka ca_channels ↑ Ca²⁺ Influx pka->ca_channels hr_dob ↑ Heart Rate pka->hr_dob contractility_dob ↑ Contractility ca_channels->contractility_dob mvo2_dob ↑ MVO2 contractility_dob->mvo2_dob hr_dob->mvo2_dob milrinone Milrinone pde3 PDE3 Inhibition milrinone->pde3 camp_mil ↑ cAMP pde3->camp_mil pka_mil Protein Kinase A camp_mil->pka_mil contractility_mil ↑ Contractility pka_mil->contractility_mil vasodilation_mil Vasodilation pka_mil->vasodilation_mil mvo2_mil MVO2 Neutral contractility_mil->mvo2_mil vasodilation_mil->mvo2_mil Offsets ↑ MVO2

Caption: Signaling pathways of Istaroxime, Dobutamine, and Milrinone.

Experimental Protocols

The assessment of myocardial oxygen consumption in the cited studies involves various sophisticated techniques, primarily focusing on measuring the difference in oxygen content between arterial blood supplying the heart and the venous blood draining it.

1. Fick Principle-Based Measurement of MVO2 (Invasive)

This is the gold standard method for determining MVO2 and was utilized in several of the foundational studies for the comparator drugs.

  • Objective: To directly measure myocardial oxygen consumption by quantifying coronary blood flow and the arteriovenous oxygen difference across the myocardium.

  • Procedure:

    • Catheterization: A catheter is inserted into the coronary sinus to sample venous blood draining from the myocardium. Simultaneously, an arterial line is placed to sample arterial blood.

    • Blood Sampling: Paired arterial and coronary sinus blood samples are drawn to measure oxygen content.

    • Coronary Blood Flow Measurement: Coronary blood flow is measured using techniques such as thermodilution. A bolus of cold saline is injected into the coronary artery, and the temperature change is measured in the coronary sinus. The rate of blood flow is inversely proportional to the temperature change.

    • Calculation of MVO2: MVO2 is calculated using the Fick equation: MVO2 = Coronary Blood Flow × (Arterial O2 Content - Coronary Sinus O2 Content)

  • Data Analysis: The MVO2 is typically expressed as milliliters of oxygen per minute per 100 grams of myocardial tissue (ml O2/min/100g).

2. Positron Emission Tomography (PET) with 11C-Acetate

A non-invasive imaging technique used to quantify myocardial oxygen consumption.

  • Objective: To measure regional myocardial oxygen consumption by tracing the metabolic fate of radiolabeled acetate.

  • Procedure:

    • Radiotracer Injection: A small amount of 11C-acetate is injected intravenously.

    • PET Imaging: Dynamic PET scans of the heart are acquired to measure the uptake and clearance of 11C-acetate by the myocardium. Acetate is rapidly taken up by myocytes and converted to acetyl-CoA, which enters the tricarboxylic acid (TCA) cycle. The rate of clearance of 11C from the myocardium is proportional to the TCA cycle flux and, therefore, to oxygen consumption.

    • Kinetic Modeling: The PET data is analyzed using kinetic models to calculate the rate of 11C clearance (k), which is then converted to MVO2.

  • Data Analysis: MVO2 is quantified in ml/min/100g and can be mapped regionally across the myocardium.

cluster_workflow Experimental Workflow for MVO2 Measurement start Animal Model or Human Subject fick Fick Principle Method start->fick pet PET with 11C-Acetate start->pet catheterization Coronary Sinus & Arterial Catheterization fick->catheterization radiotracer Inject 11C-Acetate pet->radiotracer blood_sampling Arterial & Venous Blood Sampling catheterization->blood_sampling cbf_measurement Coronary Blood Flow Measurement catheterization->cbf_measurement mvo2_calc_fick Calculate MVO2 (Fick Equation) blood_sampling->mvo2_calc_fick cbf_measurement->mvo2_calc_fick pet_scan Dynamic PET Imaging radiotracer->pet_scan kinetic_model Kinetic Modeling pet_scan->kinetic_model mvo2_calc_pet Calculate MVO2 kinetic_model->mvo2_calc_pet

Caption: Workflow for MVO2 Measurement.

Logical Relationship of Effects

The relationship between a drug's mechanism, its effect on cardiac function, and the resulting impact on MVO2 is a critical consideration in the development and clinical application of inotropic agents.

drug Inotropic Agent mechanism Mechanism of Action drug->mechanism contractility ↑ Contractility mechanism->contractility hr ↑ Heart Rate mechanism->hr e.g., Dobutamine vasodilation Vasodilation mechanism->vasodilation e.g., Milrinone, Levosimendan mvo2_neutral MVO2 Neutral/↓ mechanism->mvo2_neutral e.g., Istaroxime (SERCA2a activation) mvo2_increase ↑ MVO2 contractility->mvo2_increase hr->mvo2_increase vasodilation->mvo2_neutral Reduces afterload, counteracting ↑ MVO2

Caption: Logical Relationship of Inotrope Effects on MVO2.

References

Safety Operating Guide

Navigating the Safe Disposal of Istaroxime Oxalate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like istaroxime oxalate are paramount to ensuring laboratory safety and environmental protection. Due to its potent biological activity and potential environmental impact, strict adherence to established disposal protocols is essential. This guide provides a comprehensive overview of the recommended procedures for the safe disposal of this compound, drawing from safety data for the active ingredient and general principles of hazardous waste management.

Key Safety and Disposal Information

Chemical and Physical Properties of this compound
Molecular Formula C₂₃H₃₄N₂O₇
Molecular Weight 450.53 g/mol
Solubility Soluble in DMSO. The oxalate salt form enhances water solubility compared to the free base.
Storage Store in a dry, dark place at 0-4°C for the short term or -20°C for the long term.
Hazard Information for Istaroxime
GHS Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.
GHS Precautionary Statements P273: Avoid release to the environment. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols for Disposal

The proper disposal of this compound should be treated as a critical experimental protocol in itself. The following step-by-step methodology ensures that the compound and its associated waste are managed safely and in compliance with regulations.

1. Waste Segregation and Collection:

  • All solid waste contaminated with this compound (e.g., weighing papers, contaminated gloves, pipette tips) should be collected in a dedicated, clearly labeled hazardous waste container.

  • Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

  • Empty this compound containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

2. Labeling of Hazardous Waste:

  • All waste containers must be labeled with the words "Hazardous Waste."

  • The label must clearly identify the contents, including "this compound" and the approximate concentration and quantity.

  • The date of waste accumulation should also be clearly marked.

3. Storage of Hazardous Waste:

  • Waste containers should be kept securely closed except when adding waste.

  • Store the waste in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Secondary containment should be used for liquid waste to prevent spills.

4. Final Disposal:

  • The disposal of this compound waste must be handled by a licensed and approved hazardous waste disposal company.

  • Never dispose of this compound down the drain or in the regular trash.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Istaroxime oxalate
Reactant of Route 2
Istaroxime oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.